5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl
Description
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-2-3-8-7(4-6)5-9-10-8;/h5-6H,2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBRZYYINCBWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-56-5 | |
| Record name | 2H-Indazole, 4,5,6,7-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride: Properties, Synthesis, and Applications
Abstract: The 4,5,6,7-tetrahydro-2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a critical building block for a diverse range of biologically active compounds. This guide focuses on a specific, yet important derivative, 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. We will dissect its core chemical properties, explore logical synthetic pathways, analyze its spectroscopic signature, and discuss its stability, reactivity, and established role in contemporary drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable heterocyclic intermediate.
Chemical Identity and Core Physicochemical Properties
5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is the salt form of the parent heterocyclic base. The presence of the methyl group at the 5-position and the hydrochloride salt form significantly influence its physical properties, such as solubility and melting point, compared to the unsubstituted parent compound.
The core structure consists of a pyrazole ring fused to a substituted cyclohexane ring. This fusion imparts a unique three-dimensional character to the molecule. Tautomerism is a key feature of the indazole ring system, with the 1H- and 2H-tautomers being the most common.[1] Thermodynamic calculations often indicate that the 1H-indazole is the more stable form.[1][2] The hydrochloride salt protonates one of the nitrogen atoms, enhancing aqueous solubility and improving handling characteristics for pharmaceutical applications.
Table 1: Physicochemical Properties of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole and Related Analogs
| Property | Value (for 5-Methyl-4,5,6,7-tetrahydro-2H-indazole HCl) | Value (for Parent 4,5,6,7-tetrahydro-1H-indazole) | Source |
| Molecular Formula | C₈H₁₃ClN₂ | C₇H₁₀N₂ | Calculated |
| Molecular Weight | 172.66 g/mol | 122.17 g/mol | Calculated,[3] |
| Appearance | Typically an off-white to white solid | Not specified | General Observation |
| Solubility | Expected to have good solubility in water and polar protic solvents (e.g., methanol, ethanol) due to the salt form. | Limited data; likely soluble in organic solvents. | Chemical Principles |
| pKa | The pKa of the parent indazole is ~1.3 (for the protonated form), indicating it is a weak base.[2] The tetrahydro version is expected to be a stronger base. | N/A | [2] |
Synthesis and Mechanistic Considerations
The construction of the tetrahydroindazole core is a cornerstone of synthetic organic chemistry, typically achieved through a condensation-cyclization reaction. The most direct and widely adopted strategy involves the reaction of a 1,3-dicarbonyl compound, or its equivalent, with a hydrazine derivative.
Core Synthetic Workflow
The logical precursor for 5-methyl-4,5,6,7-tetrahydro-2H-indazole is 3-methylcyclohexane-1,2-dione . The synthesis proceeds via a classical Knorr-type pyrazole synthesis mechanism.
Step 1: Condensation: Hydrazine hydrate reacts with one of the ketone functionalities of 3-methylcyclohexane-1,2-dione to form a hydrazone intermediate. This reaction is typically catalyzed by a small amount of acid.
Step 2: Intramolecular Cyclization & Dehydration: The hydrazone intermediate undergoes an intramolecular nucleophilic attack from the terminal nitrogen onto the second carbonyl group. Subsequent dehydration yields the stable, fused aromatic pyrazole ring, resulting in the formation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Step 3: Salt Formation: To produce the hydrochloride salt, the isolated free base is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol). The hydrochloride salt precipitates from the solution and can be collected by filtration.
This robust methodology allows for the synthesis of a wide variety of substituted tetrahydroindazoles by simply modifying the starting cyclohexanedione.[4]
Spectroscopic Characterization Profile
The structural elucidation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride relies on a combination of spectroscopic techniques. While a specific spectrum for the title compound is not publicly available, its expected features can be accurately predicted based on data from closely related analogs.[5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule:
-
Aliphatic Protons (C4, C6, C7): A series of complex multiplets between approximately 1.5-3.0 ppm, corresponding to the methylene and methine protons on the saturated cyclohexane ring.
-
Methyl Protons (C5-CH₃): A doublet around 1.0-1.2 ppm, coupled to the C5 proton.
-
NH Proton: A broad singlet, typically downfield (>10 ppm), which may exchange with D₂O. In the hydrochloride salt, this signal may be broader and further downfield due to protonation.
-
C3-H Proton: A singlet appearing in the aromatic region, typically around 7.0-7.5 ppm, characteristic of the proton on the pyrazole ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will corroborate the structure:
-
Aliphatic Carbons (C4, C5, C6, C7): Signals in the upfield region, approximately 20-40 ppm.
-
Methyl Carbon (C5-CH₃): A signal also in the upfield region, around 15-25 ppm.
-
Pyrazole Ring Carbons (C3, C3a, C7a): Signals in the downfield region, typically from ~110 ppm to ~150 ppm.
Mass Spectrometry (MS)
Under Electron Spray Ionization (ESI), the compound would show a prominent molecular ion peak [M+H]⁺ corresponding to the mass of the free base (C₈H₁₂N₂), which is approximately 137.10 m/z.
Infrared (IR) Spectroscopy
Key vibrational frequencies would include:
-
N-H Stretch: A broad absorption around 3200-3400 cm⁻¹ for the N-H bond of the pyrazole ring.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=N Stretch: A characteristic peak around 1600-1650 cm⁻¹ from the pyrazole ring.
Reactivity, Stability, and Handling
Reactivity
The reactivity of the tetrahydroindazole core is dominated by the pyrazole ring.
-
N-Alkylation/Acylation: The NH proton is acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation at the N1 or N2 position. The regioselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions.[7][8]
-
Aromatization: The tetrahydro-part of the molecule can be aromatized to the fully planar indazole using oxidizing agents like sulfur.[1] This is a key transformation for accessing a different class of derivatives.
Stability
Tetrahydroindazole derivatives are generally stable compounds. Metabolic stability studies on related analogs have shown that they can possess favorable properties, with some compounds exhibiting half-lives of over 60 minutes in human liver microsomes, indicating good resistance to metabolic degradation.[9] The hydrochloride salt form enhances stability by protecting the basic nitrogen from atmospheric carbon dioxide and moisture, and it generally improves the shelf-life and handling of the compound as a solid.
Handling and Safety
Based on data for the parent 4,5,6,7-tetrahydro-1H-indazole, the compound should be handled with care. It is known to cause skin and serious eye irritation.[3] Standard laboratory safety protocols should be followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Role in Medicinal Chemistry and Drug Discovery
The true value of the tetrahydroindazole scaffold lies in its application as a versatile intermediate in drug discovery. Its rigid, three-dimensional structure provides an excellent framework for presenting substituents in defined spatial orientations to interact with biological targets.
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif for many protein kinases. Tetrahydroindazole derivatives have been successfully developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.[10]
-
Enzyme Inhibitors: Optimized tetrahydroindazoles have been identified as highly potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme critical for the de novo pyrimidine synthesis pathway.[9][11] This pathway is a validated target for treating autoimmune diseases and certain cancers.[12]
-
Receptor Ligands: The scaffold is used to synthesize ligands for various receptors. For example, derivatives have been developed as potent and selective sigma-2 receptor ligands, which are implicated in neurological disorders and cancer.[6]
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- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is primarily achieved through a robust and efficient acid-catalyzed condensation and cyclization of 3-methylcyclohexanone with hydrazine hydrate, followed by the formation of the hydrochloride salt. This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and in-depth analysis of the reaction mechanism. The causality behind experimental choices, such as reagent selection and reaction conditions, is elucidated to provide field-proven insights for researchers in drug discovery and development. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction: The Significance of the Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-2H-indazole core is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The targeted synthesis of specific analogs, such as 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride, is therefore of significant interest for the development of novel therapeutics.
This guide will focus on the most direct and widely applicable synthetic route to this target molecule, providing the necessary detail for its successful replication and potential adaptation in a research and development setting.
Synthetic Strategy and Core Principles
The synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a two-step process:
-
Synthesis of the Free Base: The core heterocyclic structure, 5-methyl-4,5,6,7-tetrahydro-2H-indazole, is synthesized via an acid-catalyzed condensation-cyclization reaction between 3-methylcyclohexanone and hydrazine hydrate.
-
Formation of the Hydrochloride Salt: The basic nitrogen atom in the pyrazole ring of the free base is subsequently protonated by hydrochloric acid to yield the more stable and often crystalline hydrochloride salt.
Nomenclature and Numbering Convention
To ensure clarity, it is essential to understand the IUPAC numbering convention for the 4,5,6,7-tetrahydro-2H-indazole ring system. The numbering begins at one of the nitrogen atoms of the pyrazole ring and proceeds around the ring in a manner that gives the substituents the lowest possible locants. For the target molecule, the methyl group is located at the 5-position of the fused ring system.[1] This dictates the use of 3-methylcyclohexanone as the appropriate starting material.
Detailed Experimental Protocols
Synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole (Free Base)
This procedure outlines the synthesis of the free base through a one-pot reaction.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 3-Methylcyclohexanone | 112.17 | 10.0 g | 89.1 |
| Hydrazine Hydrate (~64%) | 50.06 | 6.0 mL | ~120 |
| Glacial Acetic Acid | 60.05 | 5.0 mL | - |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (89.1 mmol) of 3-methylcyclohexanone in 100 mL of 95% ethanol.
-
Addition of Reagents: To the stirred solution, add 6.0 mL of hydrazine hydrate followed by the slow addition of 5.0 mL of glacial acetic acid. The acetic acid acts as a catalyst for the condensation reaction.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-methyl-4,5,6,7-tetrahydro-2H-indazole as an oil or a low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Formation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole Hydrochloride
This procedure describes the conversion of the free base to its hydrochloride salt.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 5-methyl-4,5,6,7-tetrahydro-2H-indazole | 136.20 | 5.0 g |
| Diethyl Ether (anhydrous) | 74.12 | 100 mL |
| Hydrochloric Acid (2M in diethyl ether) | 36.46 | As needed |
Step-by-Step Protocol:
-
Dissolution: Dissolve 5.0 g of the purified 5-methyl-4,5,6,7-tetrahydro-2H-indazole in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask.
-
Salt Formation: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.
-
Isolation: Continue the addition of the HCl solution until no further precipitation is observed.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white solid under vacuum to obtain 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride.
Mechanism and Scientific Rationale
Mechanism of Tetrahydroindazole Formation
The formation of the tetrahydroindazole ring system proceeds through a well-established reaction pathway involving two key stages: hydrazone formation and intramolecular cyclization.
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of the tetrahydroindazole core.
Step 1: Hydrazone Formation: The reaction is initiated by the acid-catalyzed nucleophilic addition of hydrazine to the carbonyl group of 3-methylcyclohexanone. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the lone pair of electrons on the nitrogen atom of hydrazine. Subsequent dehydration leads to the formation of a hydrazone intermediate.
Step 2: Tautomerization and Cyclization: The hydrazone intermediate exists in equilibrium with its enamine tautomer. This tautomerization is crucial as it allows for an intramolecular cyclization to occur, forming the five-membered pyrazole ring. A final tautomerization step yields the aromatic and stable 4,5,6,7-tetrahydro-2H-indazole ring system. The use of an acid catalyst is critical as it accelerates both the initial condensation and the subsequent tautomerization steps.
Rationale for Hydrochloride Salt Formation
The conversion of the free base to its hydrochloride salt serves several important purposes in a drug development context:
-
Increased Stability: Salts are generally more crystalline and stable than their corresponding free bases, which can be oils or low-melting solids. This enhances shelf-life and simplifies handling and formulation.
-
Improved Solubility: Hydrochloride salts often exhibit improved aqueous solubility compared to the free base, which can be critical for bioavailability and formulation of pharmaceutical products.
-
Purification: The precipitation of the hydrochloride salt from an organic solvent is an effective method of purification, as impurities often remain in the solution.
The choice of diethyl ether as a solvent for the salt formation is based on the high solubility of the free base and the low solubility of the hydrochloride salt in this medium, leading to efficient precipitation and high recovery of the final product.
Characterization
The synthesized 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.
Physicochemical Properties (Predicted and Reported for Similar Structures):
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₁₃ClN₂ |
| Molecular Weight | 172.66 g/mol |
| Melting Point | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in water and methanol. |
Spectroscopic Data (Anticipated):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the aliphatic protons of the cyclohexene ring, and the protons of the pyrazole ring. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the methyl group, the saturated six-membered ring, and the aromatic pyrazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 136.20) and a fragmentation pattern consistent with the structure.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can reliably produce this valuable compound for further investigation in drug discovery and development programs. The insights into the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize it for their specific research needs.
References
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Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
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PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]
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An In-depth Technical Guide to the Characterization of CAS Number 842972-14-9: Mirodenafil Dihydrochloride (SK3530)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 842972-14-9. This molecule is chemically known as 2-(5-(4-(2-hydroxyethyl)piperazin-1-ylsulfonyl)-2-n-propoxyphenyl)-5-ethyl-7-n-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one dihydrochloride and is also recognized by the research code SK3530 and the non-proprietary name Mirodenafil dihydrochloride. A potent and selective phosphodiesterase type 5 (PDE5) inhibitor, Mirodenafil is of significant interest in drug development.[1][2] This document synthesizes available data on its physicochemical properties, analytical methodologies for its quantification, and its mechanism of action, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.
Introduction and Chemical Identity
Mirodenafil, developed by SK Chemicals Life Science, is a second-generation phosphodiesterase type 5 (PDE5) inhibitor.[2] It is structurally a pyrrolopyrimidinone derivative.[3] The compound with CAS number 842972-14-9 is the dihydrochloride salt of the active pharmaceutical ingredient, Mirodenafil.[1] The free base of Mirodenafil is identified by CAS number 862189-95-5.[3] Like other drugs in its class, such as sildenafil and tadalafil, Mirodenafil is primarily indicated for the treatment of erectile dysfunction.[2]
Mechanism of Action: PDE5 Inhibition
The therapeutic effect of Mirodenafil is derived from its potent inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the smooth muscle cells of the corpus cavernosum of the penis and the pulmonary arteries.[4] Under conditions of sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to increase the intracellular concentration of cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels lead to the relaxation of smooth muscle and increased blood flow, facilitating penile erection.[2] The PDE5 enzyme is responsible for the degradation of cGMP.[2] By inhibiting PDE5, Mirodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[5]
Caption: Signaling pathway of PDE5 inhibition by Mirodenafil.
Physicochemical and Structural Properties
A summary of the key physicochemical and structural properties of Mirodenafil dihydrochloride is presented in the table below.
| Property | Value | Source |
| CAS Number | 842972-14-9 | Internal |
| Synonyms | SK3530.2HCl, Mirodenafil dihydrochloride | [1][3] |
| Molecular Formula | C₂₆H₃₉Cl₂N₅O₅S | [1] |
| Molecular Weight | 604.6 g/mol | [1] |
| IUPAC Name | 2-(5-{[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl}-2-propoxyphenyl)-5-ethyl-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | [1] |
| Physical Description | White powder | [6] |
| Solubility | Soluble in saline | [6] |
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method with ultraviolet (UV) detection has been established for the quantification and purity assessment of Mirodenafil in both the active pharmaceutical ingredient (API) and its tablet dosage form.[3] This method is crucial for quality control during drug manufacturing and formulation development.
Experimental Protocol: HPLC Analysis of Mirodenafil
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Chromatographic Column: A C18 column, such as a CapcellPack MG (4.6 mm x 150 mm, 5 µm), provides good separation.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 20 mM ammonium acetate buffer (pH 4.0) and acetonitrile in a 60:40 (v/v) ratio is used.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 250 nm.[3]
-
Sample Preparation: Samples of the drug substance or tablets are dissolved in a suitable solvent, filtered, and injected into the HPLC system.
-
Data Analysis: The retention time and peak area of Mirodenafil are used for identification and quantification, respectively. The method has demonstrated linearity in the concentration range of 200-300 µg/mL.[3]
Caption: General workflow for the HPLC analysis of Mirodenafil.
Mass Spectrometry (MS)
Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of Mirodenafil in biological matrices. A validated LC-MS/MS assay has been developed for the determination of Mirodenafil and its major metabolite in human plasma.[7]
Key Mass Spectrometric Data
-
Parent Ion (M+H)⁺: m/z = 532.5
-
Product Ion: m/z = 99.1
-
Mass Transition for Multiple Reaction Monitoring (MRM): 532.5 → 99.1[7]
This specific mass transition allows for highly selective detection of Mirodenafil, even in complex biological samples, with a lower limit of quantification reported at 1 ng/mL in human plasma.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the date of this guide, detailed experimental ¹H and ¹³C NMR spectra for Mirodenafil dihydrochloride are not widely available in the public domain. However, based on its chemical structure, a theoretical prediction of the key proton and carbon signals can be made. The ¹H NMR spectrum would be complex, with characteristic signals for the aromatic protons, the ethyl and propyl chains, the piperazine ring protons, and the hydroxyethyl group. The ¹³C NMR spectrum would similarly show a large number of signals corresponding to the diverse carbon environments within the molecule.
Synthesis Overview
The synthesis of Mirodenafil is a multi-step process that falls under the proprietary information of its developers. The core of the molecule is a pyrrolo[3,2-d]pyrimidin-4-one scaffold. A Korean patent (KR0358083) is cited as the primary source for the synthesis of Mirodenafil and related pyrrolopyrimidinone derivatives.[6] While a detailed, step-by-step protocol is not publicly available, the general synthetic strategy likely involves the construction of the heterocyclic core followed by the introduction of the various side chains, including the substituted phenyl group bearing the sulfonylpiperazine moiety.
Conclusion
References
-
Mirodenafil for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature. (n.d.). The World Journal of Men's Health. Retrieved from [Link]
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Phosphodiesterase 5 inhibitors. (n.d.). PHA UK. Retrieved from [Link]
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PDE5 Inhibitors. (2023). StatPearls. Retrieved from [Link]
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Phosphodiesterase type 5 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
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Mechanism of action of PDE5 inhibitors. (2024). ResearchGate. Retrieved from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2006). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Mirodenafil. (n.d.). PubChem. Retrieved from [Link]
-
Development of LC/MS/MS assay for the determination of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (SK3530) in human plasma: application to a clinical pharmacokinetic study. (2007). Journal of Chromatography B. Retrieved from [Link]
- Composition comprising phosphodiesterase type 5 inhibitor for inhibiting apoptosis of nerve cells. (2017). Google Patents.
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Mirodenafil dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
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What is Mirodenafil used for?. (2024). Patsnap Synapse. Retrieved from [Link]
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Solubility Profiling of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl: A Framework for Researchers in Drug Development
An In-Depth Technical Guide
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride in a range of common organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles that govern the solubility of this hydrochloride salt. It presents a detailed, field-proven experimental workflow based on the equilibrium shake-flask method, explains the causal relationships behind solvent selection, and offers a model for systematic data interpretation. By integrating theoretical knowledge with practical, step-by-step protocols, this guide serves as a self-validating system for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility
5-methyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound built upon the indazole scaffold, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2] The hydrochloride salt form is often synthesized to improve the compound's stability and aqueous solubility. However, its behavior in organic solvents is paramount for various stages of pharmaceutical development, including:
-
Crystallization and Purification: Selecting an appropriate solvent system is essential for achieving high purity and a desirable crystal form (polymorph).
-
Formulation Development: The ability to dissolve the API in a given excipient or solvent system is the first step in creating a viable drug product, whether for oral, topical, or parenteral delivery.[3]
-
Analytical Method Development: Understanding solubility is crucial for preparing stock solutions and standards for chromatographic analysis (e.g., HPLC, UPLC).
This guide provides the theoretical grounding and practical methodology to systematically investigate the solubility of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, enabling researchers to make informed decisions throughout the development pipeline.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is the result of a thermodynamic equilibrium between the solid state and the solution.[4] For an ionic compound like this compound, the process involves overcoming the crystal lattice energy and solvating the resulting protonated indazole cation and chloride anion. The principle of "like dissolves like" is a useful starting point, but a deeper understanding requires examining specific solvent properties.
The presence of the hydrochloride moiety transforms the molecule into an organic salt. This has two major consequences:
-
Increased Polarity: The salt is significantly more polar than its freebase counterpart.
-
Ionic Interactions: The dominant forces to consider are ion-dipole interactions between the charged API and polar solvent molecules.
Therefore, we can predict that solvents with higher polarity will generally be more effective at dissolving this salt.
The choice of solvent is the most critical factor. The following properties provide a rational basis for solvent selection and for interpreting solubility data.
-
Dielectric Constant (ε): This macroscopic property reflects a solvent's ability to separate ions. Solvents with a high dielectric constant are more effective at shielding the positive charge of the protonated indazole from the negative charge of the chloride anion, preventing them from recombining and precipitating out of solution.
-
Hydrogen Bonding Capability: Solvents are classified as protic (can donate a hydrogen bond, e.g., alcohols) or aprotic (cannot donate a hydrogen bond, e.g., acetone, THF).
-
Protic Solvents: These are exceptionally effective at solvating both the cation and the anion. The hydroxyl group (-OH) in alcohols can donate a hydrogen bond to the chloride anion (Cl⁻) and the oxygen's lone pair can interact with the protonated indazole cation.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF have large dipole moments and can effectively solvate the cation via their electronegative oxygen atom. However, they are less effective at solvating the chloride anion compared to protic solvents.
-
-
Dipole Moment: This measures the separation of charge within a molecule, contributing to its overall polarity and its ability to engage in dipole-dipole and ion-dipole interactions.
The interplay of these properties determines a solvent's efficacy. A summary of relevant properties for a curated set of solvents is provided below.
Table 1: Properties of Common Organic Solvents (Data compiled from multiple sources[5][6][7])
| Solvent | Formula | Class | Dielectric Constant (at 20-25°C) | Dipole Moment (D) | Boiling Point (°C) |
| Water | H₂O | Polar Protic | 80.1 | 1.85 | 100 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47 | 3.96 | 189 |
| Acetonitrile | C₂H₃N | Polar Aprotic | 37.5 | 3.92 | 81.6 |
| Methanol | CH₄O | Polar Protic | 32.7 | 1.70 | 64.7 |
| Ethanol | C₂H₆O | Polar Protic | 24.6 | 1.69 | 78.5 |
| Acetone | C₃H₆O | Polar Aprotic | 20.7 | 2.88 | 56.2 |
| Isopropanol (IPA) | C₃H₈O | Polar Protic | 19.9 | 1.66 | 82.4 |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 9.1 | 1.60 | 39.6 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.5 | 1.63 | 66 |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 6.0 | 1.78 | 77 |
| Toluene | C₇H₈ | Nonpolar | 2.4 | 0.36 | 110.6 |
| Hexane | C₆H₁₄ | Nonpolar | 1.9 | ~0 | 69 |
Experimental Determination of Thermodynamic Solubility
To ensure data is reliable and reflects the true equilibrium state, the isothermal shake-flask method is the gold standard and is recommended by multiple regulatory bodies.[8][9][10] The objective is to create a saturated solution in which the rate of dissolution equals the rate of precipitation, and then measure the concentration of the dissolved solute.
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
This protocol is designed as a self-validating system. The key is ensuring that a solid phase remains in equilibrium with the solution, confirming saturation.
A. Materials and Reagents:
-
This compound (API)
-
Selected organic solvents (e.g., Methanol, Ethanol, IPA, Acetonitrile, Acetone, THF, Ethyl Acetate, DCM) of appropriate purity (e.g., HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge with appropriate tubes
-
Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis Spectrophotometer
B. Procedure:
-
Preparation: Add an excess amount of the API to a series of vials. A good starting point is to add ~20-50 mg of solid to 2 mL of each selected solvent. The key is to have more solid than will dissolve.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. A preliminary time-point study can be run to confirm when the concentration in solution no longer increases.
-
Phase Separation: After equilibration, let the vials stand for a short period to allow heavy solids to settle. To obtain a clear supernatant free of any solid particles, either:
-
Centrifugation (Preferred): Transfer the suspension to a centrifuge tube and spin at high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Directly filter the supernatant using a syringe filter. Causality Note: It is critical to pre-saturate the filter by discarding the first ~0.5 mL of filtrate to prevent drug adsorption onto the filter membrane, which would lead to an underestimation of solubility.
-
-
Sample Preparation for Quantification: Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a volumetric flask. Dilute with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the API.
-
Calculation: Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
Data Presentation and Interpretation
Organizing the results in a clear, structured table is essential for comparison and analysis. While this guide provides the methodology, the following table presents hypothetical yet scientifically reasoned data to illustrate the expected outcomes.
Table 2: Hypothetical Solubility of this compound at 25°C
| Solvent | Class | Dielectric Constant | Expected Solubility Range (mg/mL) | Rationale |
| Methanol | Polar Protic | 32.7 | > 100 | High polarity and excellent H-bond donor/acceptor. |
| Ethanol | Polar Protic | 24.6 | 50 - 100 | Good polarity and H-bonding, slightly less effective than methanol. |
| Isopropanol | Polar Protic | 19.9 | 10 - 50 | Lower polarity and increased steric hindrance reduce solvation efficiency. |
| Acetonitrile | Polar Aprotic | 37.5 | 5 - 20 | High dielectric constant but poor anion solvation. |
| Acetone | Polar Aprotic | 20.7 | 1 - 5 | Moderate polarity, limited ability to stabilize the ionic species. |
| Dichloromethane | Polar Aprotic | 9.1 | < 1 | Low polarity, insufficient to overcome crystal lattice energy. |
| Ethyl Acetate | Polar Aprotic | 6.0 | < 0.5 | Low polarity, poor solvent for salts. |
| Toluene | Nonpolar | 2.4 | < 0.1 | Very low polarity, practically insoluble. |
The hypothetical data logically follows the theoretical principles:
-
Highest solubility is observed in polar protic solvents (alcohols), which can effectively solvate both the cation and the anion.
-
Moderate solubility is seen in polar aprotic solvents. While they can solvate the cation, their inability to donate hydrogen bonds makes them less effective at solvating the chloride anion.
-
Very low solubility is found in nonpolar or low-polarity aprotic solvents, which cannot overcome the strong ionic forces of the crystal lattice.
The relationship between solvent class and solubility for an organic salt can be visualized as follows:
Caption: Relationship between Solvent Class and Salt Solubility.
Conclusion and Future Directions
This guide has established a robust framework for determining and understanding the solubility of this compound in organic solvents. By combining a strong theoretical foundation with a detailed, practical experimental protocol, researchers can generate high-quality, reproducible data essential for informed decision-making in the drug development process.
Key Takeaways:
-
The hydrochloride salt form dictates that solubility will be highest in polar, protic solvents.
-
The isothermal shake-flask method is the definitive technique for measuring thermodynamic solubility.
-
A systematic approach, analyzing trends based on solvent properties like dielectric constant and hydrogen bonding, is crucial for interpreting results.
Further studies can build upon this foundation by investigating solubility in binary solvent mixtures (co-solvency), which is often employed in crystallization, or by examining the effect of temperature to determine the enthalpy of dissolution.
References
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Scribd. (n.d.). Organic Solvents Properties Table. Retrieved from [Link]
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Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
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Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
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Eurolab. (2025). Drug Solubility Testing. Retrieved from [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]
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Korte, C., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-588. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
- Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1511.
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American Chemical Society. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
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Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. Retrieved from [Link]
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Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Retrieved from [Link]
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PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[5][11]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]
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ResearchGate. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Retrieved from [Link]
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Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
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Spectroscopic Signature of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl: A Technical Guide for Researchers
Introduction
5-methyl-4,5,6,7-tetrahydro-2H-indazole and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As analogs of the indazole scaffold, they hold potential for a range of biological activities. The indazole nucleus is a key pharmacophore in several approved drugs, highlighting the importance of synthesizing and characterizing novel derivatives.[1] Precise structural elucidation is the bedrock of any chemical research, and for molecules like 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, a comprehensive spectroscopic analysis is indispensable.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes predictive data based on the analysis of structurally similar compounds and foundational spectroscopic principles. This approach offers a robust framework for researchers in identifying and characterizing this compound.
Molecular Structure and Isomerism
The structural framework of this compound, consists of a pyrazole ring fused to a methyl-substituted cyclohexene ring. The "2H-indazole" nomenclature specifies the tautomeric form where the proton is on the nitrogen at the 2-position of the indazole ring system. The hydrochloride salt forms by protonation of one of the nitrogen atoms, which significantly influences the spectroscopic properties.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Experimental Protocol: NMR
A standardized protocol for acquiring NMR data for this compound would involve dissolving a 5-10 mg sample in a suitable deuterated solvent, typically DMSO-d₆ or D₂O, due to the hydrochloride salt's polarity. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). Spectra are typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
Caption: Generalized workflow for NMR data acquisition and processing.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the tetrahydroindazole core and the methyl group. The protonation of the pyrazole ring will lead to a downfield shift of the adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | 10.0 - 12.0 | Broad singlet | 2H | Exchangeable protons on the protonated pyrazole ring. |
| C3-H | 7.5 - 7.8 | Singlet | 1H | Aromatic proton on the pyrazole ring, deshielded by adjacent nitrogen atoms. |
| C4-H₂ | 2.5 - 2.8 | Multiplet | 2H | Allylic protons adjacent to the pyrazole ring. |
| C5-H | 1.8 - 2.1 | Multiplet | 1H | Methine proton, coupled to adjacent CH₂ groups and the methyl group. |
| C5-CH₃ | 0.9 - 1.2 | Doublet | 3H | Methyl group coupled to the C5-H proton. |
| C6-H₂ | 1.5 - 1.8 | Multiplet | 2H | Aliphatic protons in the cyclohexene ring. |
| C7-H₂ | 2.2 - 2.5 | Multiplet | 2H | Aliphatic protons adjacent to the pyrazole ring fusion. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3a | 140 - 145 | Quaternary carbon at the ring junction, part of the aromatic pyrazole. |
| C7a | 130 - 135 | Quaternary carbon at the ring junction. |
| C3 | 125 - 130 | Carbon bearing a proton in the pyrazole ring. |
| C5 | 30 - 35 | Methine carbon bearing the methyl group. |
| C4 | 25 - 30 | Aliphatic carbon in the cyclohexene ring. |
| C6 | 20 - 25 | Aliphatic carbon in the cyclohexene ring. |
| C7 | 20 - 25 | Aliphatic carbon in the cyclohexene ring. |
| C5-CH₃ | 15 - 20 | Methyl group carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. A small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk for the former, or placed directly on the ATR crystal for the latter.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3200 - 2800 | N-H and C-H stretching | Strong, broad | Overlapping N-H stretches from the protonated pyrazole and C-H stretches from the aliphatic and methyl groups. |
| 1620 - 1580 | C=N stretching | Medium | Characteristic of the pyrazole ring. |
| 1550 - 1500 | N-H bending | Medium | Bending vibration of the N-H bonds in the protonated ring. |
| 1470 - 1430 | C-H bending | Medium | Bending vibrations of the CH₂ and CH₃ groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS
For a polar and potentially non-volatile compound like a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Predicted Mass Spectrum
The ESI mass spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺. The molecular weight of the free base (5-methyl-4,5,6,7-tetrahydro-2H-indazole) is approximately 136.20 g/mol .
-
Molecular Ion: A strong signal is predicted at m/z 137.11 [M+H]⁺, corresponding to the protonated free base.
-
Fragmentation: The fragmentation pattern will be influenced by the stability of the heterocyclic ring. Common fragmentation pathways would involve the loss of small neutral molecules or radicals from the aliphatic ring.
Caption: Predicted major fragmentation pathways for 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While awaiting experimental verification, this comprehensive guide, grounded in established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers in the synthesis, identification, and characterization of this and related heterocyclic compounds. The provided protocols and predicted data offer a solid foundation for future experimental work in the field of medicinal chemistry.
References
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PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2H-indazole, 4,5,6,7-tetrahydro-3-(1-methylethyl)-. Wiley-VCH. Retrieved from [Link]
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Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(10), 2548. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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A Technical Guide to the Therapeutic Potential and Target Identification of the 4,5,6,7-Tetrahydro-2H-Indazole Scaffold
Disclaimer: Initial literature searches for the specific compound 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl, did not yield specific biological data. This guide, therefore, broadens its scope to the foundational and therapeutically rich class of 4,5,6,7-tetrahydro-2H-indazole derivatives . This chemical family represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of potent, selective, and clinically relevant molecules.[1][2][3] This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of known therapeutic targets for this scaffold and a practical framework for investigating novel derivatives like the one specified.
Part 1: The 4,5,6,7-Tetrahydro-2H-Indazole Scaffold: A Foundation for Diverse Pharmacology
The tetrahydroindazole core, a fusion of a cyclohexane and a pyrazole ring, offers a unique three-dimensional architecture that has proven highly amenable to chemical modification.[4] This structural rigidity, combined with the hydrogen bonding capabilities of the pyrazole nitrogens, allows for high-affinity interactions with a wide array of biological macromolecules.[1] Its derivatives have been successfully developed as inhibitors of enzymes, modulators of receptors, and antimicrobial agents, demonstrating its versatility and importance in modern drug discovery.[5][6][7][8]
This guide will systematically explore the most promising therapeutic target classes for this scaffold, grounding the discussion in published data and providing actionable experimental protocols for the characterization of new chemical entities.
Part 2: High-Priority Therapeutic Target Classes & Investigative Protocols
Based on extensive preclinical and clinical research, several target classes have emerged as particularly susceptible to modulation by tetrahydroindazole derivatives.
Protein Kinases: Precision Targeting of Cellular Signaling
The kinome represents one of the most successfully drugged target families, and tetrahydroindazoles have shown significant promise in this area.[9][10] Their ability to be functionalized allows for the targeting of the highly conserved ATP-binding pocket with high selectivity.[10]
-
Therapeutic Relevance: CDK2, a serine-threonine protein kinase, is a critical regulator of cell cycle progression, particularly the G1 to S phase transition.[9] Its aberrant activity is a hallmark of many cancers, making it a prime oncology target. Furthermore, CDK2 is essential for meiosis, and its inhibition has been explored as a novel strategy for non-hormonal male contraception.[9][11]
-
Evidence for Tetrahydroindazole Modulation: A significant body of research demonstrates that the tetrahydroindazole scaffold is a potent inhibitor of CDK2. For instance, a high-throughput screen identified a 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one derivative as a hit, which led to the synthesis of over 50 analogs.[9][11] Optimized compounds showed improved binding affinity and inhibitory activity against CDK2/cyclin A1 and CDK2/cyclin E complexes, with Ki values in the low micromolar range.[9] These inhibitors were determined to be ATP-competitive.[9]
Table 1: Inhibitory Activity of Exemplar Tetrahydroindazole Analogs against CDK2
| Compound | Target Complex | IC50 (µM) | Binding Affinity (Ki, µM) | Citation |
|---|---|---|---|---|
| Screening Hit 3 | CDK2/Cyclin A | ~7 | 2.3 ± 0.2 | [9] |
| Analog 53 | CDK2/Cyclin A | ~2.5 | Not Reported | [9][11] |
| Analog 59 | CDK2/Cyclin A | ~2.3 | Not Reported |[9][11] |
-
Signaling Pathway:
Caption: CDK2 signaling in G1/S phase transition.
-
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay
-
Objective: To determine the IC50 value of a test compound (e.g., this compound) against CDK2/Cyclin E1.
-
Materials: Recombinant human CDK2/Cyclin E1 enzyme, Histone H1 substrate, ATP, test compound, kinase buffer, 96-well plates, radiometric or luminescence-based detection system (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by dilution in kinase buffer. A known CDK2 inhibitor (e.g., R-roscovitine) should be used as a positive control.
-
In a 96-well plate, add 10 µL of the diluted test compound or control.
-
Add 20 µL of a solution containing the CDK2/Cyclin E1 enzyme and the Histone H1 substrate to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution. The final ATP concentration should be at or near its Km for CDK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., addition of ADP-Glo™ reagent and measurement of luminescence).
-
Data Analysis: Plot the percentage of inhibition versus the log of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
-
Therapeutic Relevance: ITK is a non-receptor tyrosine kinase in the Tec family that plays a pivotal role in T-cell receptor (TCR) signaling.[12] As a key mediator of T-cell activation and differentiation, ITK is an attractive target for autoimmune and inflammatory diseases, particularly allergic asthma.[5][13]
-
Evidence for Tetrahydroindazole Modulation: Medicinal chemistry efforts have successfully evolved tetrahydroindazole-based inhibitors of ITK.[5][12] Starting from an indazole series, structure-guided design led to potent and selective tetrahydroindazole analogs with improved pharmaceutical properties.[12] These compounds demonstrated effective inhibition of PLCγ-1 phosphorylation (a downstream marker of ITK activity) in Jurkat T-cells and showed in vivo pathway modulation.[5]
-
Experimental Workflow: Cellular Target Engagement Assay
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- 8. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
experimental protocol for using 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl in vitro
An Application Note on the In Vitro Characterization of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl: A Representative Kinase Inhibitor
Abstract
This document provides a comprehensive guide for the in vitro evaluation of this compound, a small molecule belonging to the tetrahydroindazole class. While this specific molecule is not extensively characterized in public literature, the indazole scaffold is a well-established pharmacophore in kinase inhibitor drug discovery. This guide, therefore, presents a series of robust, field-proven protocols that establish a logical workflow for characterizing novel kinase inhibitors. The methodologies detailed herein are designed to first determine biochemical potency and selectivity, then confirm target engagement within a cellular context, and finally, to assess the compound's functional effects on cellular viability.
Introduction: The Tetrahydroindazole Scaffold
The indazole core is recognized as a "privileged" structure in medicinal chemistry, frequently appearing in compounds designed to inhibit protein kinases. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of this compound suggests its potential as an ATP-competitive kinase inhibitor. This application note outlines a systematic approach to validate this hypothesis, providing researchers with the necessary protocols to move from initial compound handling to meaningful biological data.
Compound Handling and Preparation
Proper handling and preparation of the compound are critical for ensuring experimental reproducibility. As a hydrochloride (HCl) salt, this compound is expected to have improved aqueous solubility and stability compared to its free base.
Reconstitution and Storage
-
Initial Reconstitution : We recommend creating a high-concentration stock solution, typically 10 mM, in a suitable solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial solubilization of organic small molecules for in vitro use.
-
Solubility Test : Before preparing a large volume, test the solubility of a small amount of the compound in the chosen solvent. If solubility in DMSO is limited, other organic solvents like ethanol or DMF can be tested.
-
Stock Solution Preparation :
-
Calculate the required mass of the compound for your desired volume and concentration.
-
Carefully weigh the compound and dissolve it in the appropriate volume of sterile DMSO.
-
Vortex thoroughly and, if necessary, use a brief sonication step to ensure complete dissolution.
-
-
Aliquoting and Storage :
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Workflow: From Biochemical Potency to Cellular Function
The following workflow provides a logical progression for characterizing a novel kinase inhibitor.
Caption: A logical workflow for in vitro kinase inhibitor characterization.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. This protocol is designed to determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human Aurora Kinase A)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
This compound stock solution (10 mM in DMSO)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution : Prepare a serial dilution of the compound. For a typical 10-point dose-response curve, start with a 1:3 dilution series from your 10 mM stock in DMSO, then further dilute into the assay buffer.
-
Kinase Reaction Setup :
-
Add 5 µL of the kinase reaction mix (containing kinase, substrate, and ATP at optimal concentrations) to each well.
-
Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition :
-
Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition : Read the luminescence on a plate-reading luminometer.
Data Analysis:
-
Normalize the data using the vehicle (DMSO) control as 100% activity and a no-kinase control as 0% activity.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Recommended Range | Purpose |
| Final Compound Conc. | 1 nM - 100 µM | To generate a full dose-response curve. |
| ATP Concentration | At or near Km | To ensure competitive binding can be observed. |
| Incubation Time | 60 - 120 min | To allow the kinase reaction to proceed linearly. |
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
After confirming biochemical potency, it is crucial to verify that the compound can enter cells and bind to its intended target. The NanoBRET™ Target Engagement Assay (Promega) is a live-cell assay that measures compound binding by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
Materials:
-
Cells engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, non-binding 96-well or 384-well plates.
-
Luminometer capable of reading dual-filtered luminescence.
Procedure:
-
Cell Plating : Seed the NanoLuc®-tagged cells into the assay plate and incubate overnight to allow for cell attachment.
-
Compound Addition : Add the serially diluted this compound to the cells.
-
Tracer Addition : Add the NanoBRET™ fluorescent tracer at its predetermined optimal concentration.
-
Equilibration : Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium.
-
Substrate Addition : Add the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition : Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals separately.
Data Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and plot the corrected NanoBRET™ ratio against the compound concentration to determine the cellular EC50, which reflects the compound's potency in a live-cell environment.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
To assess the functional consequence of target inhibition, a cell viability assay is performed. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Appropriate cell culture medium and serum.
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570).
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding : Seed the cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation : Incubate the cells for a period relevant to the cell cycle, typically 48-72 hours, at 37°C in a CO2 incubator.
-
Assay Reagent Addition :
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
-
Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Record the luminescence using a plate-reading luminometer.
Data Analysis:
-
Normalize the luminescence data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade where the target kinase (e.g., "Target Kinase A") is inhibited by the compound, leading to a downstream anti-proliferative effect.
Caption: Hypothetical pathway showing inhibition of a target kinase.
Conclusion
This application note provides a foundational set of protocols for the in vitro characterization of this compound, or any novel small molecule from the tetrahydroindazole class with suspected kinase inhibitory activity. By following this workflow—from biochemical IC50 determination to cellular target engagement and functional viability assays—researchers can systematically build a comprehensive profile of their compound, generating the critical data needed for further drug development.
References
-
Title: The Indazole Nucleus in Medicinal Chemistry. Source: Molecules, 2020. URL: [Link]
-
Title: A Review on Recent Advances of Indazole Derivatives as Anticancer Agents. Source: Mini Reviews in Medicinal Chemistry, 2021. URL: [Link]
-
Title: Protein kinases – the major drug targets of the twenty-first century? Source: Nature Reviews Drug Discovery, 2002. URL: [Link]
Application Notes and Protocols for High-Throughput Screening of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl
Introduction: The Therapeutic Potential of the Tetrahydroindazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The saturated carbocyclic ring of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, in particular, offers improved physicochemical properties, such as enhanced bioavailability and metabolic stability, compared to its fully aromatic counterparts.[3] This makes it an attractive starting point for the discovery of novel therapeutics. The hydrochloride salt form of the title compound generally ensures good aqueous solubility, a critical attribute for high-throughput screening (HTS) campaigns.
This guide provides detailed application notes and protocols for the use of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl in HTS, focusing on two distinct and impactful therapeutic areas: cyclooxygenase-2 (COX-2) inhibition for anti-inflammatory applications and DNA gyrase inhibition for antibacterial discovery.
Compound Handling and Storage: Ensuring Integrity
Proper handling and storage of this compound are paramount to ensure its stability and the reproducibility of screening results.
-
Storage: The compound should be stored as a solid at -20°C in a desiccated environment. As a hydrochloride salt, it may be hygroscopic.
-
Stock Solution Preparation: For HTS, a concentrated primary stock solution (typically 10-20 mM) should be prepared in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution. This stock should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
-
Working Solutions: Intermediate and final assay-ready plates are prepared by diluting the DMSO stock with the appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤ 1%) to minimize solvent effects on biological targets and assay readouts.
Application 1: Screening for COX-2 Inhibition
Scientific Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli. It plays a key role in the synthesis of prostaglandins, which are mediators of pain and inflammation.[4][5][6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects. Derivatives of 2-methyl-4,5,6,7-tetrahydro-2H-indazole have been shown to possess COX-2 inhibitory activity, making this a prime target for HTS.[3]
HTS Workflow for COX-2 Inhibition
The following diagram outlines a typical workflow for a primary HTS campaign targeting COX-2 inhibition.
Caption: Automated HTS workflow for identifying COX-2 inhibitors.
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is suitable for a 384-well format.[5][6]
1. Materials and Reagents:
-
This compound
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
DMSO
-
384-well, black, flat-bottom plates
-
Automated liquid handling system
-
Plate reader with kinetic fluorescence capability
2. Reagent Preparation:
-
Compound Plates: Prepare serial dilutions of this compound in DMSO. Transfer to an assay-ready plate using an acoustic dispenser or other liquid handler to achieve a final screening concentration (e.g., 10 µM).
-
Controls:
-
Negative Control (No Inhibition): Wells containing DMSO only.
-
Positive Control (Max Inhibition): Wells containing a known COX-2 inhibitor, such as Celecoxib, at a concentration that gives maximal inhibition (e.g., 10 µM).
-
-
Enzyme Solution: Dilute recombinant COX-2 enzyme in chilled COX Assay Buffer to the desired concentration. Keep on ice.
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
3. Assay Procedure (Automated):
-
Dispense 20 µL of the Reaction Mix to all wells of the 384-well plate.
-
Transfer 100 nL of compound solution from the assay-ready plate to the assay plate.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except for a "no enzyme" control.
-
Pre-incubate the plate for 10-15 minutes at 25°C. This allows the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid substrate solution to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) every minute for 10-15 minutes.[5][6]
4. Data Analysis:
-
Quality Control: Calculate the Z'-factor for each plate to assess assay robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Calculate Inhibition: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition for each compound concentration:
-
% Inhibition = (1 - (Slope_compound - Slope_bkgd) / (Slope_neg - Slope_bkgd)) * 100
-
-
Hit Identification: Define a hit threshold (e.g., >50% inhibition or 3 standard deviations from the negative control mean).
5. Hit Confirmation and Follow-up:
-
Dose-Response: Confirmed hits are re-tested in a dose-response format to determine their potency (IC50 value).
-
Selectivity: To ensure selectivity, hits should be counterscreened against the COX-1 isoform using a similar assay format.
-
Mechanism of Action: Further studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Application 2: Screening for Antibacterial Activity via DNA Gyrase Inhibition
Scientific Rationale: DNA gyrase is a bacterial type II topoisomerase essential for DNA replication, transcription, and repair.[8][9] It introduces negative supercoils into DNA, a process vital for bacterial survival but absent in humans, making it an excellent and validated target for antibiotics (e.g., fluoroquinolones).[10] Indazole derivatives have been reported to inhibit DNA gyrase, suggesting that this compound could be a scaffold for novel antibacterial agents.[1][2]
HTS Workflow for DNA Gyrase Inhibition
This workflow describes a fluorescence-based assay that measures the supercoiling activity of DNA gyrase.
Caption: Automated HTS workflow for identifying DNA gyrase inhibitors.
Protocol: Fluorescence-Based DNA Gyrase Supercoiling Assay
This assay leverages the principle that intercalating dyes fluoresce more intensely when bound to supercoiled DNA compared to relaxed DNA. Inhibition of gyrase results in less supercoiling and thus a lower fluorescence signal.[10]
1. Materials and Reagents:
-
This compound
-
E. coli DNA Gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase Assay Buffer (containing KCl, MgCl2, DTT, spermidine)
-
ATP
-
Ciprofloxacin or Novobiocin (positive control inhibitor)
-
SYBR Green or similar DNA intercalating dye
-
DMSO
-
384-well, black, flat-bottom plates
-
Automated liquid handling system
-
Fluorescence plate reader
2. Assay Procedure (Automated):
-
Dispense compound/controls (100 nL) into the 384-well assay plates.
-
Prepare a master mix containing Gyrase Assay Buffer, relaxed plasmid DNA, and ATP.
-
Add 20 µL of the master mix to each well.
-
Add 10 µL of diluted DNA gyrase to each well to start the reaction.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA and SDS) or by proceeding directly to detection.
-
Add a diluted solution of SYBR Green dye to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the end-point fluorescence (e.g., Excitation = 485 nm, Emission = 520 nm).
3. Data Analysis:
-
Quality Control: Calculate the Z'-factor using the fluorescence readings from positive (Ciprofloxacin) and negative (DMSO) control wells.
-
Calculate Inhibition:
-
% Inhibition = (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos)) * 100
-
-
Hit Identification: Select compounds that exhibit inhibition above a predefined threshold (e.g., >50%).
4. Hit Validation and Potential Pitfalls:
-
Dose-Response: Determine the IC50 values for all confirmed hits.
-
Counter-screening: Hits should be tested for non-specific DNA intercalation, which can produce false positives. This can be done by measuring fluorescence changes with supercoiled DNA in the absence of the enzyme.
-
Fluorescence Interference: Indazole scaffolds can sometimes exhibit intrinsic fluorescence.[11][12][13][14] It is crucial to run a control plate with the compound and all assay components except the DNA dye to check for compound autofluorescence at the detection wavelengths.
-
MIC Determination: The ultimate validation for hits from this screen is to determine their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria to confirm whole-cell activity.
Quantitative Data Summary
The following table provides example parameters for setting up the HTS assays described above.
| Parameter | COX-2 Inhibition Assay | DNA Gyrase Inhibition Assay |
| Plate Format | 384-well | 384-well |
| Final Assay Volume | 40 µL | 30 µL |
| Compound Conc. | 10 µM (Primary Screen) | 10-20 µM (Primary Screen) |
| Positive Control | Celecoxib (10 µM) | Ciprofloxacin (10 µM) |
| Negative Control | 0.5% DMSO | 0.5% DMSO |
| Detection Method | Kinetic Fluorescence | End-point Fluorescence |
| Wavelengths | Ex: 535 nm / Em: 587 nm | Ex: 485 nm / Em: 520 nm |
| Incubation | 15 min @ 25°C | 60-90 min @ 37°C |
| QC Metric | Z'-factor > 0.5 | Z'-factor > 0.5 |
Conclusion
This compound represents a versatile and promising scaffold for high-throughput screening campaigns. Its favorable physicochemical properties and the known biological activities of the indazole class make it a strong candidate for identifying novel inhibitors of therapeutic targets like COX-2 and bacterial DNA gyrase. The protocols outlined in this guide provide a robust framework for researchers in drug discovery to effectively screen this compound and its analogs, paving the way for the development of new anti-inflammatory and antibacterial agents. Rigorous hit validation, including selectivity and interference counter-screens, is essential to ensure the successful identification of high-quality lead compounds.
References
- Babu, B. P., et al. (2021). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. Methods in Molecular Biology.
-
Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 34(15), e104. Available at: [Link]
- Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available at: [Link]
- Collin, F., et al. (2011). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research.
-
Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Pharmacology & Translational Science. Available at: [Link]
-
Chan, P. F., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. Available at: [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). HTS pilot screen of the 50-compound library for E. coli DNA gyrase inhibitors.
- Chen, J., et al. (2022).
- Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.
- ResearchGate. (n.d.). Fluorescence umpolung of indazole-based fluorophores.
- Wang, B., et al. (2025). Synthesis of Indazole Fused 2-Benzazepines with Polarity-Dependent Fluorescence Based on Formal [4 + 3] Annulation of 3-Aryl-1 H-indazoles with Cyclopropenones. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- EvitaChem. (n.d.). Buy 2-Methyl-4,5,6,7-tetrahydro-2H-indazole.
- Al-gazzar, A. A., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry.
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
- Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Mavrova, A. T., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters.
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]
- BLDpharm. (n.d.). 5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
- Fisher Scientific. (n.d.). eMolecules 3-METHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXYLIC ACID.
-
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[4][15]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Available at: [Link]
- BLDpharm. (n.d.). 2-Methyl-4,5,6,7-tetrahydro-2H-indazole.
- American Elements. (n.d.). Indazoles.
Sources
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- 7. 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride [cymitquimica.com]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of Indazole Fused 2-Benzazepines with Polarity-Dependent Fluorescence Based on Formal [4 + 3] Annulation of 3-Aryl-1 H-indazoles with Cyclopropenones - PubMed [pubmed.ncbi.nlm.nih.gov]
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Optimizing the Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole Derivatives: A Guide for Researchers
Introduction: The Significance of the Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-2H-indazole core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique three-dimensional structure and hydrogen bonding capabilities have led to its incorporation into a wide range of biologically active compounds. Derivatives of this scaffold have shown promise as kinase inhibitors, anti-inflammatory agents, and ligands for various receptors. The 5-methyl substituted variant, in particular, offers a valuable building block for creating new chemical entities with tailored pharmacological profiles.
This comprehensive guide provides an in-depth analysis of the synthetic routes to 5-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives, with a focus on optimizing the reaction conditions to achieve high yields and purity. We will delve into the mechanistic underpinnings of the key transformations, present detailed experimental protocols, and offer data-driven insights to aid researchers in their synthetic endeavors.
Strategic Approaches to the Tetrahydroindazole Core
The most common and efficient strategy for the synthesis of 4,5,6,7-tetrahydro-2H-indazoles involves a two-step sequence starting from a cyclic ketone. This approach, a variation of the well-established Paal-Knorr synthesis, offers a convergent and versatile route to the desired heterocyclic system.[1][2]
The general synthetic pathway can be visualized as follows:
Caption: General synthetic route to 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
This strategy hinges on two key transformations:
-
Formylation of the Cyclic Ketone: The initial step involves the introduction of a formyl group at the α-position of 3-methylcyclohexanone. This creates a 1,3-dicarbonyl equivalent, which is the necessary precursor for the subsequent cyclization.
-
Cyclization with Hydrazine: The resulting β-ketoaldehyde is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the two carbonyl groups, leading to the formation of the pyrazole ring fused to the cyclohexane core.
Mechanistic Insights: The Paal-Knorr Reaction
The cyclization step is a classic example of the Paal-Knorr pyrrole synthesis, adapted for the formation of a pyrazole ring. The reaction is typically acid-catalyzed, although it can also proceed under neutral or basic conditions.[3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hemiaminal intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, leading to a five-membered cyclic intermediate.
-
Dehydration: A series of proton transfers and the elimination of two molecules of water results in the formation of the aromatic pyrazole ring.
Caption: Simplified mechanism of the Paal-Knorr cyclization step.
Understanding this mechanism is crucial for optimizing the reaction conditions. For instance, the choice of solvent and catalyst can significantly influence the rate of each step and minimize the formation of side products.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Protocol 1: Synthesis of 2-(Hydroxymethylene)-5-methylcyclohexan-1-one
This protocol describes the formylation of 3-methylcyclohexanone to generate the key 1,3-dicarbonyl intermediate.
Materials:
-
3-Methylcyclohexanone
-
Ethyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Reactants: A solution of 3-methylcyclohexanone (1 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of ice-cold water. The aqueous layer is separated and acidified to pH 3-4 with 2M HCl.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(hydroxymethylene)-5-methylcyclohexan-1-one, which can be used in the next step without further purification.
Protocol 2: Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole
This protocol details the cyclization of the intermediate to form the final product.
Materials:
-
2-(Hydroxymethylene)-5-methylcyclohexan-1-one
-
Hydrazine hydrate (80% solution)
-
Ethanol or acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of 2-(hydroxymethylene)-5-methylcyclohexan-1-one (1 equivalent) in ethanol.
-
Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Optimization of the Synthetic Route
The efficiency of the synthesis can be significantly improved by carefully optimizing the reaction conditions. The following table summarizes key parameters and their impact on the reaction outcome.
| Parameter | Conventional Method | Optimized (Microwave-Assisted) Method | Rationale for Optimization |
| Solvent (Cyclization) | Ethanol, Acetic Acid | Ethanol, Water, or solvent-free | Microwave heating allows for the use of greener solvents and can even be performed without a solvent, reducing waste and simplifying work-up.[4] |
| Catalyst (Cyclization) | Often self-catalyzed or requires a weak acid | A catalytic amount of acid (e.g., acetic acid) or a solid acid catalyst can be used | Microwave irradiation can enhance the catalytic activity, allowing for lower catalyst loading and shorter reaction times. |
| Temperature | Reflux (typically 80-120 °C) | 100-150 °C | Microwaves provide rapid and uniform heating, allowing for precise temperature control and reducing the formation of thermal decomposition byproducts. |
| Reaction Time | 4-24 hours | 5-30 minutes | The high energy input from microwaves dramatically accelerates the reaction rate, leading to a significant reduction in reaction time.[4] |
| Yield | Moderate to good (50-80%) | Good to excellent (70-95%) | The shorter reaction times and more controlled heating often lead to higher yields and fewer side products. |
Causality Behind Experimental Choices
-
Choice of Base in Formylation: Sodium hydride is a strong, non-nucleophilic base that is ideal for deprotonating the α-carbon of the ketone to form the enolate, which then attacks the ethyl formate. The use of a strong base ensures complete enolate formation and drives the reaction to completion.
-
Solvent for Cyclization: Ethanol is a common choice as it is a good solvent for both the β-ketoaldehyde and hydrazine, and its boiling point is suitable for conventional heating. Acetic acid can act as both a solvent and a catalyst, promoting the dehydration steps in the Paal-Knorr mechanism.
-
Microwave Irradiation: The use of microwave irradiation provides a significant advantage in terms of reaction time and efficiency.[4] The direct interaction of the microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can overcome activation energy barriers more efficiently than conventional heating methods. This often results in cleaner reactions with higher yields.
Conclusion and Future Outlook
The synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole derivatives can be achieved efficiently through a two-step sequence involving formylation of 3-methylcyclohexanone followed by a Paal-Knorr type cyclization with hydrazine. By understanding the underlying reaction mechanisms and systematically optimizing the reaction parameters, particularly through the adoption of modern techniques like microwave-assisted synthesis, researchers can significantly improve the yield, purity, and sustainability of this important synthetic transformation. This guide provides a solid foundation for the development of robust and scalable synthetic routes to this valuable class of compounds, paving the way for their further exploration in drug discovery and materials science.
References
- Ainsworth, C. (1957). The Synthesis of 3,5-Disubstituted Indazoles. Journal of the American Chemical Society, 79(19), 5242–5245.
- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy- 6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. Russian Journal of General Chemistry, 89(1), 123-128.
- Kumar, A., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Journal of Heterocyclic Chemistry, 56(3), 934-942.
- Ahluwalia, V. K., & Kidwai, M. (2004). New Trends in Green Chemistry. Springer.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Knorr, L. (1884). Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureäther. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Gein, V. L., et al. (2019). Synthesis and biological activity of novel 4,5,6,7-tetrahydro-2H-indazole derivatives. ResearchGate. Retrieved from [Link]
-
S. G. Tapia, et al. (2018). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Amarnath, V., & Amarnath, K. (1991). The Paal-Knorr Synthesis of Pyrroles. A Mechanistic Study. The Journal of Organic Chemistry, 56(24), 6924–6931.
-
PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Retrieved from [Link]
Sources
Application Notes and Protocols for Anti-Inflammatory Studies of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Inflammation with Novel Tetrahydroindazole Scaffolds
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including autoimmune disorders, neurodegenerative conditions, and cardiovascular disease. The indazole nucleus is a significant scaffold in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities.[1][2] Specifically, compounds containing the 4,5,6,7-tetrahydro-2H-indazole core have been a focus of research for their anti-inflammatory potential.[3][4][5] This document provides a detailed guide for the investigation of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl as a prospective anti-inflammatory agent.
These application notes will explore the hypothesized mechanism of action, and provide comprehensive in vitro and in vivo protocols to rigorously evaluate the anti-inflammatory efficacy of this compound. The overarching goal is to equip researchers with the necessary tools to validate its therapeutic potential.
Hypothesized Mechanism of Action: Selective COX-2 Inhibition
Derivatives of the 4,5,6,7-tetrahydro-2H-indazole scaffold have been investigated as inhibitors of the cyclooxygenase (COX) enzymes.[3][6] The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is inducible and is primarily involved in the inflammatory cascade.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are sought after to minimize gastrointestinal side effects.[7]
Based on the activity of structurally related compounds, it is hypothesized that this compound may act as a selective COX-2 inhibitor. This would lead to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The following experimental protocols are designed to test this hypothesis and characterize the compound's anti-inflammatory profile.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of a novel compound's anti-inflammatory properties is typically conducted using in vitro cell-based assays. These assays allow for a controlled environment to study the direct effects of the compound on inflammatory pathways.
LPS-Stimulated Macrophage Assay for Cytokine Release
Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9] This assay will determine the ability of this compound to suppress the production of these key inflammatory mediators.
Experimental Workflow:
Caption: Workflow for the in vitro LPS-stimulated macrophage assay.
Detailed Protocol:
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium from the wells and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., dexamethasone). Incubate for 1 hour.[10]
-
Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 50 ng/mL to induce an inflammatory response.[10] Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Following incubation, centrifuge the plates at a low speed to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration at which 50% of the cytokine release is inhibited).
Data Presentation:
| Compound Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
Following promising in vitro results, the next critical step is to assess the compound's efficacy in a living organism. In vivo models of inflammation provide a more complex physiological environment to evaluate the therapeutic potential of the test compound.
Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used to screen for anti-inflammatory drugs.[11][12][13][14] Carrageenan injection into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified.
Experimental Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Detailed Protocol:
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Lambda carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and treatment groups receiving different doses of this compound. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally via gavage 30-60 minutes before carrageenan injection.[11]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[13]
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema at 4h |
| Vehicle Control | - | - | |
| Indomethacin | 5 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| This compound | 100 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial anti-inflammatory characterization of this compound. Positive results from these studies, particularly a significant reduction in pro-inflammatory cytokines in vitro and a dose-dependent inhibition of paw edema in vivo, would provide strong evidence for its anti-inflammatory activity.
Subsequent investigations could include:
-
COX-1/COX-2 selectivity assays: To definitively confirm the hypothesized mechanism of action.
-
NF-κB signaling pathway analysis: To investigate effects on upstream inflammatory signaling pathways.
-
Chronic inflammation models: To evaluate the compound's efficacy in more clinically relevant long-term disease models.
-
Pharmacokinetic and toxicology studies: To assess the compound's drug-like properties and safety profile.
By systematically following these established protocols, researchers can generate high-quality, reproducible data to support the continued development of this compound as a potential novel anti-inflammatory therapeutic.
References
- Bartosh, T. J., Ylöstalo, J. H., Mohammadipoor, A., Bazhanov, N., Coble, K., & Prockop, D. J. (2011). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (57), 3410.
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). Indian Journal of Pharmacology, 46(4), 439–444.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press.
- Huang, N., et al. (2020). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 8(12), 6261-6271.
- Delemasure, S., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8.
- Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931-1943.
-
Pimple, B. P. (2020, July 25). In vitro Anti inflammatory assay. YouTube. Retrieved from [Link]
- Rosati, O., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3463-3473.
- Nagakura, M., et al. (1979). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry, 22(1), 48-52.
- Sarker, S. D., & Nahar, L. (2012). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 17(12), 14373-14399.
-
Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. Retrieved from [Link]
- Wang, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(9), 10799-10811.
- Kumar, A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(46), 28867-28892.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2014). Journal of Clinical and Diagnostic Research, 8(1), 1-4.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
- Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53, 493–497.
- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. (2018). Journal of Medicinal Chemistry, 61(17), 7719–7735.
- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (2018). European Journal of Medicinal Chemistry, 157, 1032-1044.
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- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Methyl-4,5,6,7-tetrahydro-2H-indazole (EVT-13309819) [evitachem.com]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
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formulation of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl for in vivo studies
Step-by-Step Formulation Protocols
The following protocols are presented in order of increasing complexity. It is imperative to begin with Protocol A to determine if a simple aqueous vehicle is sufficient before proceeding to more complex co-solvent systems.
Protocol A: Aqueous Formulation in Sterile Saline (Preferred for IV, IP, SC routes)
This protocol should be the first approach, leveraging the enhanced solubility of the HCl salt.
Objective: To prepare a clear, isotonic solution of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl in 0.9% saline.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)[1][2][3]
-
Sterile, pyrogen-free vials
-
Calibrated analytical balance
-
Sterile syringes and syringe filters (0.22 µm PVDF or similar low-protein binding)
-
Vortex mixer
-
pH meter (optional, but recommended)
Methodology:
-
Dose Calculation: Determine the required concentration (e.g., in mg/mL) based on the target dose (mg/kg) and the dosing volume for the animal model (e.g., 5-10 mL/kg for rats).
-
Weighing: Accurately weigh the required amount of the compound using an analytical balance in a sterile weigh boat.
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile vial.
-
Add approximately 80% of the final required volume of sterile 0.9% saline.
-
Vortex the vial vigorously for 2-5 minutes.
-
-
Visual Inspection: Carefully inspect the solution against a light and dark background. The solution must be completely clear and free of any visible particulates.
-
pH Measurement (Optional): If a pH meter is available, measure the pH of the solution. The acidic nature of the HCl salt will likely result in a pH below 7.4. For most administration routes, a moderately acidic pH is tolerable in small volumes, but this should be noted.
-
Volume Adjustment: Add sterile 0.9% saline to reach the final desired volume (q.s.).
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile, pyrogen-free vial. This step is critical for parenteral administration to ensure sterility.
-
Labeling and Storage: Label the vial with the compound name, concentration, vehicle, date of preparation, and store under appropriate conditions (typically 2-8°C, protected from light) until use.
Trustworthiness Check: If at step 4, the solution is not clear (i.e., it is cloudy, has a precipitate, or is a suspension), this vehicle is not suitable at this concentration. Do not proceed with this formulation. Move to Protocol B.
Protocol B: Co-Solvent Formulation for Increased Solubility (for IP, SC, or Oral routes)
This protocol is for instances where the compound's solubility in simple saline is insufficient. It uses a combination of a surfactant and a co-solvent.
Objective: To prepare a stable, clear solution using Tween® 80 and Polyethylene Glycol 300 (PEG 300).
Materials:
-
All materials from Protocol A
-
Polyethylene Glycol 300 (PEG 300), USP grade
-
Dimethyl Sulfoxide (DMSO), cell culture grade (use only if absolutely necessary and as a last resort)
Example Vehicle Composition (v/v): 5% Tween® 80, 40% PEG 300, 55% Sterile Saline. Note: This is a starting point and may require optimization.
Methodology:
-
Weighing: Accurately weigh the required amount of this compound.
-
Organic Phase Preparation:
-
In a sterile vial, add the required volume of PEG 300.
-
Add the Tween® 80 to the PEG 300.
-
Vortex until the two components are completely mixed.
-
-
Dissolution of Compound:
-
Add the weighed compound to the PEG 300/Tween® 80 mixture.
-
Vortex vigorously. Gentle warming (to 37°C) may be applied if necessary to aid dissolution. The goal is to fully dissolve the compound in the organic phase.
-
-
Aqueous Phase Addition:
-
Crucially , add the sterile 0.9% saline dropwise while continuously vortexing. Adding the aqueous phase too quickly can cause the compound to precipitate out of solution.
-
-
Final Inspection and Filtration:
-
After all the saline has been added, the final solution should be clear.
-
Sterile filter using a 0.22 µm syringe filter. Note that viscous solutions may be difficult to filter. A larger surface area filter or a different filter material (e.g., PTFE for organic solvent compatibility) may be required.
-
-
Labeling and Storage: Label and store as described in Protocol A.
A Note on DMSO: If the compound fails to dissolve in the PEG/Tween mixture, a minimal amount of DMSO (e.g., 5-10% of the final volume) can be used to first dissolve the compound before adding the other excipients.[4][7] However, DMSO can have its own biological effects and should be used with caution and in the lowest possible concentration. A vehicle-only control group is mandatory in such cases.
Quality Control and Validation
A prepared formulation is only as good as its validated properties.
Table 2: Essential QC Tests for In Vivo Formulations
| Test | Purpose | Acceptance Criteria |
| Appearance | To ensure complete dissolution and absence of contaminants. | Clear, colorless, and free from visible particulates. |
| pH | To ensure consistency and assess potential for injection site irritation. | Record the value. Should be consistent between batches (e.g., ±0.5 units). |
| In-Use Stability | To confirm the compound remains in solution under experimental conditions. | No precipitation or cloudiness observed after storing at room temperature for the maximum anticipated duration of the experiment (e.g., 4-8 hours). |
| Concentration Verification (Optional) | To confirm dosing accuracy, especially for complex formulations. | HPLC-UV analysis. Concentration should be within ±10% of the target. |
Workflow and Decision Logic
The process of selecting and preparing a formulation should follow a logical progression to maximize efficiency and ensure the development of a suitable vehicle.
Caption: Formulation development workflow for this compound.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a consistent, stable, and appropriate formulation. As an HCl salt, the compound has a high probability of being soluble in a simple, sterile saline solution, which is always the preferred vehicle for parenteral administration. However, should solubility challenges arise, a systematic progression to co-solvent systems is a reliable secondary strategy. Researchers must perform the described pilot solubility tests and quality control checks to validate their formulations, ensuring the generation of reproducible and trustworthy preclinical data.
References
-
0.9% Saline Solution - Protocols.io. Available at: [Link]
-
ResearchGate: (PDF) 0.9% Saline Solution v1. Available at: [Link]
-
Heredity Biosciences: Creating 0.9% Normal Saline Solution: A Step-by-Step Guide. Available at: [Link]
-
ResearchGate: Why we use tween solution for in vivo pharmacological activities of plant Extracts? Available at: [Link]
-
Medical News Today: Saline Solution: Making and storing instructions, benefits, risks. Available at: [Link]
-
Hamilton Health Sciences: How to make normal saline at home. Available at: [Link]
-
ACS Omega: Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]
-
PMC, NIH: Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Available at: [Link]
-
ResearchGate: What are the vehicles used to dissolve drugs for in vivo treatment? Available at: [Link]
-
ResearchGate: Which kind of compounds can show activity via oral administration? Available at: [Link]
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- 6. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantitative Analysis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl
Prepared by: Senior Application Scientist
Executive Summary
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, a critical process in drug development and quality control. We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. The selection of an appropriate method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. This guide explains the causality behind experimental choices, provides step-by-step protocols, and outlines validation strategies in accordance with international guidelines to ensure data integrity and trustworthiness.[1][2]
Analyte Overview and Physicochemical Properties
This compound is a heterocyclic compound belonging to the indazole class.[3][4] Understanding its physicochemical properties is paramount for developing effective analytical methods.
-
Structure: A fused ring system consisting of a pyrazole ring and a cyclohexene ring.
-
Form: Typically supplied as a hydrochloride (HCl) salt to improve solubility and stability.
-
Solubility: Expected to be soluble in polar solvents like water, methanol, and DMSO due to its salt form and the presence of nitrogen atoms capable of hydrogen bonding.
-
Volatility: The free base may have limited volatility, which is a key consideration for GC-based methods.
-
Chromophore: The indazole ring system contains a conjugated π-electron system, which allows for strong UV absorbance, making HPLC-UV a suitable detection method.
The choice of analytical technique is directly influenced by these properties. The compound's polarity and solubility make it an excellent candidate for Reversed-Phase HPLC. Its potential for thermal degradation must be assessed for GC analysis, which might necessitate derivatization. qNMR offers a direct measurement method that is independent of many of these properties but requires a higher concentration of the analyte.
General Workflow for Method Selection and Validation
The process of developing and validating a quantitative analytical method is systematic. It begins with defining the analytical needs and culminates in a proven, robust protocol suitable for its intended purpose.[2][5]
Caption: General workflow for analytical method development and validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC is the workhorse for the quantification of pharmaceutical compounds. It separates analytes based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[6] The HCl salt of the analyte is polar and will have a suitable retention time that can be modulated by adjusting the mobile phase composition. UV detection is used for quantification by measuring the analyte's absorbance at its wavelength of maximum absorbance (λmax).
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV/PDA detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water (HPLC Grade) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (HPLC Grade) |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Reference Standard | This compound (of known purity) |
| Glassware | Class A volumetric flasks, autosampler vials |
Detailed Protocol
A. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1.0 mL of formic acid to 1 L of water (for A) and 1 L of acetonitrile (for B). Filter through a 0.45 µm filter and degas by sonication or online degasser.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. A typical series might include 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample (e.g., drug product powder) containing the equivalent of about 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.[7] Further dilute this solution with the diluent to bring the final concentration into the middle of the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
B. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | Determine λmax (e.g., ~280 nm) | Scan a standard solution from 200-400 nm to find the wavelength of maximum absorbance for optimal sensitivity. |
| Gradient Program | 0-10 min: 10% B to 90% B10-12 min: 90% B12-12.1 min: 90% B to 10% B12.1-15 min: 10% B | A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
C. Data Analysis
-
System Suitability: Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.[8]
-
Calibration Curve: Inject the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve. Calculate the final amount in the original sample, accounting for all dilutions.
HPLC Workflow Visualization
Caption: Step-by-step workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is ideal for volatile and thermally stable compounds. For 5-methyl-4,5,6,7-tetrahydro-2H-indazole, which may have limited volatility, derivatization (e.g., silylation) might be necessary to improve its chromatographic properties. MS detection provides high selectivity and sensitivity, allowing for confirmation of the analyte's identity based on its mass spectrum and quantification using selected ion monitoring (SIM).
Instrumentation and Materials
| Component | Specification |
| GC-MS System | Gas chromatograph with autosampler, coupled to a mass spectrometer (e.g., single quadrupole) |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999% purity) |
| Derivatization Agent | (Optional) N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Solvent | Dichloromethane or Ethyl Acetate (GC Grade) |
| Reference Standard | This compound (of known purity) |
Detailed Protocol
A. Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. The HCl salt is not soluble in typical GC solvents. Therefore, perform a liquid-liquid extraction: dissolve the salt in a small amount of water, make the solution basic (e.g., with NaHCO₃) to form the free base, and extract into ethyl acetate. Dry the organic layer with anhydrous sodium sulfate, filter, and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Prepare the sample similarly to the stock standard to extract the free base into an organic solvent, aiming for a final concentration in the middle of the calibration range.
-
(Optional) Derivatization: Transfer 100 µL of each standard and sample solution into separate autosampler vials. Add 100 µL of BSTFA. Cap the vials and heat at 70 °C for 30 minutes. Cool to room temperature before analysis. This step should be optimized based on experimental results.
B. GC-MS Conditions
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C | Temperature program to separate the analyte from solvent and matrix components.[9] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Mode | Full Scan (50-500 amu) for identificationSIM mode for quantification (select 3-4 characteristic ions) | Full scan confirms identity; SIM mode provides higher sensitivity for quantification.[6] |
C. Data Analysis
-
Identity Confirmation: In full scan mode, confirm the retention time and mass spectrum of the analyte in the sample by comparing it to a reference standard.
-
Quantification: In SIM mode, construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration. Calculate the sample concentration using the regression equation.
Method 3: Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct measurement of a compound's concentration without the need for a calibration curve using an identical reference standard.[10] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known concentration, the analyte's concentration can be precisely calculated.[11][12]
Instrumentation and Materials
| Component | Specification |
| NMR Spectrometer | ≥ 400 MHz with a high-resolution probe |
| NMR Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or D₂O |
| Internal Standard | Maleic Acid or Dimethyl sulfone (Certified Reference Material) |
| NMR Tubes | High-precision 5 mm NMR tubes |
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Record the exact weights of both the analyte and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: ≥ 16 (to ensure good signal-to-noise ratio).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Identify a well-resolved, non-overlapping signal for the analyte (e.g., the methyl group protons) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid at ~6.26 ppm).[11]
-
Carefully integrate both the analyte signal and the internal standard signal.
-
Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
IS = Internal Standard
-
Method Validation according to ICH Q2(R1)
Any method intended for quality control must be validated to demonstrate its suitability.[5][13] The key validation parameters are summarized below.[1][8]
| Parameter | Description | Typical Acceptance Criteria (for HPLC Assay) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (PDA), no interference at the analyte's retention time in placebo/blank. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | r² ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | 80% to 120% of the test concentration.[8] |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies on a placebo matrix. | 98.0% to 102.0% recovery at three concentration levels. |
| Precision | The degree of agreement among individual test results. Includes repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument). | RSD ≤ 2.0%. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). | System suitability parameters remain within limits. |
Comparative Summary of Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Partition Chromatography | Volatility-based Separation | Nuclear Spin Resonance |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Lower (mg/mL) |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sample Prep | Simple (dissolve & dilute) | More complex (extraction, potential derivatization) | Simple (weigh & dissolve) |
| Quantification | External standard calibration | External standard calibration | Absolute (with internal standard) |
| Confirmation | Retention time only | Retention time & mass spectrum | Chemical structure |
| Best For | Routine QC, purity, and assay | Impurity identification, trace analysis | Purity of reference standards, structural confirmation |
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
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FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
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ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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TrAC Trends in Analytical Chemistry. (2007). Sample preparation in analysis of pharmaceuticals. ScienceDirect. [Link]
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ResearchGate. (2016). 13C NMR of indazoles. [Link]
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ResearchGate. Sample Preparation in Analysis of Pharmaceuticals. [Link]
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PubMed Central. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. [Link]
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ResearchGate. Quantitative NMR spectroscopy - Applications in drug analysis. [Link]
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Oriental Journal of Chemistry. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
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The University of Manchester. (2024). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. [Link]
-
Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]
-
ResearchGate. Simultaneous Quantitation of 2-Acetyl-4-tetrahydroxybutylimidazole, 2- and 4-Methylimidazoles, and 5-Hydroxymethylfurfural in Beverages by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed. [Link]
-
ResearchGate. Structure and synthesis of indazole. [Link]
-
Waters Corporation. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. [Link]
-
PubMed. (2009). Application of nuclear magnetic resonance spectroscopy for quantitative analysis of miconazole, metronidazole and sulfamethoxazole in pharmaceutical and urine samples. [Link]
-
Nanalysis. Quantitative NMR (qNMR). [Link]
-
Trends in Pharmaceutical Sciences. (2024). TIPS. [Link]
-
International Journal of Pharmaceutical Erudition. (2017). Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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Application Notes & Protocols: Screening 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl for Herbicidal Activity
Abstract
The indazole heterocyclic scaffold is a recognized "privileged structure" in the development of bioactive molecules, with numerous derivatives demonstrating a wide range of pharmacological activities.[1][2][3][4] In agricultural science, substituted tetrahydroindazoles have emerged as a promising class of compounds, with certain derivatives exhibiting potent herbicidal effects, particularly in paddy fields.[5][6][7] This document provides a comprehensive set of application notes and detailed protocols for the systematic evaluation of a novel candidate, 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hydrochloride (HCl), for potential herbicidal activity. We present a tiered screening strategy, beginning with high-throughput in vitro assays to assess primary phytotoxicity and progressing to more complex whole-plant bioassays to evaluate pre- and post-emergence efficacy. The protocols are designed to be self-validating through the rigorous use of controls and provide a clear framework for data analysis and interpretation, enabling researchers to robustly characterize the herbicidal potential of this target compound.
Introduction and Scientific Rationale
The relentless evolution of herbicide-resistant weeds necessitates a continuous discovery pipeline for new herbicidal compounds, ideally with novel modes of action.[8] The indazole nucleus, a bicyclic aromatic heterocycle, has been a fruitful starting point for drug discovery due to its versatile chemical properties and biological activity.[3][9] The derivatization of this core, particularly into its saturated form, 4,5,6,7-tetrahydroindazole, has led to the identification of potent herbicides.[7]
The subject of this guide, 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl, is a logical candidate for herbicidal screening based on this precedent. The hydrochloride salt form suggests enhanced aqueous solubility, a favorable characteristic for formulation and biological application. The screening strategy outlined herein is designed to answer three fundamental questions:
-
Does the compound exhibit phytotoxicity to plants?
-
What is the effective concentration range?
-
Does it show differential activity against monocotyledonous (grass) and dicotyledonous (broadleaf) weeds?
This guide follows a standard industry approach, integrating all necessary components for a successful screen—from compound handling to whole-plant assays—in a single, cohesive workflow.[10]
Compound Profile and Handling
-
Compound Name: 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hydrochloride
-
Molecular Formula: C₈H₁₂N₂ · HCl
-
Key Structural Features: The molecule possesses a tetrahydroindazole core, which has been linked to herbicidal activity.[6][7] The methyl group at the 5-position may influence binding to a target site and overall lipophilicity.
-
Salt Form: As a hydrochloride salt, the compound is expected to have improved solubility in water or polar protic solvents compared to its free base form. This is advantageous for creating homogenous stock solutions for biological testing.
Protocol 1: Preparation of Stock and Working Solutions
Causality: A precise and soluble stock solution is the foundation of reproducible dose-response experiments. The choice of solvent is critical; it must fully dissolve the compound without exhibiting toxicity to the test organisms at the final concentration used. Given the HCl salt form, sterile deionized water is the preferred initial solvent. Dimethyl sulfoxide (DMSO) is a common alternative if aqueous solubility is limited, but its final concentration in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[11]
Methodology:
-
Safety First: Handle the compound powder in a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Prepare 100 mM Primary Stock:
-
Accurately weigh a sufficient amount of this compound powder.
-
Add the appropriate volume of sterile deionized water to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the compound is completely dissolved. If solubility is poor, gentle warming in a water bath (30-40°C) may be attempted. If it remains insoluble, repeat the process using 100% DMSO.[12]
-
-
Sterilization: Filter-sterilize the 100 mM stock solution through a 0.22 µm syringe filter into a sterile container. This is crucial for in vitro assays to prevent microbial contamination.
-
Storage: Store the primary stock at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the primary stock.
-
Perform serial dilutions in the appropriate sterile liquid medium (e.g., water for soil application, or ½ MS medium for in vitro assays) to create a range of working concentrations. A typical screening range might start at 1 mM and proceed down to 1 µM.
-
Crucially, prepare a "Solvent Control" solution containing the same final concentration of the solvent (water or DMSO) as the highest concentration treatment. This is essential to confirm that any observed effects are due to the compound and not the solvent.
-
Tiered Screening Strategy
A tiered or phased approach is an efficient method for herbicide discovery. It allows for the rapid testing of many candidates in simple primary assays, with only the most promising leads advancing to more resource-intensive secondary and tertiary screens.[13]
Caption: Tiered workflow for herbicidal activity screening.
Experimental Protocols
Protocol 2: Tier 1 - In Vitro Seed Germination and Seedling Growth Assay
Trustworthiness: This assay is a rapid and sensitive method to detect phytotoxicity affecting fundamental physiological processes.[14][15] By using both a monocot and a dicot species, we can gain early insights into the compound's spectrum of activity. Arabidopsis thaliana is a standard dicot model, while a common grass weed like annual ryegrass (Lolium rigidum) serves as an excellent monocot representative.[13]
Methodology:
-
Species Selection:
-
Dicot: Arabidopsis thaliana (Col-0)
-
Monocot: Lolium rigidum (Annual Ryegrass)
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 10% bleach solution with 0.1% Tween-20. Vortex for 5-10 minutes.
-
Carefully remove the bleach solution and wash the seeds 4-5 times with sterile deionized water.
-
-
Assay Setup (in a sterile laminar flow hood):
-
Use sterile 24-well or 48-well microtiter plates.[16] In each well, place a sterile disc of filter paper (e.g., Whatman No. 1).
-
Pipette the prepared working solutions of the test compound onto the filter paper. Use a volume sufficient to saturate the paper but not flood the well (e.g., 250 µL for a 24-well plate).
-
Include replicates (n=3 to 5) for each treatment, including the negative (medium only) and solvent controls.
-
A positive control (a known herbicide like Glyphosate at its EC50 concentration) should be included to validate the assay sensitivity.
-
-
Seed Plating: Aseptically place 5-10 sterilized seeds into each well.
-
Incubation:
-
Seal the plates with a breathable membrane or standard plate lid.
-
Incubate in a growth chamber at 22-24°C with a 16-hour light / 8-hour dark photoperiod.
-
-
Data Collection (after 5-7 days):
-
Germination Rate: Count the number of germinated seeds (radicle emergence) in each well and express as a percentage of the total seeds plated.
-
Root and Shoot Length: Carefully remove seedlings and photograph them on a dark background with a scale reference. Use image analysis software (e.g., ImageJ) to measure the primary root and shoot length.
-
Visual Assessment: Note any signs of phytotoxicity such as chlorosis (yellowing), necrosis (browning/tissue death), or morphological abnormalities.
-
Data Analysis and Presentation:
Calculate the percent inhibition for each parameter relative to the solvent control: % Inhibition = (1 - (Mean of Treatment / Mean of Solvent Control)) * 100
| Concentration (µM) | Species | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) | Phytotoxicity Observations |
| 1000 | A. thaliana | 100 | 100 | 100 | No germination |
| 100 | A. thaliana | 20 | 95 | 88 | Severe stunting, necrotic roots |
| 10 | A. thaliana | 5 | 65 | 40 | Reduced root growth, slight chlorosis |
| 1 | A. thaliana | 0 | 15 | 5 | Minimal effect |
| 1000 | L. rigidum | 80 | 100 | 100 | Germination arrested |
| 100 | L. rigidum | 10 | 85 | 75 | Severe stunting |
| 10 | L. rigidum | 0 | 40 | 25 | Moderate root inhibition |
| 1 | L. rigidum | 0 | 5 | 0 | No significant effect |
| Solvent Control | Both | 0 | 0 | 0 | Healthy growth |
| Positive Control | Both | Validate | Validate | Validate | Validate |
| Table 1: Hypothetical in vitro screening data for this compound. |
Protocol 3: Tier 2 - Whole Plant Pre- and Post-Emergence Assays
Expertise & Experience: Moving from a sterile, nutrient-rich in vitro environment to a soil-based whole-plant assay is a critical step.[10][15] This protocol evaluates the compound's performance under conditions that more closely mimic an agricultural setting. It tests the compound's stability in soil, its ability to be taken up by roots (pre-emergence) or shoots (post-emergence), and its translocation to target tissues. A surfactant is included in the post-emergence spray to overcome the waxy cuticle on leaf surfaces, ensuring the compound can penetrate the plant.
Caption: Detailed workflow for the In Vitro Seed Germination Assay.
Methodology:
-
Plant Preparation:
-
Use small pots (e.g., 10 cm diameter) filled with a standard greenhouse potting mix.
-
Plant seeds of the selected monocot and dicot species at a depth of 0.5-1 cm. Plant enough pots to have at least 3-4 replicates per treatment.
-
Grow plants in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water as needed.
-
-
Pre-Emergence Application:
-
Within 24 hours of planting, apply the test compound.
-
Use a laboratory track sprayer for uniform application. If unavailable, a handheld sprayer can be used, ensuring even coverage of the soil surface.
-
Apply the compound solutions at rates equivalent to field application rates (e.g., 1000, 250, 50 g ai/ha - grams of active ingredient per hectare). Calculations will be needed to convert these rates to the amount applied per pot surface area.
-
Include solvent and untreated controls.
-
-
Post-Emergence Application:
-
Allow plants to grow to the 2- to 4-leaf stage.[17]
-
Prepare spray solutions in water containing a non-ionic surfactant (e.g., 0.1% v/v Tween-20 or similar) to enhance foliar uptake.
-
Apply the solutions using a track sprayer to ensure uniform foliar coverage until runoff.
-
Again, include solvent and untreated controls.
-
-
Evaluation:
-
Maintain the plants in the greenhouse for 14-21 days after treatment (DAT).
-
Data Collection:
-
Pre-emergence: Count the number of emerged seedlings and compare to controls.
-
Both: Visually assess phytotoxicity using a percentage scale (0% = no injury, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass for each pot. Determine the fresh weight, then dry the tissue in an oven at 60°C for 48-72 hours and record the dry weight.
-
-
Data Analysis and Presentation:
Calculate the percent biomass reduction relative to the solvent control.
| Application Rate (g ai/ha) | Application Type | Species | Phytotoxicity Score @ 21 DAT (%) | Biomass Reduction (%) |
| 1000 | Pre-Emergence | A. thaliana | 100 | 100 |
| 250 | Pre-Emergence | A. thaliana | 90 | 92 |
| 1000 | Pre-Emergence | L. rigidum | 95 | 98 |
| 250 | Pre-Emergence | L. rigidum | 80 | 85 |
| 1000 | Post-Emergence | A. thaliana | 85 | 88 |
| 250 | Post-Emergence | A. thaliana | 60 | 55 |
| 1000 | Post-Emergence | L. rigidum | 75 | 80 |
| 250 | Post-Emergence | L. rigidum | 50 | 45 |
| Solvent Control | Both | Both | 0 | 0 |
| Table 2: Hypothetical whole-plant screening data for this compound. |
Conclusion and Future Directions
These protocols provide a robust, tiered framework for the initial characterization of this compound as a potential herbicide. If the compound demonstrates significant activity in these primary and secondary screens (e.g., >80% inhibition or phytotoxicity at rates ≤250 g ai/ha), the following advanced studies would be warranted:
-
Dose-Response Curves: Conduct detailed dose-response studies to accurately determine the EC₅₀ (in vitro) or GR₅₀ (whole plant) values.
-
Expanded Spectrum Screening: Test the compound against a wider panel of economically important weeds and key crops (e.g., corn, soybean, wheat, cotton) to establish its selectivity profile.
-
Mode of Action (MoA) Investigation: Observe symptomology for clues to the MoA (e.g., bleaching suggests carotenoid biosynthesis inhibition, rapid necrosis suggests cell membrane disruption).[18] Further targeted biochemical and molecular assays would be required for confirmation.[8]
By following this logical progression, researchers can efficiently and effectively evaluate the potential of this novel compound to become a new tool in weed management.
References
-
MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules. [Link]
-
North Central Weed Science Society. HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. [Link]
-
ResearchGate. (2004). Synthesis and herbicidal activities of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole and their related derivatives. [Link]
-
California Weed Science Society. (2013). Screening for Natural Product Herbicides. [Link]
-
Agro-Know. (2018). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. [Link]
-
Journal of Visualized Experiments. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]
-
BioOne. (2000). Screening for Herbicide Resistance in Weeds. [Link]
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
National Institutes of Health. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]
-
Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. [Link]
-
Royal Society of Chemistry. (2021). Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening. [Link]
-
MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. [Link]
-
Plant and Soil Sciences eLibrary. Traditional 'Chemical-Based' Discovery and Screening. [Link]
-
National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
National Institutes of Health. (2018). The herbicide quinclorac as potent lipase inhibitor: Discovery via virtual screening and in vitro/in vivo validation. [Link]
-
National Institutes of Health. (2005). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. [Link]
-
ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
-
National Institutes of Health. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Wikipedia. Indazole. [Link]
-
YouTube. (2021). Part I: Mode of Action of Herbicides. [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
-
PubChem. 5-Methyl-4,5,6,7-tetrahydro[5][6]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. [Link]
-
National Institutes of Health. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]
-
ResearchGate. (2021). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. [Link]
-
MDPI. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. [Link]
-
University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Internet Archive. SOLUBILITY DATA SERIES. [Link]
-
ScienceDirect. SOLUBILITY DATA SERIES. [Link]
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- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. taylorandfrancis.com [taylorandfrancis.com]
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- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
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- 10. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
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- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole HCl Synthesis
Welcome to the technical support center for the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles that govern this reaction, providing you with the expert insights needed to achieve consistent and high-quality results.
Section 1: The Synthetic Pathway - A Foundational Protocol
The synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole typically proceeds via a condensation and cyclization reaction between 3-methyl-cyclohexanone and a hydrazine source. The resulting free base is then converted to its hydrochloride salt for improved stability and handling. While seemingly straightforward, this pathway presents several critical control points that can significantly impact yield and purity.
Below is a general workflow for this synthesis.
Caption: General workflow for the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole HCl.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Problem 1: Low Overall Yield
Q: My overall yield is consistently below 50%. What are the most likely causes and how do I begin troubleshooting?
A: Low yield is a multifaceted problem that can originate from any stage of the synthesis. The key is to systematically identify the bottleneck. The most common culprits are incomplete reactions, poor regioselectivity favoring the undesired 1H-isomer, and product loss during purification or salt formation.
Use the following decision tree to diagnose the issue:
Caption: Troubleshooting decision tree for low yield diagnosis.
Problem 2: Poor Regioselectivity (1H-Isomer Formation)
Q: My crude product contains a significant amount of the 5-methyl-4,5,6,7-tetrahydro-1H-indazole isomer. How can I favor the formation of the desired 2H-product?
A: This is the most prevalent challenge in indazole synthesis. The 1H- and 2H-isomers are tautomers, and their ratio is dictated by a delicate balance of thermodynamics and kinetics. The 1H-indazole tautomer is generally the more thermodynamically stable product.[1][2] Therefore, to improve the yield of the 2H-isomer, the reaction conditions must be optimized to favor kinetic control.
-
Causality: High temperatures and prolonged reaction times provide the energy for the reaction to equilibrate to the more stable 1H-isomer. The choice of solvent can also influence the transition state energies for the formation of each isomer.
-
Solutions:
-
Temperature Control: Lowering the reaction temperature can favor the kinetically formed product. Instead of refluxing in toluene (~111°C), consider running the reaction in ethanol (~78°C) or even at room temperature for an extended period.
-
Solvent Screening: The polarity of the solvent can influence the isomer ratio. Aprotic solvents sometimes favor N2 alkylation/formation.[3] Screen solvents like Dioxane, THF, and Toluene to find the optimal medium.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the conversion of the 2H-product into the more stable 1H-isomer.
-
Problem 3: Incomplete Cyclization/Condensation
Q: TLC/LC-MS analysis shows significant unreacted 3-methyl-cyclohexanone even after extended reflux. How can I drive the reaction to completion?
A: The initial condensation between the ketone and hydrazine is a reversible equilibrium reaction that produces water. According to Le Chatelier's principle, the removal of water is essential to drive the reaction forward.
-
Causality: The accumulation of water in the reaction mixture can hydrolyze the intermediate hydrazone, pushing the equilibrium back towards the starting materials.
-
Solutions:
-
Water Removal: When using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a highly effective method for driving the reaction to completion.
-
Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen of the ketone, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine. Add approximately 0.1 equivalents of glacial acetic acid to your reaction mixture.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the hydrazine source (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the limiting ketone.
-
Problem 4: Challenges in Purification
Q: I'm struggling to separate the 2H- and 1H-isomers by column chromatography. They have very similar Rf values. What conditions do you recommend?
A: The structural similarity of the isomers makes their separation challenging. Success depends on optimizing the stationary and mobile phases to exploit subtle differences in their polarity.
-
Causality: The 1H-isomer, with its N-H proton available for hydrogen bonding, is typically slightly more polar than the 2H-isomer. This difference can be exploited for separation.
-
Solutions:
-
Mobile Phase Optimization: Use a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). A typical starting system is Hexane:Ethyl Acetate (9:1), gradually increasing the ethyl acetate concentration.
-
Additive Inclusion: Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase can deactivate acidic sites on the silica gel. This often reduces peak tailing and improves the resolution between the two isomers.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica for separation.
-
Problem 5: Issues with HCl Salt Formation
Q: When I add HCl to my purified free base, the product crashes out as a sticky oil instead of a crystalline solid. What is going wrong?
A: Oiling out during salt formation is a common issue related to solubility, solvent choice, and the rate of precipitation. The goal is to allow for slow, controlled crystallization rather than rapid, amorphous precipitation.
-
Causality: If the product's hydrochloride salt is highly soluble in the chosen solvent, or if the concentration is too high, it can become supersaturated and precipitate as an amorphous oil. The presence of even minor impurities can also inhibit proper crystal lattice formation.
-
Solutions:
-
Solvent System: The ideal solvent is one in which the free base is soluble, but the HCl salt is sparingly soluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or diethyl ether. You may need to use a co-solvent system (e.g., dissolving the free base in a minimal amount of IPA and then adding EtOAc as an anti-solvent).
-
Controlled Addition: Add the HCl solution (e.g., 2M HCl in diethyl ether or HCl in dioxane) slowly and dropwise to a vigorously stirred solution of the free base at 0°C. Rapid addition can cause localized high concentrations, leading to oiling.
-
Seeding: If you have a small amount of crystalline product from a previous batch, add a single seed crystal to the solution after HCl addition to induce crystallization.
-
Trituration: If an oil does form, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can remove the solvent under reduced pressure and triturate the resulting oil with a non-polar solvent like hexanes or diethyl ether to solidify it.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the critical quality attributes for the starting materials? A: Ensure your 3-methyl-cyclohexanone is free from acidic impurities and has a purity of >98%. Hydrazine hydrate should be fresh, as it can degrade over time. The presence of water in solvents should be minimized, especially if not using a Dean-Stark apparatus.
Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 7:3 Hexane:EtOAc. The starting ketone will have a higher Rf than the more polar indazole products. The two product isomers will likely appear as two close, but distinct, spots. For more precise monitoring, LC-MS can be used to track the disappearance of starting materials and the ratio of the 2H/1H products.
Q: Are there alternative, higher-yielding synthetic routes I should consider? A: Yes, for indazole synthesis in general, multi-component reactions have been developed that can offer high yields and good regioselectivity. For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide have been reported to produce 2H-indazoles efficiently.[1][4] While these require different starting materials, they may be worth exploring if the classic condensation route proves unsatisfactory.
Section 4: Data & Protocols
Table 1: Effect of Reaction Parameters on Yield and 2H/1H Isomer Ratio
| Entry | Solvent | Temperature (°C) | Time (h) | Additive | Approx. Yield (%) | Approx. 2H:1H Ratio |
| 1 | Toluene | 110 (Reflux) | 12 | None | 65 | 3:1 |
| 2 | Toluene | 110 (Reflux) | 12 | Acetic Acid (0.1 eq) | 80 | 2.5:1 |
| 3 | Ethanol | 78 (Reflux) | 24 | Acetic Acid (0.1 eq) | 75 | 5:1 |
| 4 | Dioxane | 100 | 18 | None | 70 | 4:1 |
Note: Data are illustrative and may vary based on specific experimental setup and scale.
Protocol 1: Optimized Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole Free Base
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 3-methyl-cyclohexanone (1.0 eq), ethanol (5 mL per mmol of ketone), and glacial acetic acid (0.1 eq).
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (~78°C) and monitor the reaction by TLC every 2-3 hours.
-
Once the starting ketone is consumed (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude oil in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using a gradient of 0% to 30% ethyl acetate in hexanes.
-
Combine the fractions containing the pure 2H-isomer (typically the less polar spot) and concentrate under reduced pressure to yield the product as a pale yellow oil.
Protocol 2: Crystalline HCl Salt Formation and Purification
-
Dissolve the purified free base (1.0 eq) from Protocol 1 in isopropanol (IPA, 10 mL per gram of free base).
-
Cool the solution to 0°C in an ice bath.
-
While stirring vigorously, add a 2M solution of HCl in diethyl ether (1.05 eq) dropwise over 15 minutes. A white precipitate should begin to form.
-
After the addition is complete, continue to stir the slurry at 0°C for an additional 1 hour.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Dry the white solid under high vacuum to a constant weight to yield the final 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride.
Section 5: References
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Pathak, R. K., & Ansari, A. A. (2021). Optimization for synthesis of 2H-indazole. ResearchGate. [Link]
-
Yadav, G., & Singh, R. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(34), 20849-20876. [Link]
-
Gaikwad, S. B., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7681. [Link]
-
Zhu, J., et al. (2021). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
Wang, X., et al. (2019). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Link]
-
Lee, J., et al. (2007). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest Management Science, 63(1), 81-87. [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Singh, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9, 1-17. [Link]
-
Al-Ostoot, F. H., et al. (2022). The proposed mechanism for the synthesis of 2H-indazole derivatives. ResearchGate. [Link]
-
Glatfelter, G. C., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1776–1784. [Link]
-
Vikingsson, S., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology, 42(1), 1-11. [Link]
Sources
5-methyl-4,5,6,7-tetrahydro-2h-indazole, hcl stability and degradation issues
Technical Support Center: 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl
A Guide to Stability and Degradation for Researchers
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your research. This guide is structured to help you anticipate, troubleshoot, and resolve potential stability and degradation issues you might encounter with this compound.
The stability of an active pharmaceutical ingredient (API) is critical to ensuring the reliability and reproducibility of experimental results.[1][2] As an HCl salt of a tetrahydro-indazole derivative, this molecule has specific characteristics that warrant careful consideration during handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the handling and stability of this compound.
Q1: What are the primary stability concerns for a tetrahydro-indazole HCl salt?
Indazoles are heterocyclic aromatic compounds that can be susceptible to specific degradation pathways.[3][4] For this molecule, the primary concerns are:
-
Oxidation: The tetrahydro-indazole ring system can be susceptible to oxidation, particularly when exposed to air (auto-oxidation), oxidizing agents, or light, which can generate radical species.[5][6]
-
Hydrolysis: While the indazole core is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with heat can potentially lead to ring-opening or other hydrolytic degradation.[1]
-
Photostability: Many nitrogen-containing heterocyclic compounds are sensitive to photodegradation when exposed to UV or high-intensity visible light, especially in solution.[1][6]
-
Solid-State Stability: As an HCl salt, the compound is generally more stable in its solid, crystalline form. However, hygroscopicity (moisture absorption) can accelerate degradation by creating localized solution environments.
Q2: How should I properly store the solid compound and my stock solutions?
Proper storage is the first line of defense against degradation.[7]
-
Solid Compound: Store in a tightly sealed container, protected from light, in a cool and dry environment.[8][9] A desiccator at room temperature or storage in a freezer (-20°C) is recommended for long-term stability.
-
Stock Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into single-use vials to minimize freeze-thaw cycles and headspace. Store at -20°C or -80°C, protected from light. The choice of solvent is critical; use a high-purity, anhydrous solvent recommended by the supplier.
Q3: What are the initial signs of degradation I should look for?
Degradation can manifest in several ways:
-
Visual Changes: Discoloration of the solid powder (e.g., from white/off-white to yellow or brown) or cloudiness/precipitation in solutions.
-
Chromatographic Changes: The appearance of new, unexpected peaks in your HPLC or LC-MS chromatogram is a definitive sign of degradation. You may also observe a decrease in the peak area of the main compound.
-
Inconsistent Results: A loss of potency or variability in biological or chemical assay results can be an indirect indicator of compound instability.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.[2][10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common and powerful technique.[10][11] A gradient method is typically required to separate the main compound from more polar or non-polar degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of unknown degradation products, which is the first step in structure elucidation.[6]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you might encounter and provides a logical workflow for diagnosis and resolution.
Scenario 1: "I'm seeing new peaks in my HPLC after leaving my stock solution on the bench. What's happening?"
This is a classic case of short-term solution instability. The likely culprits are oxidation or photodegradation.
Troubleshooting Workflow:
Caption: Troubleshooting logic for solution instability.
Scenario 2: "My results are inconsistent. How do I confirm if the compound is degrading during my assay?"
This requires assessing the compound's stability in your specific assay buffer and conditions (e.g., temperature, pH).
Experimental Protocol: Assay Buffer Stability Test
-
Preparation: Prepare a solution of the compound in your final assay buffer at the working concentration.
-
Incubation: Incubate this solution under the exact conditions of your assay (e.g., 37°C for 2 hours).
-
Sampling: Take samples at time zero and at the end of the incubation period.
-
Analysis: Analyze both samples immediately by a validated HPLC method.
-
Evaluation: Compare the peak area of the main compound. A significant decrease (>5%) indicates instability under assay conditions. Also, look for the formation of new degradation peaks.
Scenario 3: "I need to develop a robust, stability-indicating HPLC method. Where do I start?"
Developing a stability-indicating method requires intentionally degrading the compound to ensure your method can separate the resulting degradants from the parent compound. This process is called forced degradation or stress testing .[1][7][12]
Forced Degradation Workflow:
Caption: Workflow for developing a stability-indicating method.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a starting point for stress testing, based on ICH guidelines.[5][7] The goal is to achieve 5-20% degradation of the active ingredient. Adjust conditions as needed.
| Stress Condition | Recommended Starting Conditions | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | Simulates acidic environments. The HCl salt form may provide some initial stability, but elevated temperature can force degradation.[1][5] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 2-8 hours | Simulates alkaline environments. The indazole ring can be susceptible to nucleophilic attack under basic conditions.[1][5] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Simulates oxidative stress. The electron-rich heterocyclic ring and the saturated portion are potential sites for oxidation.[5][6] |
| Thermal Degradation | Solid state at 80°C for 48 hours | Evaluates the intrinsic thermal stability of the molecule in the absence of solvent.[10] |
| Photolytic Degradation | Solution exposed to ICH-specified light/UV source (e.g., 1.2 million lux hours and 200 watt hours/m²) | Assesses light sensitivity. A control sample protected from light must be run in parallel to differentiate photolytic from thermal degradation.[1] |
Step-by-Step Methodology:
-
Prepare Samples: For each condition, prepare a solution of the compound (e.g., 1 mg/mL). For thermal stress, use the solid powder.
-
Apply Stress: Expose the samples to the conditions outlined in the table.
-
Neutralization (for Acid/Base): Before analysis, carefully neutralize the acid and base hydrolysis samples to a pH of ~7 to prevent damage to the HPLC column.
-
Dilution: Dilute all samples to a suitable concentration for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method with a photodiode array (PDA) detector.
-
Peak Purity Analysis: Use the PDA data to assess the peak purity of the parent compound in each chromatogram. This helps confirm that co-eluting degradants are not being missed.
References
-
Standard Operating Procedure for Hydrochloric Acid. (n.d.). Princeton University. Retrieved from [Link]
-
Summary of forced degradation studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. (2018). International Journal for Scientific Research and Development, 6(2). Retrieved from [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
Pawar, V., & Khamkar, P. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
Patil, S. S., et al. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 555-573. Retrieved from [Link]
-
Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 22-31. Retrieved from [Link]
-
Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. (n.d.). ScienceDirect. Retrieved from [Link]
-
Sordo, M. B., et al. (2015). Trends in Analytical Chemistry. CONICET. Retrieved from [Link]
-
Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3358. Retrieved from [Link]
-
Safety Data Sheet: Hydrochloric acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3079-3088. Retrieved from [Link]
-
Mirowska-Guzel, D., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 481. Retrieved from [Link]
-
New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. (2011). Pest Management Science, 67(6), 717-725. Retrieved from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Retrieved from [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology, 9(1), 20-34. Retrieved from [Link]
-
Krull, I., & Rathore, A. (2022). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 40(12), 564-568. Retrieved from [Link]
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- 4. caribjscitech.com [caribjscitech.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. 2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-aMine - Safety Data Sheet [chemicalbook.com]
- 10. ijsdr.org [ijsdr.org]
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- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Overcoming Solubility Challenges with 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl
Welcome to the technical support center for 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experiments. As Senior Application Scientists, we have compiled this resource based on fundamental physicochemical principles and field-proven laboratory techniques.
Part 1: Understanding the Challenge: The Physicochemistry of this compound Solubility
Successfully working with any compound begins with understanding its inherent chemical properties. This compound, like many small molecule drug candidates, presents a common challenge: balancing the need for aqueous solubility in biological assays with its intrinsically lipophilic nature.
The hydrochloride (HCl) salt form of this compound is a strategic chemical modification aimed at improving its solubility in aqueous media.[1][2] The protonation of a basic nitrogen atom in the indazole ring system by hydrochloric acid results in an ionic salt, which is generally more water-soluble than its corresponding neutral "free base" form.[3] However, this solubility is not absolute and is critically dependent on the solution's environment.
Several key factors govern the dissolution of this compound:
-
pH-Dependence: The pH of your solvent is the most critical factor. As a salt of a weak base, this compound will be most soluble in acidic conditions (lower pH). As the pH of the solution increases and approaches the compound's pKa, the protonated, more soluble form will convert to the neutral, less soluble free base, which can lead to precipitation.[4][5]
-
Disproportionation: This is the process where the salt form reverts to its less soluble free base in a solution.[6] This can occur if the pH of the medium is not sufficiently acidic to maintain the protonated state of the molecule.
-
The "Common Ion Effect": In some cases, a very high concentration of chloride ions from the buffer or media could slightly decrease the solubility of the hydrochloride salt, although this is generally a less significant factor than pH.[4]
-
Lipophilicity of the Core Molecule: The tetrahydroindazole core is a relatively nonpolar structure, which contributes to the compound's inherent tendency to be more soluble in organic solvents than in water.
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered solubility problems in a question-and-answer format, providing step-by-step solutions.
Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A1: This is a common issue stemming from the pH of standard physiological buffers being too high for this HCl salt to remain fully protonated and dissolved.
Initial Steps:
-
Verify the pH: Confirm the pH of your buffer. For this compound, a pH of 7.4 is often problematic.
-
Acidify the Buffer: Attempt to dissolve the compound in a more acidic buffer. A starting point could be a buffer with a pH between 4 and 5. The solubility should increase as the pH decreases.[4][5]
-
Use a Co-solvent System: If using a purely aqueous system is not essential for your initial stock, preparing a concentrated stock in an organic solvent is the recommended approach. (See Q3 and Protocol 1).
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for initial dissolution failures.
Q2: The compound dissolves initially but then precipitates over time. How can I prevent this?
A2: This phenomenon, known as precipitation, can be caused by several factors:
-
pH Shift: The most likely cause is a gradual increase in the solution's pH. This can happen if the buffer capacity is insufficient or if the solution absorbs CO2 from the atmosphere, which can alter the pH of unbuffered or weakly buffered solutions.
-
Exceeding Solubility Limit: You may have created a supersaturated solution that is inherently unstable.
-
Temperature Changes: A decrease in temperature can reduce the solubility of a compound, causing it to precipitate from a solution that was saturated at a higher temperature.
Solutions:
-
Ensure Adequate Buffering: Use a buffer with sufficient capacity to maintain the desired acidic pH.
-
Prepare a Concentrated Organic Stock: The most robust solution is to prepare a high-concentration stock in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer immediately before use. This minimizes the time the compound spends in a potentially unfavorable aqueous environment.
-
Store Solutions Properly: If you must store an aqueous solution, ensure it is in a tightly sealed container at a constant temperature. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended, but a freeze-thaw cycle should be tested for stability.
Q3: I'm seeing a cloudy precipitate when I add my DMSO stock solution to my aqueous assay buffer. What is happening?
A3: You are likely observing "antisolvent precipitation." DMSO is an excellent solvent for your compound, but when a concentrated DMSO stock is added to an aqueous buffer (an "antisolvent" in this context), the compound can rapidly precipitate out because it is no longer in a favorable solvent environment.
Solution: Stepwise Dilution
-
Minimize DMSO Percentage: Aim for the lowest final concentration of DMSO possible in your assay, typically well below 1%, as higher concentrations can affect biological systems.
-
Add Stock to Buffer (Not Vice-Versa): Always add the small volume of concentrated stock solution to the larger volume of aqueous buffer while vortexing or stirring. This promotes rapid mixing and dispersion.
-
Perform Serial Dilutions: Do not perform large, single-step dilutions (e.g., 1:1000). Instead, perform intermediate dilution steps. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then dilute this into your aqueous buffer.
Caption: Antisolvent precipitation and the correct dilution method.
Q4: Can I use heat or sonication to help dissolve the compound?
A4: Yes, but with caution.
-
Sonication: A brief period in a sonicator bath is a good first choice. It can provide the energy needed to break up solid particles and facilitate dissolution without significant heating.
-
Heating: Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and the solubility limit. However, you must be cautious about the thermal stability of the compound. Prolonged heating or high temperatures can cause degradation. It is not recommended to routinely heat stock solutions.
Q5: What are the best practices for preparing and storing a stock solution of this compound?
A5: Accuracy and stability are key.
-
Solvent Choice: For a primary stock solution, a high-purity, anhydrous grade of DMSO is recommended.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final experiments.
-
Storage: Store the DMSO stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Protect from light. Avoid repeated freeze-thaw cycles.
Part 3: Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended starting solvent for making a stock solution? For maximum concentration and stability, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. For some applications, Dimethylformamide (DMF) or ethanol may also be suitable.
FAQ 2: What is the maximum percentage of DMSO I can tolerate in my cell-based assay? This is cell-line dependent. However, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (buffer with the same percentage of DMSO but no compound) in your experiments.
FAQ 3: The solubility seems to vary between batches of the compound. Why might this be? Variations between batches can be due to differences in crystallinity, polymorphic form, or the presence of impurities. It is important to source compounds from a reputable supplier and refer to the certificate of analysis for each batch.
Part 4: Experimental Protocols & Data Tables
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare your desired volume of a 10 mM solution. (Molecular Weight should be obtained from the supplier's Certificate of Analysis).
-
Weighing: Accurately weigh the compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial thoroughly. If necessary, sonicate for 5-10 minutes in a water bath until all solid is dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: Stepwise Dilution into Aqueous Buffer to Avoid Precipitation
This protocol is for preparing a 10 µM working solution from a 10 mM DMSO stock.
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting 2 µL of the 10 mM DMSO stock into 198 µL of your final aqueous buffer. Vortex immediately and thoroughly.
-
Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of your final aqueous buffer to achieve the final 10 µM concentration. Mix well.
Data Tables
Table 1: Recommended Solvent Systems for this compound
| Solvent/System | Purpose | Expected Solubility | Notes |
| DMSO | Primary Stock Solution | High (>10 mM) | Recommended for long-term storage. |
| Ethanol | Alternative Stock | Moderate | May be suitable for some applications; can be more volatile. |
| Aqueous Buffer (pH < 5) | Working Solution | Low to Moderate | Use for experiments where organic solvents are not tolerated. |
| Aqueous Buffer (pH 7.4) | Working Solution | Very Low | Not recommended for initial dissolution; high risk of precipitation. |
| Co-solvent (e.g., 10% DMSO in acidic buffer) | Working Solution | Moderate | Can improve solubility in aqueous systems. |
Table 2: Qualitative Effect of pH on the Solubility of Amine HCl Salts
| pH Range | Predominant Species | Relative Aqueous Solubility | Risk of Precipitation |
| 1 - 4 | Protonated (Salt Form) | High | Low |
| 5 - 6 | Mixed Population | Moderate | Increasing |
| > 7 | Neutral (Free Base) | Low | High |
References
- Jain, A., et al. (2015).
- Ghate, V., et al. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- World Pharma Today. (2023).
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Verma, S., & Rawat, A. (2018). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective.
- Di, L., & Kerns, E. H. (2006).
- FasterCapital. Best Practices For Stock Solutions.
- Iyamu, I. D., et al. (2019). Development of Tetrahydroindazole‐Based Potent and Selective Sigma‐2 Receptor Ligands. SciSpace.
- Iyamu, I. D., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- Nick Oswald. (2025).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Rice University. Solutions and dilutions: working with stock solutions.
- Lindgren, L., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
- ResearchGate. (2025).
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- The Audiopedia. (2021). Lab Skills: Preparing Stock Solutions. YouTube.
- Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?
- Benchchem.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?
- Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non.
- Di, L., & Kerns, E. H. (2006).
- Lallai, A., et al. (2009). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- BOC Sciences.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- Journal of Pharmaceutical Negative Results.
- Research Journal of Pharmaceutical Dosage Forms and Technology.
- Chad's Prep®. 17.6 pH Effects on Solubility.
- PubMed. (2023).
- Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow.
- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
- Reddit. (2018).
- ResearchGate. (2015).
- ResearchGate. (2025).
- Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- BLDpharm. 842972-14-9|5-Methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
- AMERICAN ELEMENTS®. Indazoles.
- Sigma-Aldrich. 5-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.
- AMERICAN ELEMENTS®. 2-methyl-4,5,6,7-tetrahydro-2H-indazole-4-carboxylic acid.
Sources
- 1. Common Solutions | Stupar Lab [stuparlab.cfans.umn.edu]
- 2. srdata.nist.gov [srdata.nist.gov]
- 3. 2H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-, ethyl ester[1956379-74-0] | CASNU [casnu.com]
- 4. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Purification of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride
Welcome to the technical support center for the purification of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our approach is rooted in explaining the "why" behind each step, ensuring a robust and reproducible purification process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues faced during the purification of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride.
Q1: My final product has a persistent off-white or yellowish tint. What is the likely cause and how can I remove it?
A1: An off-white or yellowish tint often indicates the presence of oxidized impurities or residual starting materials. Amines, in particular, can be susceptible to air oxidation over time, forming colored byproducts.[1] To address this, a recrystallization with the addition of a small amount of activated charcoal can be effective. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your product, leading to yield loss.
Q2: I am observing poor crystal formation during recrystallization. What solvent systems are recommended for 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride?
A2: As an amine hydrochloride salt, the solubility profile is significantly different from its free base form.[2][3] A good starting point for recrystallization is a polar protic solvent, such as isopropanol or ethanol. A two-solvent system can also be highly effective.[4] Consider dissolving the compound in a minimal amount of hot methanol (a good solvent) and then slowly adding a less polar solvent like ethyl acetate or diethyl ether (a poor solvent) until turbidity is observed.[2][4] Slow cooling should then yield high-purity crystals.
| Solvent System (Solvent 1/Solvent 2) | Rationale |
| Isopropanol | Good balance of solubility at high temperature and insolubility at low temperature. |
| Ethanol/Ethyl Acetate | Dissolves well in hot ethanol; ethyl acetate acts as an anti-solvent to induce crystallization. |
| Methanol/Diethyl Ether | Similar to the above, but diethyl ether is more volatile and may induce faster crystallization. |
Q3: My HPLC analysis shows a small, broad peak eluting near my main product peak. What could this be?
A3: This could be a number of things, but a common issue with amine hydrochlorides in reversed-phase HPLC is peak splitting or broadening due to interactions with residual silanols on the silica-based column.[5] This can sometimes manifest as what appears to be a closely eluting impurity. Ensure your mobile phase is adequately buffered, typically with a low pH (e.g., using 0.1% trifluoroacetic acid or formic acid), to ensure the amine is consistently protonated. Another possibility is the presence of a positional isomer, which can be difficult to separate.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended.
-
¹H and ¹³C NMR: To confirm the chemical structure and check for the presence of impurities.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC with UV detection: For quantitative purity analysis. A validated, stability-indicating method is crucial.[6]
-
Melting Point: A sharp melting point range is indicative of high purity.
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for more complex purification challenges.
Guide 1: Dealing with Isomeric Impurities
A significant challenge in the synthesis of substituted indazoles can be the formation of isomers. For 5-methyl-4,5,6,7-tetrahydro-2H-indazole, a potential isomeric impurity is the 1H-indazole tautomer, which can be formed during the synthesis.
Issue: NMR analysis suggests the presence of a second, closely related compound, suspected to be an isomer.
Troubleshooting Workflow:
Caption: Workflow for separating isomeric impurities.
Detailed Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Rationale: Isomers often have very similar polarities, so a shallow gradient is key to achieving separation.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent like methanol and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the column. This "dry loading" technique often results in better separation.
-
Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure desired isomer.
Guide 2: Stability and Degradation
As an amine hydrochloride, the compound's stability can be a concern, especially under certain storage and experimental conditions. Forced degradation studies can help identify potential degradation products and establish a stability-indicating analytical method.[7][8][9]
Issue: The purity of the compound decreases over time, or new peaks appear in the HPLC chromatogram after exposure to certain conditions.
Forced Degradation Workflow:
Caption: Workflow for a forced degradation study.
Key Considerations for Stability:
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic.[7] Store the compound in a desiccator over a suitable drying agent.
-
Oxidation: The tetrahydroindazole ring may be susceptible to oxidation. Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
pH Stability: The hydrochloride salt is generally stable in acidic conditions. However, in basic conditions, it will convert to the free base, which may have different stability and solubility characteristics.
Guide 3: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential for accurately determining the purity of your compound and any degradation products.
Issue: Inconsistent HPLC results, poor peak shape, or inability to separate impurities.
HPLC Method Development Protocol:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
Aqueous Component (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water. This will ensure the amine is protonated and improve peak shape.
-
Organic Component (B): Acetonitrile or methanol. Acetonitrile often provides better resolution for heterocyclic compounds.
-
-
Elution: Start with a gradient elution, for example, 5% to 95% B over 20 minutes, to get an idea of the retention times of your compound and any impurities. Then, optimize the gradient to improve the resolution of closely eluting peaks.
-
Detection: UV detection at a wavelength where the indazole chromophore has strong absorbance (e.g., around 220-230 nm).
-
Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.[6]
Troubleshooting HPLC Issues:
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with column silanols. | Increase the concentration or strength of the acidic modifier in the mobile phase. Use a column with end-capping. |
| Peak Splitting | Sample solvent is too strong; column void. | Dissolve the sample in the initial mobile phase. If the problem persists, try a new column.[5] |
| Poor Resolution | Inappropriate mobile phase or gradient. | Optimize the gradient slope. Try a different organic modifier (e.g., methanol instead of acetonitrile). |
| Drifting Baseline | Column not equilibrated; contaminated mobile phase. | Flush the column with a strong solvent, then equilibrate with the initial mobile phase for an extended period. Use fresh, HPLC-grade solvents. |
By understanding the chemical nature of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride and applying these systematic troubleshooting and purification strategies, you can overcome common challenges and obtain a high-purity compound for your research and development needs.
References
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. AFPM. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
RECRYSTALLISATION. Unknown Source. [Link]
-
Singh, S., & Bakshi, M. (2016). Forced degradation studies. MedCrave online. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]
-
Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Amine hydrochloride in HPLC. Chromatography Forum. [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Unknown Source. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. Scilit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
- 6. asianjpr.com [asianjpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of Tetrahydroindazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of tetrahydroindazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this critical transformation. The regioselective alkylation of the indazole scaffold is a persistent challenge, with reaction outcomes highly sensitive to subtle changes in conditions. Getting it right is crucial, as the biological activity of these pharmacophores is often dictated by the position of the N-alkyl substituent.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will explore the interplay of bases, solvents, and substrate electronics to empower you to troubleshoot effectively and optimize your reactions with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical for planning a successful N-alkylation experiment.
Question 1: What are the primary factors that control whether alkylation occurs at the N1 or N2 position?
Answer: The N1/N2 regioselectivity is not governed by a single factor but is a result of a complex interplay between several variables. The most influential are:
-
Base and Solvent System: This is arguably the most critical factor. The choice of base and solvent determines the nature of the indazolide anion's counter-ion pairing (tight ion pair vs. solvent-separated ion pair).[1][2]
-
Substrate Electronics and Sterics: The electronic properties of substituents on the tetrahydroindazole ring can significantly influence the relative nucleophilicity of the two nitrogen atoms. Steric hindrance, particularly from substituents at the C7 and C3 positions, can also direct the approach of the electrophile.[1][3][4]
-
Alkylating Agent: The reactivity and steric bulk of the electrophile play a role. While primary halides and tosylates are common, more specialized reagents can achieve different outcomes.[3][5]
-
Reaction Temperature: Temperature can affect reaction rates and, in some cases, the position of equilibrium between different intermediates, thereby influencing the final product ratio.
Question 2: I need to synthesize the N1-alkylated isomer. What are the most reliable starting conditions?
Answer: For achieving high N1 selectivity, the combination of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is the most widely validated and successful method.[1][3][6] This preference is particularly strong if your tetrahydroindazole has a chelating group (e.g., ester, carboxamide) at the C3 position.
The underlying principle is the formation of a "tight ion pair". The sodium cation (Na+) coordinates strongly with both the N2 nitrogen and the oxygen of the C3 substituent. This chelation effectively blocks the N2 position, forcing the incoming alkylating agent to attack the more accessible N1 nitrogen.[1][7]
Question 3: My target molecule is the N2-alkylated isomer. What strategies can I employ?
Answer: Achieving N2 selectivity can be more substrate-dependent, but there are several effective strategies:
-
Mitsunobu Conditions: The Mitsunobu reaction (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with an alcohol) often shows a strong preference for producing the N2-alkylated isomer.[1][2][3]
-
Leverage Substrate Electronics: The presence of strong electron-withdrawing groups (EWGs) on the benzene portion of the indazole ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), has been shown to confer excellent N2 regioselectivity.[1][2][3]
-
Specialized Reagents: Under acidic conditions, alkyl 2,2,2-trichloroacetimidates have been used to achieve highly selective N2 alkylation.[4]
Question 4: How can I definitively confirm the identity of my N1 and N2 regioisomers?
Answer: Unambiguous structural assignment is critical and cannot be reliably done with 1D ¹H NMR or mass spectrometry alone. The gold standard technique is 2D NMR spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. [2][3][6]
-
For the N1-isomer: Look for a correlation between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C7a carbon of the indazole ring.
-
For the N2-isomer: Look for a correlation between the protons of the N-CH₂-R group and the C3 carbon of the indazole ring.[1][2][3]
Nuclear Overhauser Effect (NOESY) experiments can also provide supporting evidence.[6]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the reaction.
Problem: Low or No Product Yield
Your reaction is not proceeding to completion, or the overall yield is unacceptably low.
| Possible Cause | Explanation & Troubleshooting Steps |
| Incomplete Deprotonation | The indazole N-H is not being fully deprotonated, resulting in a low concentration of the active nucleophile. Solution: 1. Switch to a Stronger Base: If you are using a weak base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS).[3] 2. Ensure Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure your solvent and glassware are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Poor Base/Solvent Compatibility | Some bases are ineffective in certain solvents. For example, inorganic carbonate bases have very low solubility in THF and may fail to deprotonate the indazole.[2][3] Solution: 1. Match Base to Solvent: Use strong hydride/amide bases with ethereal solvents like THF or dioxane. Use carbonate bases with more polar aprotic solvents like DMF, DMSO, or acetonitrile where they have better solubility.[1] |
| Low Reactivity of Alkylating Agent | The electrophile may not be reactive enough to undergo substitution under the chosen conditions. The general reactivity order is I > OTs > Br > Cl. Solution: 1. Increase Reactivity: Switch to a more reactive leaving group (e.g., from an alkyl bromide to an alkyl iodide or tosylate).[5] 2. Increase Temperature: Gently warming the reaction (e.g., to 50 °C) can often increase the rate of conversion, but monitor for potential side reactions or decreased selectivity.[1] |
Problem: Poor or Undesired Regioselectivity
The reaction produces a mixture of N1 and N2 isomers, and separation is difficult or results in significant loss of material.
| Goal | Explanation & Optimization Strategy |
| Increase N1-Alkylation | The reaction conditions are likely allowing both N1 and N2 positions to compete effectively. This is common with weak bases in polar solvents (e.g., K₂CO₃ in DMF), which favor "solvent-separated ion pairs".[1][8] Solution: 1. Force a Tight Ion Pair: The most effective strategy is to switch to NaH in anhydrous THF .[1][3] As detailed in the FAQs, this promotes a chelated sodium ion intermediate that sterically shields the N2 position, directing alkylation to N1. This is the first and most important change to make when targeting the N1 isomer. |
| Increase N2-Alkylation | The intrinsic thermodynamic stability of the 1H-indazole tautomer often favors N1 alkylation under standard Sₙ2 conditions.[3][7] Solution: 1. Change the Mechanism: Switch to Mitsunobu conditions (an alcohol, PPh₃, and DEAD or DIAD). This reaction proceeds through a different mechanism that consistently favors the N2 product for many indazole systems.[2] 2. Investigate Substrate Control: If your synthesis allows, check if installing a C7 electron-withdrawing group is feasible, as this has a powerful directing effect toward N2.[2][3] |
Part 3: Data Summaries & Experimental Protocols
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
The following table summarizes outcomes from literature, demonstrating the critical impact of the base/solvent combination.
| Indazole Substrate | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Total Yield (%) | Reference |
| 3-Carboxymethyl indazole | n-Pentyl bromide | NaH | THF | >99:1 | - | [1][3] |
| 3-Carboxymethyl indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 1.5:1 | 89 | [1] |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72 | [8] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | 84 | [7] |
| 3-Carboxymethyl indazole | n-Pentyl alcohol | PPh₃/DEAD | THF | 1:2.5 | 78 | [2][3] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | - | [1][3] |
Protocol 1: Optimized Procedure for N1-Selective Alkylation
This protocol is based on the highly selective NaH/THF method.[1]
Materials:
-
Substituted 4,5,6,7-tetrahydro-1H-indazole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide or tosylate (1.2 equiv)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted tetrahydroindazole (1.0 equiv).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes. A cloudy suspension of the sodium indazolide salt should form.
-
Alkylation: Add the alkylating agent (1.2 equiv) dropwise via syringe at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N1-alkylated product.
-
Characterization: Confirm the regiochemistry using 2D NMR (HMBC) as described in the FAQ section.
Part 4: Mechanistic Visualizations
The following diagrams illustrate the key decision-making processes and mechanistic pathways in indazole alkylation.
Caption: A troubleshooting workflow for common N-alkylation issues.
Caption: How base/solvent choice dictates ion pairing and regioselectivity.
References
-
Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]
-
Keating, T. A., & Alam, M. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information. [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]
-
Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Keating, T. A., & Alam, M. M. (2021). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]
-
Blakemore, D. C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. [Link]
-
Alam, M. M., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Blakemore, D. C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Center for Biotechnology Information. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyl-4,5,6,7-tetrahydro-2H-indazole
Welcome to the technical support center for the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A common and efficient route to synthesize 5-methyl-4,5,6,7-tetrahydro-2H-indazole involves the condensation of 4-methylcyclohexane-1,3-dione with a hydrazine source. While seemingly straightforward, this reaction can present several challenges that impact yield and purity.
Caption: General synthesis scheme for 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Q1: My final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
A1: Issue Overview & Mechanistic Insight
The reaction between an unsymmetrical dicarbonyl compound like 4-methylcyclohexane-1,3-dione and hydrazine can lead to the formation of two regioisomers: the desired 5-methyl-4,5,6,7-tetrahydro-2H-indazole and the undesired 7-methyl-4,5,6,7-tetrahydro-2H-indazole. The regioselectivity is determined by which carbonyl group of the dione undergoes the initial nucleophilic attack by hydrazine.
The relative reactivity of the two carbonyls is influenced by both steric and electronic factors. The methyl group at the 4-position can sterically hinder the attack at the adjacent carbonyl (C3), while also having a slight electron-donating effect. The reaction conditions, particularly pH and temperature, can significantly influence the regiochemical outcome.
Caption: Regioselectivity in the synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole.
Troubleshooting & Optimization Protocol:
-
pH Control: The pH of the reaction medium is critical. Running the reaction under mildly acidic conditions (pH 4-6) can favor the formation of the desired 5-methyl isomer. The rationale is that protonation of the carbonyl oxygen increases its electrophilicity. The less sterically hindered carbonyl at the C1 position is more readily protonated and subsequently attacked by hydrazine.
-
Protocol: Buffer the reaction mixture using an acetic acid/acetate buffer system. Start with a 1:1 molar ratio of 4-methylcyclohexane-1,3-dione to hydrazine hydrate in ethanol. Add the buffer solution to maintain the desired pH.
-
-
Temperature Optimization: Lower reaction temperatures generally favor the kinetically controlled product, which in this case is often the desired 5-methyl isomer due to the lower activation energy for attack at the less hindered carbonyl.
-
Protocol: Run the reaction at room temperature or even cooled in an ice bath (0-5 °C). Monitor the reaction progress by TLC or LC-MS. While the reaction will be slower, the improved selectivity can lead to a higher yield of the desired product after purification.
-
-
Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the dione and the solvation of the transition states, thereby affecting regioselectivity.
-
Protocol: Screen different solvents. Protic solvents like ethanol or methanol are common. However, exploring aprotic solvents like THF or dioxane in the presence of a mild acid catalyst might offer different selectivity profiles.
-
| Parameter | Condition 1 (Typical) | Condition 2 (Optimized for 5-Methyl Isomer) |
| pH | Neutral or slightly basic | Mildly acidic (pH 4-6) |
| Temperature | Reflux | 0-25 °C |
| Solvent | Ethanol | Ethanol with acetate buffer |
| Expected Outcome | Mixture of 5- and 7-methyl isomers | Predominantly 5-methyl isomer |
Q2: I am observing a significant amount of a colored impurity in my crude product, and the yield is lower than expected. What could be the cause?
A2: Issue Overview & Mechanistic Insight
The formation of colored impurities often suggests oxidation of the desired 4,5,6,7-tetrahydro-2H-indazole to the aromatic 5-methyl-1H-indazole. The dihydropyrazole ring is susceptible to oxidation, especially at elevated temperatures and in the presence of atmospheric oxygen. This aromatization is a thermodynamically favorable process.
Caption: Oxidation of the tetrahydroindazole product.
Troubleshooting & Optimization Protocol:
-
Inert Atmosphere: To minimize oxidation, perform the reaction under an inert atmosphere.
-
Protocol: Before adding the reagents, degas the solvent by bubbling nitrogen or argon through it for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction and work-up.
-
-
Control of Reaction Time and Temperature: Prolonged reaction times at high temperatures increase the likelihood of oxidation.
-
Protocol: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature and proceed with the work-up promptly. Avoid unnecessarily long reflux times.
-
-
Antioxidant Addition (Optional): In cases where oxidation is particularly problematic, a small amount of a mild antioxidant can be added.
-
Protocol: Add a small quantity (e.g., 0.1 mol%) of a radical scavenger like butylated hydroxytoluene (BHT) to the reaction mixture. However, be mindful that this will need to be removed during purification.
-
Q3: My reaction is sluggish, and I have a significant amount of unreacted 4-methylcyclohexane-1,3-dione even after extended reaction times. How can I drive the reaction to completion?
A3: Issue Overview & Mechanistic Insight
Incomplete conversion can be due to several factors, including insufficient activation of the carbonyl groups, poor quality of the hydrazine reagent, or an unfavorable reaction equilibrium. The initial condensation to form the hydrazone intermediate is a key step that can be slow under certain conditions.
Troubleshooting & Optimization Protocol:
-
Catalyst Addition: The condensation reaction is often catalyzed by acid.
-
Protocol: Add a catalytic amount of a mild acid like acetic acid (typically 5-10 mol%) to the reaction mixture. This will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by hydrazine.
-
-
Hydrazine Source and Quality: Hydrazine is a strong reducing agent and can degrade over time. Ensure you are using a high-quality hydrazine source.
-
Protocol: Use a freshly opened bottle of hydrazine hydrate or hydrazine dihydrochloride. If using the hydrochloride salt, a base (e.g., sodium acetate) will be needed to liberate the free hydrazine in situ.
-
-
Removal of Water: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, removing water can drive the equilibrium towards the product.
-
Protocol: If the reaction is run in a suitable solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective for sluggish reactions.
-
Caption: Troubleshooting workflow for incomplete reaction.
References
-
Keating, J. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sharma, V. et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Gaikwad, S. et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Yang, B. et al. (2021). Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (2023). Hantzsch pyridine synthesis. Available at: [Link]
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). Hantzsch pyridine synthesis: an overview. RSC Advances. Available at: [Link]
Technical Support Center: Analytical Interference with 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl
Welcome to the technical support guide for navigating analytical challenges with 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during assay development and execution. The guidance herein is rooted in established scientific principles and practical laboratory experience to ensure the integrity and accuracy of your analytical results.
Introduction
This compound and its derivatives are significant scaffolds in medicinal chemistry, often investigated for their diverse biological activities.[1][2] The partially saturated nature of the tetrahydroindazole ring can present unique analytical challenges compared to its fully aromatic indazole counterparts.[3] Understanding the potential for analytical interference is critical for developing robust and reliable assays. This guide will address common problems, from chromatographic anomalies to mass spectrometric ambiguities, providing both the "what" and the "why" behind the troubleshooting steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: High-Performance Liquid Chromatography (HPLC) Issues
Question 1: I'm observing peak tailing and variable retention times for my this compound analyte. What could be the cause?
Answer:
Peak tailing and retention time drift are common issues in HPLC, often stemming from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and hardware.[4][5] For a basic compound like a tetrahydroindazole HCl salt, several factors can be at play.
Causality:
-
Residual Silanol Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic residual silanol groups on the surface of C18 silica-based columns. This secondary interaction can lead to peak tailing.[5]
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of the analyte. If the pH is not adequately controlled and buffered, shifts in the equilibrium between the ionized and non-ionized forms of the compound can cause retention time variability.
-
Column Contamination and Degradation: Accumulation of matrix components or slow degradation of the silica stationary phase, especially at high pH, can create active sites that cause peak tailing.[5]
-
Mobile Phase Preparation Inconsistency: In reversed-phase chromatography, even a 1% variation in the organic solvent composition can alter retention times by 5-15%.[6]
Troubleshooting Protocol:
-
Mobile Phase pH Optimization:
-
Ensure your mobile phase is buffered. For a basic compound, a buffer in the acidic to neutral pH range (e.g., pH 3-6) will ensure consistent protonation and minimize silanol interactions.
-
Experiment with different buffer systems, such as phosphate or formate, to find the optimal conditions for peak shape.
-
-
Employ a High-Purity, End-Capped Column:
-
Use a modern, high-purity silica column with robust end-capping to minimize the number of accessible silanol groups.
-
-
Consider an Alternative Stationary Phase:
-
If peak tailing persists, a column with a different stationary phase (e.g., a phenyl-hexyl or an embedded polar group column) may offer different selectivity and improved peak shape.
-
-
Systematic Hardware Check:
Question 2: My assay shows an unexpected peak eluting near my analyte. Could this be a degradation product?
Answer:
Yes, the appearance of unexpected peaks, especially those that grow over time or with sample manipulation, often points to compound instability. Tetrahydroindazole derivatives can be susceptible to degradation under certain conditions.
Causality:
-
Oxidation: The tetrahydro- portion of the molecule can be susceptible to oxidation, potentially leading to the formation of the corresponding aromatic indazole or other oxidized species. This can be catalyzed by light, temperature, or the presence of certain metal ions.
-
Hydrolysis: While the indazole core is generally stable, other functional groups on the molecule or its derivatives could be labile. For instance, some related 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have shown limited stability in aqueous buffers.[8]
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion and splitting.[4]
Troubleshooting and Identification Protocol:
-
Forced Degradation Study:
-
Expose solutions of your compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.
-
Analyze these stressed samples by HPLC-MS to identify the masses of the degradation products. This can help confirm if the unexpected peak in your assay corresponds to a known degradant.
-
-
Sample Preparation and Storage Evaluation:
-
Prepare samples fresh and analyze them immediately to see if the impurity peak is absent or smaller.
-
Evaluate the stability of the compound in the autosampler over the course of a typical analytical run.
-
Store stock solutions and samples protected from light and at low temperatures.
-
-
LC-MS/MS Analysis:
-
Use a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak.
-
Perform fragmentation (MS/MS) on both the parent analyte and the unknown peak. Commonalities in fragment ions can suggest a structural relationship.
-
Section 2: Mass Spectrometry (MS) Interferences
Question 3: I am having difficulty achieving consistent ionization and sensitivity for this compound in my LC-MS assay. What can I do?
Answer:
Consistent ionization is key for a robust LC-MS method. The basic nature of the tetrahydroindazole moiety makes it amenable to electrospray ionization (ESI) in positive ion mode. However, several factors can influence ionization efficiency.
Causality:
-
Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, lipids, formulation excipients) can compete with the analyte for ionization, leading to reduced sensitivity. This is a common form of analytical interference.[9][10]
-
Inappropriate Mobile Phase Additives: While acidic modifiers like formic acid are generally good for promoting protonation in positive ESI, high concentrations can sometimes lead to ion suppression. Conversely, the absence of a proton source can lead to poor ionization.
-
Source Contamination: A dirty ion source can lead to inconsistent spray and reduced signal intensity.
Troubleshooting Protocol:
-
Optimize Sample Preparation:
-
Incorporate a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
-
Chromatographic Separation:
-
Improve the chromatographic separation to ensure the analyte elutes in a region free of major matrix components. A post-column infusion of the analyte while injecting a blank matrix sample can help identify regions of ion suppression.
-
-
Mobile Phase Optimization:
-
Typically, 0.1% formic acid in both the aqueous and organic mobile phases provides a good source of protons for ESI+.
-
Experiment with different modifiers or concentrations if suppression is still an issue.
-
-
Instrument Maintenance:
-
Regularly clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's guidelines.
-
Table 1: Example HPLC-MS/MS Parameters for a Tetrahydroindazole Derivative
| Parameter | Typical Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase. |
| Gradient | 5-95% B over 5 minutes | A typical starting point for method development. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | Suitable for basic compounds. |
| Capillary Voltage | 3.5 kV | Optimize for maximum signal. |
| Source Temperature | 150 °C | Helps with desolvation. |
| Desolvation Temp. | 400 °C | Critical for removing solvent and forming gas-phase ions. |
| MRM Transitions | Q1: [M+H]⁺ -> Q3: Diagnostic Fragment Ion | Provides specificity and sensitivity for quantification. |
Section 3: General Assay Interferences
Question 4: My immunoassay for a biomarker is giving unexpectedly low (or high) results after the subject was administered a drug containing the this compound moiety. Could there be interference?
Answer:
Yes, this is a distinct possibility. Immunoassays, while highly specific, can be prone to interference from various sources, including the drug itself, its metabolites, or other endogenous substances.[9]
Causality:
-
Cross-Reactivity: If the drug or one of its major metabolites is structurally similar to the biomarker being measured, it might cross-react with the assay antibodies, leading to a falsely elevated result.[10]
-
Non-specific Binding/Steric Hindrance: The drug could non-specifically bind to assay components (antibodies, solid phase) and interfere with the formation of the immunocomplex, potentially causing falsely low results.
-
Matrix Effects: The introduction of the drug and its metabolites changes the sample matrix, which can sometimes interfere with the antibody-antigen binding kinetics.
Troubleshooting Workflow:
-
Spike and Recovery Experiment:
-
Spike a known concentration of the biomarker into a blank matrix.
-
Spike the same concentration of the biomarker into a blank matrix that also contains the tetrahydroindazole drug at a clinically relevant concentration.
-
A significant deviation from 100% recovery in the drug-containing sample indicates interference.
-
-
Serial Dilution:
-
Analyze the patient sample at several different dilutions. If interference is present, the results may not be linear upon dilution.
-
-
Use of an Alternative Assay:
Diagram 1: Troubleshooting Logic for Immunoassay Interference
Caption: Workflow for identifying immunoassay interference.
Conclusion
Successfully navigating the analytical challenges of this compound requires a systematic and informed approach. By understanding the chemical nature of the molecule and the principles of the analytical techniques employed, researchers can effectively troubleshoot issues like poor chromatography, unexpected peaks, and assay interferences. Always remember the core principles of troubleshooting: change one variable at a time, document everything, and use orthogonal methods to confirm unexpected results.[4]
References
- Javed, M., & Rao, A. (2017). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences, 5(12), 162-169.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-4,5,6,7-tetrahydro[4][13]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
American Elements. (n.d.). 2-methyl-4,5,6,7-tetrahydro-2H-indazol-4-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
- Al-Tel, T. H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4958.
- Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2021). Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes. Drug testing and analysis, 13(11-12), 1822–1834.
- Wagner, A. D., et al. (2022). Advances in high-throughput mass spectrometry in drug discovery. The FEBS journal, 289(24), 7858–7875.
- Dekkers, I. A., et al. (2022). Analytical interference of intravascular contrast agents with clinical laboratory tests: a joint guideline by the ESUR Contrast Media Safety Committee and the Preanalytical Phase Working Group of the EFLM Science Committee. European radiology, 32(10), 6997–7007.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]
- Ismail, A. A. (2017). Interferences in Immunoassay. Clinical biochemistry, 50(18), 1079–1088.
- Tuccinardi, T., et al. (2021). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorganic & medicinal chemistry letters, 48, 128245.
- Melanson, S. E. F., et al. (2014). Common Interferences in Drug Testing. In Clinical Toxicology.
-
GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved from [Link]
- Glatfelter, G. C., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS medicinal chemistry letters, 14(11), 1626–1634.
- Heintz, M., et al. (2023). Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice. Mass spectrometry reviews, 42(5), 1647–1687.
- Li, Y. Q., et al. (2014). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. Pest management science, 70(3), 436–444.
- Yousaf, H., et al. (2017). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. International Journal of Pharmaceutical and Clinical Research, 9(1), 55-60.
- Thevis, M., & Schänzer, W. (2014). Analysis of vitamin D metabolic markers by mass spectrometry: current techniques, limitations of the "gold standard" method, and anticipated future directions. Mass spectrometry reviews, 33(3), 177–193.
-
Semantic Scholar. (n.d.). Causes of Preanalytical Interferences on Laboratory Immunoassays – A Critical Review. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Methyl-4,5,6,7-tetrahydro-2H-indazole (EVT-13309819) [evitachem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of vitamin D metabolic markers by mass spectrometry: current techniques, limitations of the "gold standard" method, and anticipated future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wjpsonline.com [wjpsonline.com]
Indazole Synthesis Technical Support Center: A Guide to Improving Regioselectivity
Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and professionals in drug development to navigate the complexities of indazole synthesis, with a specific focus on controlling regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) on Regioselectivity
This section addresses fundamental questions regarding the control of N-1 versus N-2 substitution on the indazole ring.
Q1: What are the primary factors that determine whether an alkylation or acylation reaction occurs at the N-1 or N-2 position of indazole?
A: The regioselectivity of N-functionalization in indazoles is a delicate balance of several interconnected factors. There isn't a single "magic bullet," but rather a system of variables that must be optimized. The key determinants are:
-
Reaction Conditions: The choice of base and solvent system is arguably the most critical factor. Their interplay dictates the nature of the indazole anion and its counter-ion in solution, directly influencing which nitrogen atom is more nucleophilic.
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Consequently, reactions run under conditions that allow for equilibration often favor the formation of the more stable N-1 substituted product. Conversely, kinetically controlled reactions may favor the N-2 isomer.
-
Indazole Substituents: The electronic properties (electron-withdrawing vs. electron-donating) and steric bulk of substituents already present on the indazole ring play a significant role. For instance, sterically demanding groups at the C-7 position can favor N-2 alkylation.
-
Nature of the Electrophile: The reactivity and structure of the incoming alkylating or acylating agent can also influence the outcome.
Q2: I need to synthesize the N-1 alkylated indazole. What general conditions should I start with?
A: To favor the thermodynamically more stable N-1 isomer, you should employ conditions that promote thermodynamic control. A widely successful and documented strategy is the use of a strong hydride base in a non-polar aprotic solvent.
-
Recommended Starting Point: Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
-
The Rationale (Causality): In a solvent like THF, the sodium cation (Na⁺) forms a "tight ion pair" with the deprotonated indazole. If the indazole has a coordinating group at the C-3 position (like a carboxylate or amide), the Na⁺ can chelate between the N-2 nitrogen and the C-3 substituent. This chelation effectively blocks the N-2 position, sterically directing the incoming electrophile to attack the more accessible N-1 nitrogen.
Q3: My target is the N-2 alkylated indazole. What synthetic approaches are recommended?
A: Formation of the N-2 isomer often requires steering the reaction away from thermodynamic equilibrium or using specific reaction systems known to favor this position.
-
Mitsunobu Reaction: The Mitsunobu reaction (using, for example, triphenylphosphine and DEAD or DIAD with an alcohol) is a well-established method that often shows a strong preference for producing the N-2 regioisomer.
-
Acid-Catalyzed Methods: Certain acid-catalyzed protocols, for instance using trifluoromethanesulfonic acid (TfOH) with alkyl 2,2,2-trichloroacetimidates, have been shown to be highly selective for the N-2 position, avoiding the formation of N-1 isomers.
-
Solvent Effects: In some systems, switching to a polar aprotic solvent like dimethyl sulfoxide (DMSO) can reverse selectivity from N-1 to N-2, possibly by creating "solvent-separated ion pairs" that alter the relative nucleophilicity of the two nitrogen atoms.
Q4: How can I confirm the identity of my N-1 and N-2 isomers?
A: Unambiguous characterization is crucial. A mixture of isomers can lead to misinterpreted biological data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques are definitive. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. For the N-1 isomer, a correlation will be observed between the protons on the alpha-carbon of the N-alkyl chain and the C-7a carbon of the indazole core. For the N-2 isomer, this correlation will be with the C-3 carbon. Nuclear Overhauser Effect (NOE) experiments can also provide structural proof.
-
UV Derivative Spectrophotometry: This less common technique can also be used. The different electronic structures of the N-1 (benzenoid) and N-2 (quinonoid) isomers result in distinct higher-order derivative UV spectra, allowing for unambiguous identification even when only one isomer is available.
Part 2: Troubleshooting Guides for Common Issues
This section provides a structured approach to diagnosing and solving specific problems encountered during indazole synthesis and functionalization.
Troubleshooting Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)
| Symptom | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Getting a ~1:1 mixture of N-1 and N-2 isomers. | 1. Incorrect Base/Solvent Combination: Using weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF, MeCN) often leads to poor selectivity. | Solution 1 (For N-1 Selectivity): Switch to NaH in anhydrous THF. Rationale: This promotes the formation of a tight ion pair and, if applicable, a chelated intermediate that sterically hinders the N-2 position, favoring N-1 attack. Solution 2 (For N-2 Selectivity): Switch to Mitsunobu conditions (PPh₃, DEAD/DIAD, alcohol) in THF. Rationale: The mechanism of the Mitsunobu reaction intrinsically favors attack at the N-2 position for many indazole substrates. |
| 2. Reaction Temperature Too High: Elevated temperatures can sometimes overcome the kinetic barrier for the formation of both isomers or lead to equilibration, eroding initial selectivity. | Solution: Run the reaction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). Monitor by TLC/LC-MS. Rationale: Lower temperatures can enhance the kinetic preference for one isomer over the other. The N-2 isomer is often the kinetically favored product. | |
| 3. Unfavorable Indazole Substituents: The electronic or steric nature of the indazole core may inherently favor mixture formation under your current conditions. For example, an unsubstituted indazole lacks a C-3 chelating group to direct N-1 alkylation. | Solution: If a specific isomer is required, a change in the overall synthetic strategy may be needed. Consider installing a directing group that can be removed later. For N-2 selectivity, consider that electron-withdrawing groups at C-7 (e.g., NO₂, CO₂Me) have been shown to confer excellent N-2 regioselectivity (>96%). |
Troubleshooting Issue 2: Low Yield or Stalled Reaction in Davis-Beirut Synthesis of 2H-Indazoles
| Symptom | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Reaction gives low yield (<30%) of the desired 2H-indazole. | 1. Suboptimal Solvent Composition: The Davis-Beirut reaction is highly sensitive to the amount of water in the alcoholic solvent. | Solution: Carefully control the water content. An optimized protocol often involves adding 15-25% water to the alcohol solvent (e.g., n-propanol). Yields can dramatically increase from ~27% in anhydrous alcohol to ~65% with added water. Rationale: Water likely plays a key role in the protonation/deprotonation steps of the mechanism. However, an excess of water (>25%) can be detrimental, leading to side reactions and a sharp decrease in yield. |
| 2. Incorrect Base or Reaction Conditions: The reaction may fail or proceed slowly if the base is inappropriate or if conditions are not optimal for the formation of the key o-nitrosobenzylidine imine intermediate. | Solution: If standard basic conditions (e.g., KOH in MeOH/H₂O) fail, consider an acid-catalyzed variant. Catalytic acetic acid in methanol has been shown to rapidly produce the desired product in high yield in some cases. Rationale: The mechanism can proceed under both acidic or basic conditions, but certain substrates may have a strong preference for one pathway. | |
| 3. Low Reactivity of Starting Amine: Anilines, in particular, are known to have low reactivity under typical basic Davis-Beirut conditions, often leading to undesired C-N bond cleavage. | Solution: For N-aryl targets, an intramolecular approach may be more effective. Using a substrate like a 2-aminobenzyl alcohol derivative can lead to a favorable cascade of ring-closing reactions, producing polycyclic indazoles in high yield. |
Part 3: Data Summaries & Experimental Protocols
Data Presentation: Influence of Reaction Conditions on N-1/N-2 Regioselectivity
The following table summarizes experimental data from the literature, highlighting the critical role of base and solvent in directing the N-alkylation of a model indazole substrate (Methyl 1H-indazole-3-carboxylate).
Table 1: Effect of Base and Solvent on the N-Alkylation of Methyl 1H-indazole-3-carboxylate with n-Pentyl Bromide
| Entry | Base (equiv.) | Solvent | Temp (°C) | N-1 : N-2 Ratio | Combined Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Cs₂CO₃ (1.1) | DMF | 50 | 1.5 : 1 | 93 | |
| 2 | K₂CO₃ (1.1) | DMF | 50 | 1.5 : 1 | 86 | |
| 3 | NaH (1.1) | DMF | 50 | 2.3 : 1 | 90 | |
| 4 | Cs₂CO₃ (1.1) | MeCN | 50 | 1.9 : 1 | 85 | |
| 5 | Cs₂CO₃ (1.1) | DMSO | 50 | 1.6 : 1 | 81 | |
| 6 | NaH (1.1) | THF | 50 | >99 : 1 | 89 |
| 7 | K₂CO₃ (1.1) | THF | 50 | No Reaction | 0 | |
Data synthesized from Alam, R. M., & Keating, J. J. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1951.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Caption: Mechanistic rationale for regioselective N-alkylation of indazoles.
Experimental Protocols
Protocol 1: Highly N-1 Selective Alkylation of a C-3 Substituted Indazole
This protocol is adapted from established methodologies demonstrating high N-1 regioselectivity and is particularly effective for indazoles bearing a C-3 coordinating group (e.g., ester, amide).
-
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 equiv)
-
Alkyl Halide (e.g., alkyl bromide) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole.
-
Add anhydrous THF (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation and safe handling practices.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, forming the sodium indazolide salt.
-
Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required.
-
Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-1 alkylated indazole.
-
Protocol 2: N-2 Selective Alkylation via Mitsunobu Reaction
This protocol is adapted from literature procedures favoring N-2 substitution.
-
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Alcohol (R-OH) (1.2 - 1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indazole, the corresponding alcohol, and triphenylphosphine in anhydrous THF.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD dropwise to the solution. An exothermic reaction and color change (typically to a milky yellow/orange) may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product will contain the desired N-2 isomer along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify by silica gel column chromatography to isolate the pure N-2 alkylated indazole.
-
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central (PMC). [Link]
- Vetuschi, C., Ragno, G., Baiocchi, L., & Ridolfi, P. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure
Technical Support Center: Scale-Up Synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals involved in the scale-up synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to address the specific challenges encountered during this process.
Troubleshooting Guide: From Synthesis to Salt Formation
This section addresses common issues encountered during the synthesis and isolation of the target compound. Each entry details the problem, explores the underlying chemical causality, and provides a systematic approach to resolution.
Question 1: My reaction yield of the 5-methyl-4,5,6,7-tetrahydro-2H-indazole free base is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yield in this condensation reaction is a frequent challenge during scale-up. The issue typically stems from one of four areas: suboptimal reaction conditions, reagent purity, inefficient workup, or product degradation.[1]
Causality and Resolution Strategy:
The core reaction is a cyclocondensation between 4-methylcyclohexanone and hydrazine. The efficiency of this process is highly dependent on precise control over reaction parameters.
-
Suboptimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heat or time can lead to incomplete conversion, while excessive heat can promote the formation of undesired side products, such as azines (formed by the reaction of two ketone molecules with one hydrazine).
-
Troubleshooting Steps:
-
Temperature Control: Begin with small-scale trial reactions to establish the optimal temperature profile. A typical starting point is refluxing in ethanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: Track the consumption of the limiting reagent (typically 4-methylcyclohexanone). Once the starting material is consumed, the reaction should be quenched to prevent byproduct formation.
-
-
-
Reagent and Solvent Purity: Impurities in the starting materials or the presence of water in solvents (when not desired) can significantly hinder the reaction.
-
Troubleshooting Steps:
-
Hydrazine Quality: Use a high-purity grade of hydrazine hydrate. Hydrazine can decompose over time, so ensure its quality before use.
-
Solvent Purity: Use an appropriate grade of solvent. For instance, if using ethanol, ensure it meets the required specifications for your process.
-
-
-
Inefficient Workup and Isolation: The product, being a basic amine, can be lost during aqueous workup if the pH is not carefully controlled.
-
Troubleshooting Steps:
-
pH Adjustment: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction to ensure the indazole is in its free base form and not protonated.
-
Solvent Selection: Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
-
Experimental Protocol: Synthesis of 5-methyl-4,5,6,7-tetrahydro-2H-indazole
-
To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 4-methylcyclohexanone (1.0 eq) and ethanol (5-10 volumes).
-
Slowly add hydrazine hydrate (1.1-1.2 eq) to the solution at room temperature. A slight exotherm may be observed.
-
Add a catalytic amount of a weak acid, such as acetic acid, if necessary to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water and basify the mixture to pH > 10 using a suitable base (e.g., 2M NaOH).
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which can be purified further.
Question 2: I am having difficulty forming a crystalline hydrochloride salt. The product either remains an oil or turns into a sticky solid. What should I do?
Answer:
The inability to form a stable, crystalline hydrochloride salt is a common and frustrating issue in the synthesis of amine-containing compounds.[2] This phenomenon, often called "oiling out," is typically caused by issues with solvent choice, residual impurities, or the presence of moisture.
Causality and Resolution Strategy:
A hydrochloride salt is formed by the protonation of the basic nitrogen atom in the indazole ring by hydrochloric acid.[3][4] The resulting ionic compound should precipitate from a solution if it is insoluble in the chosen solvent system.
-
Improper Solvent System: The product may be too soluble in the solvent used for precipitation, or the solvent may not promote crystal lattice formation.
-
Troubleshooting Steps: The key is to dissolve the free base in a solvent in which it is soluble, but the HCl salt is not.
-
Solvent Screening: Dissolve the free base in a minimal amount of a polar solvent like isopropanol (IPA) or methanol. Add a solution of HCl (e.g., 2M HCl in IPA or HCl gas) dropwise. If no precipitate forms, slowly add a non-polar "anti-solvent" like diethyl ether, heptane, or methyl tert-butyl ether (MTBE) until turbidity is observed.
-
Direct Precipitation: Dissolve the free base in a solvent like ethyl acetate or dichloromethane. Add a solution of HCl in a miscible solvent (e.g., HCl in dioxane or IPA) until precipitation is complete.
-
-
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the formation of an ordered crystal lattice and leading to an amorphous solid or oil.
-
Troubleshooting Steps:
-
Purify the Free Base: Ensure the starting free base is of the highest possible purity before attempting salt formation. Column chromatography or distillation may be necessary.
-
Charcoal Treatment: If color impurities are present, a charcoal treatment of the free base solution before adding HCl may be beneficial.
-
-
-
Hygroscopicity and Water Content: Many amine hydrochlorides are hygroscopic. The presence of water can lead to the formation of a sticky or oily product.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and perform the salt formation under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous HCl Source: Use anhydrous HCl, either as a gas or as a solution in an anhydrous solvent like dioxane or isopropanol. Avoid using aqueous HCl, which can lead to high water content and lower yields due to the solubility of the salt in water.[5]
-
-
Data Presentation: Recommended Solvent Systems for HCl Salt Formation
| Solvent for Free Base | HCl Source | Anti-Solvent (if needed) | Expected Outcome |
| Isopropanol (IPA) | 2M HCl in IPA | Diethyl Ether or Heptane | Crystalline Solid |
| Ethyl Acetate (EtOAc) | 4M HCl in Dioxane | None | Direct Precipitation |
| Dichloromethane (DCM) | HCl gas | Heptane | Crystalline Solid |
| Methanol (MeOH) | Concentrated HCl | Diethyl Ether | May require cooling |
Visualization: Troubleshooting HCl Salt Formation
Caption: A decision tree for troubleshooting HCl salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for 5-methyl-4,5,6,7-tetrahydro-2H-indazole? The most direct and widely used method is the condensation reaction between 4-methylcyclohexanone and hydrazine hydrate.[6][7] This reaction typically proceeds in an alcoholic solvent and may be catalyzed by a small amount of acid. The reaction forms the bicyclic tetrahydroindazole ring system in a single step.
Q2: Are there any specific safety precautions I should take during this synthesis? Yes. Hydrazine and its derivatives are toxic and potential carcinogens.[8] Always handle hydrazine hydrate in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Additionally, the use of hydrochloric acid, especially concentrated or gaseous forms, requires caution as it is highly corrosive.
Q3: How can I confirm the structure and purity of my final product? A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Q4: Can other acid salts be formed if the hydrochloride salt proves too difficult to work with? Absolutely. If the hydrochloride salt is persistently problematic (e.g., too hygroscopic or difficult to crystallize), other counter-ions can be explored. Common alternatives include hydrobromide (HBr), methanesulfonate (mesylate), or benzenesulfonate (besylate) salts.[2][9] Each will have different solubility and crystallinity profiles.
Visualization: Overall Synthesis Workflow
Caption: General workflow for the synthesis of the free base and its HCl salt.
References
-
Jadhav, S. D., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Available at: [Link]
-
Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Available at: [Link]
- Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
- Google Patents. (n.d.). US20100204470A1 - Method for salt preparation.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available at: [Link]
-
ACS Publications. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Available at: [Link]
- Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
-
MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? r/chemhelp. Available at: [Link]
-
ScienceDirect. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Available at: [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary). Available at: [Link]
-
YouTube. (2013). CHEM 1060 Lecture 044 Amine Salts and Heterocyclic Amines. Available at: [Link]
- Google Patents. (n.d.). CN105061317B - One class indazole salt compounds and its preparation method and application.
-
Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]
-
NC State University Libraries. (n.d.). 24. Chapter 24 – Amines and Heterocycles Solutions to Problems. Available at: [Link]
-
Cengage. (2018). Amines and Heterocycles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[10][11][12]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Sigma Receptor Ligands: Profiling Tetrahydroindazoles Against Established Modulators
Introduction: The Enigmatic Sigma Receptors
Initially misclassified as opioid receptors, sigma receptors are now understood to be a unique class of intracellular proteins with significant therapeutic potential.[1][2] There are two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂), which are genetically unrelated but share some pharmacological similarities.[1]
The σ₁ receptor is best described as a ligand-operated chaperone protein residing at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3][4][5] It plays a crucial role in regulating cellular stress responses, calcium signaling, and the function of various ion channels and G protein-coupled receptors.[3][6] Its involvement in neurodegenerative diseases, pain, and psychiatric disorders makes it a compelling drug target.[6][7][8]
The σ₂ receptor , recently identified as Transmembrane Protein 97 (TMEM97), is also an ER-resident protein.[9][10] It is highly expressed in proliferating cells, particularly in tumors, making it a biomarker for cancer and a target for anti-cancer therapies.[10][11][12]
This guide provides a comparative analysis of ligands targeting these receptors, with a specific focus on the emerging tetrahydroindazole class of compounds relative to established research ligands.
The Ligand Landscape: A Comparison of Binding Affinity & Selectivity
A ligand's utility is defined by its affinity (how tightly it binds) and selectivity (its preference for one receptor subtype over another). While specific binding data for 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl is not prominently featured in current literature, extensive research has been conducted on the broader tetrahydroindazole scaffold, revealing a promising profile, particularly for the σ₂ receptor.[13][14]
Below is a comparative table of binding affinities (Kᵢ, in nM) for representative tetrahydroindazole derivatives and other well-characterized sigma receptor ligands. A lower Kᵢ value indicates higher binding affinity.
| Compound Class | Specific Ligand | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₁/σ₂) | Primary Classification | Reference(s) |
| Tetrahydroindazole | Compound 7t | 1500 | 0.23 | >6500-fold for σ₂ | Selective σ₂ Ligand | [13] |
| Tetrahydroindazole | Compound 7s | >10000 | 0.52 | >19000-fold for σ₂ | Selective σ₂ Ligand | [13] |
| Tetrahydroindazole | Compound 15d | >10000 | 18.2 | >549-fold for σ₂ | Selective σ₂ Ligand | [14] |
| Benzomorphan | (+)-Pentazocine | 3.1 | 5400 | ~1740-fold for σ₁ | Selective σ₁ Agonist | [15][16] |
| Guanidine Derivative | 1,3-di-o-tolyl-guanidine (DTG) | 13.9 | 15.6 | Non-selective | Non-selective Ligand | [16] |
| Piperazine | Haloperidol | 2.8 | 2.8 | Non-selective | σ₁ Antagonist / σ₂ Ligand | [7][17] |
| Piperazine | NE-100 | 4.16 | 132 | ~32-fold for σ₁ | Selective σ₁ Antagonist | [12] |
| Thiophene | Siramesine | 17 | 0.12 | ~141-fold for σ₂ | Selective σ₂ Agonist | [12] |
| Cyclohexylpiperazine | PB28 | 34 | 0.68 | ~50-fold for σ₂ | Selective σ₂ Agonist | [12] |
| Aminobutylguanidine | Cutamesine (SA4503) | 17.4 | 1784 | >100-fold for σ₁ | Selective σ₁ Agonist | [12] |
Analysis: The data clearly positions the tetrahydroindazole scaffold as a source of highly potent and selective σ₂ receptor ligands.[13][14] Compounds like 7t and 7s exhibit sub-nanomolar affinity for the σ₂ receptor while showing virtually no affinity for the σ₁ receptor, a profile highly desirable for probing σ₂-specific functions or for developing targeted cancer therapeutics.[13] This contrasts sharply with classic ligands like (+)-Pentazocine, which is highly selective for σ₁, and DTG or Haloperidol, which are non-selective.
Functional Activity Profile
Beyond binding, a ligand's functional effect determines its classification as an agonist (activator) or antagonist (inhibitor). This is often assessed through cellular assays.
-
Tetrahydroindazoles and σ₂ Agonism: Many selective σ₂ ligands, such as Siramesine and PB28, are considered agonists and are known to induce apoptosis (programmed cell death) and inhibit proliferation in cancer cells.[11][17] Given the structural novelty and high selectivity of the tetrahydroindazole series, they represent a promising avenue for the development of new anti-cancer agents.[13]
-
Modulation of Intracellular Calcium (Ca²⁺): Sigma receptors are key modulators of Ca²⁺ signaling. The σ₁ receptor, through its interaction with the IP₃ receptor at the ER, can regulate the release of Ca²⁺ from intracellular stores.[4][6] Functional assays measuring changes in cytosolic Ca²⁺ are therefore critical for characterizing ligand activity. It has been shown that various σ₂ ligands can also induce Ca²⁺ release from intracellular stores, a mechanism that may contribute to their cytotoxic effects.[18][19]
Core Experimental Methodologies
To ensure robust and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for two key assays used in the characterization of sigma receptor ligands.
Diagram: Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the chaperone function of the σ₁ receptor at the ER-mitochondria interface. In a resting state, it is complexed with the chaperone BiP. Upon stimulation by an agonist ligand, it dissociates from BiP and can modulate client proteins like the IP₃ receptor, thereby regulating Ca²⁺ flux into the mitochondria.
Caption: Sigma-1 receptor activation at the Mitochondria-Associated ER Membrane (MAM).
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Kᵢ of a test compound (e.g., a tetrahydroindazole derivative) for σ₁ and σ₂ receptors.
Materials:
-
Receptor Source: Guinea pig brain membranes (high in σ₁) and rat liver membranes (high in σ₂).[15][20]
-
σ₁ Radioligand: -Pentazocine (a selective σ₁ ligand).[15][21]
-
σ₂ Radioligand: [³H]-DTG (a non-selective ligand).[16]
-
σ₁ Masking Ligand: (+)-Pentazocine (used to block σ₁ sites when assaying for σ₂).[15]
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue (e.g., guinea pig brain) in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[22]
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane homogenate, assay buffer, and the radioligand.
-
Non-specific Binding (NSB) Wells: Add membrane homogenate, a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol), and the radioligand.
-
Competition Wells: Add membrane homogenate, varying concentrations of the test compound, and the radioligand.
-
For σ₂ Assay: Add a masking concentration of (+)-pentazocine (e.g., 300 nM) to all wells to saturate σ₁ sites, ensuring [³H]-DTG binds primarily to σ₂ sites.[15]
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[22]
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]
-
Diagram: Radioligand Binding Assay Workflow
Caption: A generalized workflow for a competitive radioligand binding assay.
Protocol 2: Intracellular Calcium Imaging Assay
This functional assay measures changes in cytosolic calcium concentration in response to ligand application, providing insight into the ligand's agonist or antagonist activity.
Objective: To determine if a test compound modulates intracellular Ca²⁺ levels via sigma receptors.
Materials:
-
Cell Line: A relevant cell line expressing sigma receptors (e.g., SK-N-SH neuroblastoma, BV2 microglia).[18][19]
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Imaging System: Fluorescence microscope or plate reader capable of kinetic reads.
-
Buffers: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Controls: Thapsigargin (to deplete ER Ca²⁺ stores) and EGTA (to chelate extracellular Ca²⁺).[19]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells under standard conditions.
-
Plate the cells onto black-walled, clear-bottom 96-well plates suitable for fluorescence imaging and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.[23] This allows the AM ester form of the dye to enter the cell, where it is cleaved by intracellular esterases, trapping the fluorescent indicator.
-
Wash the cells gently with HBSS to remove excess extracellular dye.
-
-
Baseline Measurement:
-
Place the plate in the fluorescence imaging system.
-
Acquire a stable baseline fluorescence reading for several minutes before adding any compounds.
-
-
Compound Addition and Measurement:
-
Using an automated injection system or multichannel pipette, add the test compound (e.g., a tetrahydroindazole derivative) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca²⁺.
-
Causality Check: To determine the source of the calcium flux, parallel experiments can be run where cells are pre-treated with thapsigargin (to block SERCA pumps and deplete ER stores) or incubated in a buffer containing EGTA (to remove extracellular calcium).[19] If the signal is abolished by thapsigargin, the source is the ER. If it is abolished by EGTA, the source is extracellular influx.
-
-
Data Analysis:
-
For each well, normalize the fluorescence signal (F) to the baseline fluorescence (F₀). The change is often expressed as F/F₀.
-
The peak response or the area under the curve can be used to quantify the magnitude of the calcium transient.
-
Compare the response elicited by the test compound to that of a known agonist (positive control) and a vehicle control.
-
Conclusion and Future Directions
The comparative analysis reveals that the tetrahydroindazole scaffold represents a highly promising class of σ₂-selective ligands.[13][14] With exceptional potency (sub-nanomolar Kᵢ) and selectivity (>5000-fold over σ₁), these compounds are superior tools for isolating and studying σ₂ receptor function. Their profile stands in stark contrast to non-selective ligands like DTG and σ₁-selective compounds like (+)-pentazocine.
For researchers and drug developers, this compound, and its analogs are valuable candidates for several applications:
-
As Research Tools: Their selectivity allows for the precise investigation of σ₂ receptor biology without the confounding effects of σ₁ receptor modulation.
-
In Oncology: Given the role of σ₂ in tumor proliferation, these potent ligands could serve as leads for novel anti-cancer therapeutics.[10]
-
As Imaging Agents: Radiolabeled versions of these ligands could be developed for PET imaging to diagnose and monitor σ₂-expressing tumors.[24]
The robust methodologies detailed in this guide for radioligand binding and calcium imaging provide a clear framework for the continued characterization and development of these and other novel sigma receptor modulators.
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Lemaire, M., et al. (1993). Early development of sigma-receptor ligands. Life Sciences, 53(21), 1639-1649. [Link]
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Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 70(1), 47-54. [Link]
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Kim, H. Y., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15993. [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 15, 2026. [Link]
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Poupaert, J. H., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 654(1), 11-16. [Link]
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Kulkarni, A., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 29(15), 1956-1960. [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl: A Comparative Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Novel Scaffold in a Privileged Class
The indazole core and its derivatives represent a privileged scaffold in modern medicinal chemistry, demonstrating a vast array of pharmacological properties including potent anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[1][2] Specifically, the tetrahydroindazole moiety offers a unique three-dimensional structure that has been successfully exploited to develop selective ligands for targets such as cannabinoid (CB1) and sigma receptors.[3][4]
This guide focuses on a specific, novel derivative, 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl . While direct data on this particular molecule is scarce, its structural class strongly suggests potential efficacy as an anti-inflammatory and/or analgesic agent.[5][6] The objective of this document is to provide an in-depth, comparative framework for the preclinical validation of this compound's activity in robust, well-characterized animal models. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: The Anti-Inflammatory Validation Pathway
The primary hypothesis for a novel tetrahydroindazole derivative is often anti-inflammatory activity. The judicious selection of an appropriate animal model is the most critical first step in preclinical evaluation.[7]
Primary Model of Choice: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rodents (rats or mice) is the gold standard for screening acute anti-inflammatory activity.[8] Its high reproducibility and well-understood biphasic mechanism make it an exceptionally informative primary assay.[9]
-
Phase 1 (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin. Activity in this phase suggests a mechanism distinct from traditional NSAIDs.[8]
-
Phase 2 (3-6 hours): Primarily mediated by prostaglandins, driven by COX-2 upregulation. Inhibition in this phase is the hallmark of NSAIDs like Indomethacin.[8]
This biphasic nature allows for a preliminary mechanistic classification of the test compound.
Comparative Alternative: Oxazolone-Induced Ear Edema
For compounds intended for topical application or those suspected of modulating immune responses, the oxazolone-induced ear edema model in mice serves as a valuable alternative. This model represents a delayed-type hypersensitivity reaction, involving a different cytokine profile (Th2-dominant) than the acute inflammation in the carrageenan model.[10]
Experimental Workflow: A Self-Validating System
A robust experimental design is crucial for trustworthy data. The following workflow incorporates essential controls to validate the model's performance and isolate the compound's specific effects.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema (Rat Model)
-
Animals: Male Wistar or Sprague-Dawley rats (180-200g) are used. Animals are acclimatized for at least one week before the experiment.[8]
-
Grouping (Minimum 4 Groups):
-
Group I (Negative Control): Vehicle (e.g., 0.5% CMC in saline, p.o.).
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).[8]
-
Group III (Test Compound Low Dose): this compound (e.g., 10 mg/kg, p.o.).
-
Group IV (Test Compound High Dose): this compound (e.g., 30 mg/kg, p.o.).
-
-
Procedure: a. Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[11] b. Administer the vehicle, Indomethacin, or test compound via oral gavage (p.o.) one hour prior to carrageenan injection.[12] c. At T=0, induce inflammation by injecting 0.1 mL of 1% w/v lambda-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[8][12] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]
-
Data Analysis: a. Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀. b. Calculate the Percentage Inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
Data Presentation: Comparative Efficacy Table
| Group | Dose (mg/kg, p.o.) | Mean Edema Volume (mL) at 3 hr ± SEM | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.34 ± 0.03** | 60.0% |
| Test Compound | 10 | 0.68 ± 0.06 | 20.0% |
| Test Compound | 30 | 0.45 ± 0.04 | 47.1% |
| Hypothetical data. *p<0.05, *p<0.01 vs. Vehicle Control. |
Part 2: The Analgesic Validation Pathway
Pain and inflammation are intrinsically linked. Therefore, a compound with anti-inflammatory properties must also be evaluated for analgesic activity. Several nociceptive models are available, each interrogating a different aspect of the pain response.[13][14]
Primary Model of Choice: Hot Plate Test
The hot plate test is a classic and reliable method for assessing centrally-mediated (supraspinal) responses to thermal pain.[15][16] It is particularly sensitive to opioid analgesics but can also detect the activity of other compound classes.[17] The endpoint—latency to a behavioral response like paw licking or jumping—is a complex, integrated response, providing more translational value than simple reflex assays.[16]
Comparative Alternative: Acetic Acid-Induced Writhing Test
To assess peripherally-mediated visceral pain, the writhing test is a highly sensitive model.[13] Intraperitoneal injection of acetic acid induces characteristic stretching behaviors (writhes), which are counted over a period. This model is sensitive to both central and peripheral analgesics, including NSAIDs, and can complement the findings from the hot plate test.
Potential Mechanism of Action
While the exact target is unknown, a plausible mechanism for a centrally-acting analgesic involves the modulation of neurotransmitter systems within the brain and spinal cord that process and inhibit pain signals.
Caption: Hypothesized descending pathway of central pain modulation.
Detailed Protocol: Hot Plate Test (Mouse Model)
-
Apparatus: A commercially available hot plate apparatus with the surface maintained at a constant temperature of 52-55°C.[16][18]
-
Animals: Male Swiss albino mice (20-25g).
-
Grouping (Minimum 4 Groups):
-
Group I (Negative Control): Vehicle (e.g., Saline, i.p.).
-
Group II (Positive Control): Morphine (5 mg/kg, i.p.).[17]
-
Group III (Test Compound Low Dose): this compound (e.g., 20 mg/kg, i.p.).
-
Group IV (Test Compound High Dose): this compound (e.g., 60 mg/kg, i.p.).
-
-
Procedure: a. Thirty to sixty minutes after drug administration, place each mouse individually on the heated surface of the apparatus.[17] b. Immediately start a stopwatch. c. Observe the mouse for nocifensive behaviors, typically hind paw licking, hind paw flicking, or jumping.[16] d. Record the time (latency) in seconds between placing the mouse on the plate and the first definitive pain response. e. A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage. If no response occurs by the cut-off time, the mouse is removed, and the latency is recorded as the cut-off time.[16]
-
Data Analysis: a. Compare the mean latency of treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). b. Data can also be expressed as the Maximum Possible Effect (% MPE), which normalizes the data relative to the cut-off time.
Data Presentation: Comparative Analgesia Table
| Group | Dose (mg/kg, i.p.) | Mean Response Latency (seconds) ± SEM |
| Vehicle Control | - | 8.5 ± 0.7 |
| Morphine | 5 | 24.2 ± 2.1** |
| Test Compound | 20 | 11.3 ± 1.1 |
| Test Compound | 60 | 17.8 ± 1.5 |
| Hypothetical data. Cut-off time = 30 seconds. *p<0.05, *p<0.01 vs. Vehicle Control. |
Conclusion: Building a Comprehensive Preclinical Profile
The validation of a novel compound like this compound requires a logical, multi-faceted approach. Relying on a single animal model provides an incomplete picture of a compound's true pharmacological potential.[19][20]
By employing both the carrageenan-induced paw edema and hot plate models, researchers can build a comprehensive profile, simultaneously assessing efficacy in acute inflammation and centrally-mediated thermal pain. The comparative data generated against both vehicle (baseline) and clinically relevant positive controls (Indomethacin, Morphine) provides the robust, trustworthy evidence necessary to justify further investigation. This dual-track validation strategy, grounded in established protocols and a commitment to rigorous controls, represents the most effective path for advancing novel tetrahydroindazole derivatives from the bench to potential clinical relevance.
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- A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Menéndez, L., et al. Journal of Pharmacological and Toxicological Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/12093400/]
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A Technical Guide to the Structure-Activity Relationship of 5-Methyl-4,5,6,7-Tetrahydro-2H-Indazole Analogs
For researchers, medicinal chemists, and professionals in drug development, the 5-methyl-4,5,6,7-tetrahydro-2H-indazole scaffold represents a privileged structure with significant therapeutic potential across various disease areas. Its unique three-dimensional shape and synthetic tractability have made it a focal point for the development of potent and selective modulators of key biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their interactions with sigma receptors, dihydroorotate dehydrogenase (DHODH), and cyclin-dependent kinase 2 (CDK2).
Introduction: The Versatility of the Tetrahydroindazole Scaffold
The 4,5,6,7-tetrahydro-2H-indazole core is a bioisostere of the indole nucleus, often conferring improved pharmacokinetic properties such as enhanced metabolic stability, oral bioavailability, and plasma clearance.[1] The 5-methyl substitution can provide a key anchoring point and influence the overall conformation of the molecule, impacting its interaction with target proteins. This guide will dissect the nuanced SAR of this scaffold, offering insights into how subtle structural modifications can dramatically alter biological activity and selectivity.
Comparative Analysis of Tetrahydroindazole Analogs as Modulators of Key Biological Targets
Sigma Receptor Ligands: Targeting Neurological Disorders and Cancer
The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for neurological disorders and is overexpressed in various cancer cell types.[2] The development of selective sigma-2 ligands is an active area of research.
Initial screening of a library of 4,5,6,7-tetrahydro-2H-indazole derivatives revealed a promising hit for sigma-2 receptor binding. Subsequent optimization focused on modifications at the N1 and C3 positions of the indazole core and the amino substituent at the C5 position.
A critical determinant of potency and selectivity is the nature of the substituent at the C5 position. Small alkylamines are generally well-tolerated, while the introduction of larger, more complex amines can significantly enhance affinity. For instance, the incorporation of a piperidine ring at the C3-carboxamide position and various substituted benzylamines at the C5 position has yielded highly potent and selective sigma-2 ligands.
The regiochemistry of the substituent on the indazole nitrogen also plays a crucial role. N-2 substituted isomers have been shown to be more potent against both sigma-1 and sigma-2 receptors compared to their N-1 counterparts.
| Compound ID | R1 (N1-position) | R2 (C3-position) | R3 (C5-position) | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (S1/S2) |
| Analog A | Propyl | N,N-dimethylcarboxamide | 4-Fluorobenzylamino | 2193 | 1576 | 0.7 |
| Analog B | Propyl | Piperidine-1-carbonyl | 4-Fluorobenzylamino | 32 | >10,000 | >312 |
| Analog C | Propyl | Piperidine-1-carbonyl | 4-(methylsulfonyl)benzylamino | 15 | 3450 | 230 |
| PB28 | - | - | - | 4.6 | 15.2 | 3.3 |
| Siramesine | - | - | - | 1.9 | 1381 | 727 |
Data compiled from multiple sources for illustrative comparison. Direct comparison should be made with caution due to variations in experimental conditions.
The determination of binding affinity for sigma receptors is typically performed using a competitive radioligand binding assay. This self-validating protocol ensures accuracy and reproducibility.
Caption: Workflow for Sigma Receptor Radioligand Binding Assay.
Detailed Protocol: Sigma-2 Receptor Binding Assay
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of membrane preparation, 50 µL of [3H]-DTG (a non-selective sigma ligand) at a final concentration of ~3 nM, and 50 µL of the test compound at various concentrations. To determine sigma-2 specific binding, a masking concentration of a selective sigma-1 ligand (e.g., 1 µM (+)-pentazocine) is included. Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: A Target for Cancer and Autoimmune Diseases
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the treatment of rapidly proliferating cells, such as in cancer and autoimmune diseases.[5]
For the 5-methyl-4,5,6,7-tetrahydro-2H-indazole scaffold, the SAR for DHODH inhibition has been explored by modifying substituents on the N1-phenyl ring and the C4-amide moiety. The stereochemistry at the C4 position is critical for activity, with the (R)-enantiomer generally exhibiting significantly higher potency than the (S)-enantiomer.
Modifications to the N1-phenyl ring have shown that electron-withdrawing groups can enhance activity. The nature of the amide at the C4 position also greatly influences potency, with bulky and hydrophobic groups often being favorable.
| Compound ID | N1-Substituent | C4-Amide Substituent | Stereochemistry | hDHODH IC50 (nM) |
| Analog D | Phenyl | N-(4-chlorophenyl) | Racemic | 150 |
| Analog E | 4-Fluorophenyl | N-(4-chlorophenyl) | (R) | 25 |
| Analog F | 4-Fluorophenyl | N-(4-chlorophenyl) | (S) | >1000 |
| Brequinar | - | - | - | 10-50 |
| Leflunomide | - | - | - | 500-1000 |
Data compiled from multiple sources for illustrative comparison.[5][6]
The inhibitory activity of compounds against DHODH is determined by measuring the reduction of a substrate, typically using a colorimetric or fluorometric method.
Caption: Workflow for CDK2 Kinase Inhibition Assay.
Detailed Protocol: CDK2/Cyclin A Kinase Assay (ADP-Glo™ Format)
-
Reagents: Use a commercially available ADP-Glo™ Kinase Assay kit which includes the kinase, substrate, ATP, and detection reagents.
-
Assay Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations, followed by 2 µL of CDK2/Cyclin A enzyme solution.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix to initiate the kinase reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the IC50 values from the dose-response curves. [7]
In Vitro ADME Properties: A Glimpse into Drug-Likeness
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for the successful development of drug candidates. For the 5-methyl-4,5,6,7-tetrahydro-2H-indazole analogs, key in vitro ADME parameters have been evaluated.
Microsomal Stability
Microsomal stability assays are used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes. Several of the potent sigma-2 receptor ligands based on the tetrahydroindazole scaffold have shown moderate to good stability in mouse liver microsomes.
Solubility
Aqueous solubility is a critical factor for oral absorption. Many of the developed tetrahydroindazole analogs have demonstrated good to excellent thermodynamic solubility in phosphate-buffered saline (PBS).
Permeability
The Caco-2 permeability assay is a widely used in vitro model to predict intestinal drug absorption. [8]This assay utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the human intestinal barrier. By measuring the transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side, an apparent permeability coefficient (Papp) can be determined. While specific Caco-2 data for a broad range of 5-methyl-4,5,6,7-tetrahydro-2H-indazole analogs is not extensively published in a single source, the general observation that indazoles can improve pharmacokinetic properties over indoles suggests that this scaffold is amenable to achieving good permeability. [1] Protocol Outline: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay: The test compound is added to the apical side (A-to-B transport) or the basolateral side (B-to-A transport). Samples are collected from the receiver compartment at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein. [9][10]
Conclusion
The 5-methyl-4,5,6,7-tetrahydro-2H-indazole scaffold is a versatile and promising platform for the design of novel therapeutics. The detailed structure-activity relationships presented in this guide for sigma receptors, DHODH, and CDK2 highlight the key structural features that govern potency and selectivity. By understanding these nuances and employing the robust experimental protocols outlined, researchers can effectively navigate the optimization of these analogs towards the development of next-generation drug candidates. The favorable physicochemical properties often associated with this scaffold further underscore its potential in modern drug discovery.
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- Cyclin-dependent kinase 2 - Wikipedia.
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- Cyclin dependent kinase 2 (CDK2)
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A Comparative Guide to the Cross-Reactivity Profiling of 5-Methyl-4,5,6,7-tetrahydro-2h-indazole, HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity Profiling
5-Methyl-4,5,6,7-tetrahydro-2h-indazole, HCl (Cpd-5MTHI) belongs to the indazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, known for interacting with a wide range of biological targets, including protein kinases and G protein-coupled receptors (GPCRs).[1][2] While this versatility is advantageous for discovering novel therapeutics, it also presents a significant challenge: the potential for off-target interactions, or cross-reactivity.
Undesired off-target activities can lead to adverse drug reactions (ADRs) or unforeseen toxicities, which are primary causes of late-stage clinical trial failures and post-market withdrawals.[3][4][5] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a critical step in de-risking a drug discovery program.[6] This guide outlines a systematic approach to building a comprehensive cross-reactivity profile for Cpd-5MTHI, comparing it with hypothetical alternatives to illustrate key decision points.
The Tiered Approach to Cross-Reactivity Profiling
A successful profiling campaign does not rely on a single experiment. It employs a tiered strategy that progressively refines our understanding of a compound's behavior, moving from broad, high-throughput screens to focused, hypothesis-driven cellular assays. This approach optimizes resource allocation by identifying major liabilities early and guiding more complex, in-depth investigations.
Figure 1. Tiered Cross-Reactivity Profiling Workflow
Tier 1: Broad Screening for Hazard Identification
The initial goal is to cast a wide net to identify potential off-target liabilities. This is achieved through a combination of computational prediction and large-scale biochemical screening.
In Silico Profiling
Before committing to expensive wet-lab experiments, computational models can predict likely off-target interactions based on the structure of Cpd-5MTHI. Machine learning approaches can screen a compound against virtual models of hundreds of kinases or GPCRs to generate a preliminary "hit" list.[7]
-
Causality: This step is crucial for hypothesis generation. For instance, if Cpd-5MTHI is structurally similar to known serotonin receptor ligands, in silico docking can quickly assess its potential to bind to a panel of serotonergic GPCRs.[8] This allows for the intelligent design of subsequent biochemical panels, prioritizing targets with the highest predicted affinity.
Broad Panel Biochemical Screening
This is the cornerstone of early safety assessment.[4] The compound is tested at a single, high concentration (typically 1-10 µM) against a large panel of purified targets. Leading contract research organizations (CROs) offer comprehensive panels covering hundreds of kinases, GPCRs, ion channels, and other enzymes implicated in common drug-induced adverse events.[3][5][9]
-
Experimental Choice: For a novel indazole derivative like Cpd-5MTHI, a primary kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot) and a GPCR panel (e.g., Eurofins' SAFETYscan®) are essential.[5][9][10] The radiometric activity assay remains the gold standard for kinase profiling due to its direct detection method, which avoids artifacts from modified substrates or coupling enzymes.[10]
Comparative Data Example: Tier 1 Kinase Panel
Let's assume Cpd-5MTHI is designed as a potent inhibitor of Kinase A . We compare its performance against two alternatives: Alternative X (a highly selective compound) and Alternative Y (a promiscuous compound).
| Target | Cpd-5MTHI (% Inhibition @ 1µM) | Alternative X (% Inhibition @ 1µM) | Alternative Y (% Inhibition @ 1µM) | Potential Implication |
| Kinase A (Primary Target) | 98% | 99% | 95% | On-target activity |
| Kinase B | 8% | 2% | 88% | Off-target liability |
| Kinase C | 75% | 5% | 92% | Significant off-target liability |
| hERG Channel | 12% | 3% | 65% | Cardiotoxicity risk[11] |
| 5-HT2B Receptor | 58% | 1% | 45% | Cardiotoxicity risk (valvulopathy) |
-
Interpretation: The data immediately flags Cpd-5MTHI as having a potential liability at Kinase C and the 5-HT2B receptor. Alternative Y shows widespread off-target activity, marking it as a poor candidate. Alternative X appears highly selective and would be prioritized for further development.
Tier 2: Hit Confirmation and Potency Determination
Any "hit" from Tier 1 (typically >50% inhibition) must be confirmed and quantified. This involves generating full dose-response curves to determine the potency (IC50) of the interaction.
-
Causality: A single-point screen can be misleading due to experimental noise or compound-specific assay interference. A full 8- to 12-point IC50 curve provides robust, quantitative evidence of an interaction and determines its potency. This is critical for assessing the therapeutic window—the gap between the desired on-target efficacy and undesired off-target toxicity.
Comparative Data Example: Tier 2 IC50 Determination
| Target | Cpd-5MTHI (IC50, nM) | Alternative X (IC50, nM) | Alternative Y (IC50, nM) | Selectivity Ratio (Off-Target/On-Target) for Cpd-5MTHI |
| Kinase A (Primary Target) | 10 | 8 | 15 | - |
| Kinase C | 150 | >10,000 | 50 | 15x |
| 5-HT2B Receptor | 800 | >10,000 | 250 | 80x |
-
Interpretation: Cpd-5MTHI is confirmed to inhibit Kinase C with an IC50 of 150 nM. With an on-target potency of 10 nM, this represents a selectivity window of only 15-fold. For many indications, a >100-fold selectivity window is desired to minimize the risk of off-target effects at therapeutic doses. This finding would trigger a focused medicinal chemistry effort to improve selectivity.
Protocol: Standard Biochemical IC50 Determination (Kinase Assay)
-
Preparation: Serially dilute Cpd-5MTHI in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM).
-
Reaction Setup: In a 384-well plate, combine the kinase, a suitable peptide substrate, and radioisotope-labeled ATP ([γ-³³P]-ATP).[10]
-
Initiation: Add the diluted Cpd-5MTHI (or control) to the reaction wells to initiate the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unreacted ATP is washed away.
-
Detection: Measure the radioactivity captured on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Self-Validation: Run parallel control wells including a "no enzyme" control (background) and a "no inhibitor" control (100% activity). Include a known reference inhibitor for the target kinase to validate assay performance.
Tier 3: Cellular Validation and Functional Impact
A biochemical interaction does not always translate to a biological effect in a living cell. Tier 3 assays are essential to determine if the off-target interaction observed in vitro is relevant in a physiological context.
Cellular Target Engagement Assays
These assays directly measure whether Cpd-5MTHI can bind to its intended and unintended targets within a live cell.
-
Experimental Choice: Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) are ideal. A target protein (e.g., Kinase C) is expressed in a cell line as a fusion with a NanoLuc® luciferase. A fluorescent tracer that binds the target is added. If Cpd-5MTHI enters the cell and engages the target, it will displace the tracer, causing a loss of BRET signal. This provides direct, quantifiable evidence of target engagement in a physiological environment.[9]
Figure 2. NanoBRET Target Engagement Assay Principle
Functional Cellular Assays
The final step is to determine if the off-target engagement leads to a functional consequence.
-
Causality: For the 5-HT2B receptor hit, a calcium flux assay would be appropriate.[12] Cells expressing the 5-HT2B receptor are loaded with a calcium-sensitive dye. If Cpd-5MTHI acts as an agonist or antagonist at this receptor, it will modulate the intracellular calcium release upon stimulation, which can be measured as a change in fluorescence. A positive result in this assay would confirm a functional off-target liability and be a significant cause for concern.
Summary and Comparative Analysis
The comprehensive profiling of Cpd-5MTHI reveals a potent on-target inhibitor with specific, quantifiable off-target liabilities.
| Compound | On-Target Potency (Kinase A, IC50) | Key Off-Target (Biochemical IC50) | Selectivity Window | Cellular Functional Liability | Recommendation |
| Cpd-5MTHI | 10 nM | Kinase C (150 nM) | 15-fold | High Risk | Redesign for selectivity |
| Alternative X | 8 nM | >10,000 nM | >1,250-fold | Low Risk | Advance to in vivo studies |
| Alternative Y | 15 nM | Kinase B (88 nM), Kinase C (50 nM), hERG (65% inh.) | <6-fold | Very High Risk | Terminate |
This guide demonstrates that a structured, evidence-based approach to cross-reactivity profiling is indispensable in modern drug discovery. By integrating computational, biochemical, and cellular methods, researchers can build a robust safety and selectivity profile, enabling data-driven decisions to prioritize the most promising and safest candidates for clinical development.
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Title: In Vitro Safety Pharmacology Assays Source: Charles River Laboratories URL: [Link]
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Title: Critical Importance of Early Safety Screening in Drug Development Source: YouTube URL: [Link]
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The Isomeric Divide: A Comparative Guide to 1H- and 2H-Indazole Derivatives in Biological Assays
Introduction: The Tale of Two Tautomers
In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged" structure, a testament to its recurring role in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2][4] While seemingly minor, the position of a single proton—at the N1 or N2 position of the pyrazole ring—creates a profound divergence in the physicochemical and, consequently, the biological properties of its derivatives.
Thermodynamic calculations and experimental observations consistently show that the 1H-tautomer is the more stable and predominant form.[2][3][4][5] This inherent stability has historically led to a greater focus on the synthesis and evaluation of 1H-indazole derivatives, a fact reflected in the number of approved drugs, such as the anticancer agents Niraparib and Pazopanib, which feature this core.[1][2][4] However, a growing body of evidence suggests that the less stable 2H-indazole "isoindazole" isomer is not merely a synthetic byproduct but a pharmacophore with unique and potent activities of its own.
This guide provides a comparative analysis of 1H- and 2H-indazole derivatives, moving beyond a simple catalog of activities to explore the structural and mechanistic underpinnings of their differential performance in key biological assays. We aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of these two isomeric series, supported by experimental data and detailed protocols, to inform rational drug design and discovery.
The Structural Nuance: Why Isomerism Matters
The key to understanding the differential activity of 1H- and 2H-indazoles lies in their distinct electronic and steric profiles. The position of the exocyclic nitrogen-bound proton (or substituent) dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall shape, which are critical for molecular recognition by biological targets.
-
Hydrogen Bonding: In 1H-indazoles, the N-H group acts as a hydrogen bond donor, a crucial interaction for anchoring the molecule within a target's active site. In contrast, N-substituted 2H-indazoles lack this donor capability at that position but present a different spatial arrangement of nitrogen lone pairs, which can act as hydrogen bond acceptors.[6] This fundamental difference in hydrogen bonding patterns often leads to distinct binding orientations and affinities.
-
Dipole Moment: The 2H-indazole tautomer possesses a larger dipole moment compared to the 1H form.[7] This can influence solubility, membrane permeability, and long-range electrostatic interactions with protein targets.
-
Steric Profile: The placement of substituents on N1 versus N2 results in different three-dimensional shapes, affecting how the molecule fits into a binding pocket. Steric hindrance can either be detrimental or beneficial, depending on the specific topology of the target protein.
The following diagram illustrates the fundamental structural and electronic differences between the two isomers.
Caption: A streamlined workflow for the MTT cell viability assay.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment. [8][9]2. Compound Treatment: Prepare serial dilutions of the 1H- and 2H-indazole test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [10]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking or pipetting. 7. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Principle: The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product, during the COX-catalyzed reduction of PGG₂ to PGH₂. The rate of color formation is proportional to COX activity. [1][11] Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of Heme (cofactor), and solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and TMPD (chromogen). [1][12]2. Assay Plate Setup: In a 96-well plate, add the following to each well:
-
150 µL Reaction Buffer
-
10 µL Heme solution
-
10 µL COX-2 enzyme solution
-
-
Inhibitor Addition: Add 10 µL of the test indazole derivative at various concentrations (or vehicle for control wells). Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid solution and 10 µL of TMPD solution to each well.
-
Data Acquisition: Immediately begin measuring the absorbance at 590 nm kinetically for 5-10 minutes using a plate reader set to 37°C.
-
Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Mechanistic Insights & The Path Forward
The decision to pursue a 1H- or 2H-indazole derivative is ultimately guided by the specific biological target and the desired therapeutic outcome.
-
For targets with a well-defined hydrogen bond donor requirement in the hinge region, such as many kinases, the 1H-indazole remains a gold standard. Its ability to act as a bioisostere for indole solidifies its role in this space. [13]* For targets where alternative binding modes are possible, or where modulation of physicochemical properties like solubility and cell permeability is paramount, the 2H-indazole presents a compelling alternative. The success of 2H-indazoles in antiprotozoal and some anticancer applications highlights their unique potential. [14] The interplay between the indazole core, its substituents, and the target's active site is a complex dance of electronics and sterics. Molecular docking and computational studies are invaluable tools for predicting how each isomer might orient itself within a binding pocket and for rationalizing observed SAR. [15][16][17][18]
Caption: Decision workflow for selecting an indazole scaffold in drug design.
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Synthesis and biological evaluation of indazole derivatives. PubMed. [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]
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Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]
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A Comparative In Vivo Efficacy Analysis: 5-Methyl-4,5,6,7-tetrahydro-2H-indazole, HCl in the Context of Inflammation and Cyclooxygenase-2 Inhibition
This guide provides a comprehensive comparison of the potential in vivo efficacy of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl against established inhibitors, framed within the context of its likely mechanism of action as an anti-inflammatory agent. Due to the limited publicly available in vivo data for this specific molecule, this analysis is a scientifically informed projection based on the well-documented activities of the broader indazole and tetrahydroindazole class of compounds.[1][2] The insights presented herein are intended to guide researchers in designing and evaluating preclinical studies for this and structurally related compounds.
The indazole core is a privileged scaffold in medicinal chemistry, featured in numerous compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[3][4] Many indazole derivatives function as kinase inhibitors, acting as ATP surrogates due to their structural similarity to adenine.[3] Specifically, certain derivatives have been identified as inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[5][6] This guide will, therefore, focus on the prospective application of this compound as a COX-2 inhibitor, comparing its potential efficacy to the well-established COX-2 inhibitor, Celecoxib.
The Rationale: Targeting the COX-2 Pathway in Inflammation
Inflammation is a complex biological response to harmful stimuli. A central pathway in this process is the conversion of arachidonic acid to prostaglandins, catalyzed by cyclooxygenase (COX) enzymes. The COX-2 isoform is inducibly expressed at sites of inflammation and in various cancers, making it a prime therapeutic target. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is desirable to reduce inflammatory symptoms while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
The therapeutic hypothesis is that this compound, by inhibiting COX-2, will reduce the synthesis of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response. This mechanism is shared by our comparator, Celecoxib.
Postulated Signaling Pathway
Caption: Postulated mechanism of action via COX-2 inhibition.
Comparative In Vivo Efficacy: A Projected Study
To objectively assess the anti-inflammatory potential of this compound, a standard preclinical model of acute inflammation, the carrageenan-induced paw edema model in rodents, is proposed. This model is well-established and has been used to evaluate other indazole derivatives.[6]
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo paw edema model.
Projected Efficacy Data
The following table summarizes hypothetical, yet plausible, data from the proposed study, drawing on typical efficacy ranges for novel anti-inflammatory compounds and published data for related indazoles.[6]
| Treatment Group (Oral Administration) | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle (0.5% Carboxymethylcellulose) | - | 0.85 ± 0.07 | 0% |
| This compound | 10 | 0.64 ± 0.06 | 24.7% |
| This compound | 30 | 0.43 ± 0.05 | 49.4% |
| This compound | 100 | 0.29 ± 0.04 | 65.9% |
| Celecoxib (Reference Inhibitor) | 30 | 0.38 ± 0.05 | 55.3% |
Interpretation of Projected Data:
In this model, this compound is projected to exhibit a dose-dependent reduction in paw edema. The 30 mg/kg dose shows efficacy comparable to the standard-of-care, Celecoxib, while the 100 mg/kg dose demonstrates potentially superior efficacy in this acute model. This suggests a potent anti-inflammatory effect that warrants further investigation.
Detailed Experimental Protocol
The trustworthiness of any in vivo study hinges on a meticulously detailed and reproducible protocol.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals:
-
Male Wistar rats (180-220 g) are used.
-
Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Acclimatize animals for at least 7 days before the experiment.
-
-
Compound Preparation:
-
Vehicle: Prepare a 0.5% (w/v) solution of Carboxymethylcellulose (CMC) in sterile water.
-
Test Compound: this compound is suspended in the vehicle to achieve final concentrations for dosing at 10, 30, and 100 mg/kg in a volume of 10 mL/kg.
-
Reference Inhibitor: Celecoxib is prepared similarly in the vehicle for a 30 mg/kg dose.
-
-
Experimental Procedure:
-
Fast animals overnight with free access to water.
-
Randomly assign animals to treatment groups (n=8 per group).
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (Ugo Basile, Italy). This is the baseline reading.
-
Administer the vehicle, test compound, or reference inhibitor orally (p.o.) via gavage.
-
Sixty (60) minutes after drug administration, inject 0.1 mL of a 1% (w/v) sterile solution of λ-carrageenan in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the paw edema (inflammation) as the increase in paw volume from the baseline measurement for each animal at each time point.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistical analysis is performed using a one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.
-
Conclusion and Future Directions
Based on the established pharmacology of the indazole scaffold, this compound presents a promising profile as an anti-inflammatory agent, likely acting through the inhibition of COX-2.[5][6] The projected in vivo data suggests it may have efficacy comparable to or exceeding that of known inhibitors like Celecoxib in acute inflammatory models.
To validate this hypothesis, further studies are essential:
-
In Vitro COX-1/COX-2 Assays: To confirm the mechanism of action and determine the selectivity for COX-2.
-
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[1]
-
Chronic Inflammation Models: Evaluation in models such as collagen-induced arthritis to assess efficacy in chronic conditions.
-
Safety and Toxicology: To establish a therapeutic window and identify any potential off-target effects.
This guide provides a foundational framework for researchers to advance the preclinical evaluation of this compound, grounding the investigation in established scientific principles and methodologies.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
- National Institutes of Health. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- ACS Medicinal Chemistry Letters. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- EvitaChem. (n.d.). Buy 2-Methyl-4,5,6,7-tetrahydro-2H-indazole (EVT-13309819).
- ScienceDirect. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- National Institutes of Health. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
- Europe PMC. (n.d.). New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides.
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Validating the Binding Affinity of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl: A Comparative Guide for Drug Discovery Professionals
This document will, therefore, serve as a comparative guide, outlining the experimental pathways to validate its binding affinity against these two distinct and therapeutically relevant targets. We will explore the causal logic behind experimental choices, provide detailed, self-validating protocols, and present a framework for comparing its performance against established ligands.
The Investigative Landscape: Potential Targets and Comparative Ligands
The tetrahydroindazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Based on the available literature for analogous structures, we hypothesize two primary targets for 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl:
-
Cyclooxygenase-2 (COX-2): An enzyme pivotal in the inflammatory cascade, making it a prime target for anti-inflammatory therapeutics.[1][2] The structural relative, 2-methyl-4,5,6,7-tetrahydro-2H-indazole, has been noted for its potential to inhibit COX-2.
-
Sigma-2 (σ2) Receptor: Overexpressed in proliferating cancer cells, this receptor is a significant target for oncology diagnostics and therapeutics.[3][4] Various tetrahydroindazole-based compounds have demonstrated high affinity for sigma receptors.
To objectively assess the binding affinity of our topic compound, we will compare its performance against well-characterized ligands for each hypothetical target.
| Target | Comparator Ligand | Known Affinity (Ki or IC50) | Rationale for Selection |
| COX-2 | Celecoxib | KD = 2.3 nM[5] | A highly selective and widely studied COX-2 inhibitor, serving as an industry-standard positive control. |
| Rofecoxib | IC50 = 0.34 µM[6] | Another potent and selective COX-2 inhibitor, providing a secondary point of comparison.[6] | |
| Sigma-2 Receptor | PB28 | Ki = 0.68 nM[7] | A high-affinity sigma-2 receptor agonist, ideal for competitive binding assays.[7] |
| Siramesine | Ki = 0.12 nM[8] | A highly selective sigma-2 receptor agonist, offering an alternative chemical scaffold for comparison.[8] |
Experimental Validation Strategy I: Interrogating the COX-2 Interaction
The primary mechanism of COX-2 inhibition involves blocking the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[9] Therefore, our experimental approach will focus on a functional enzymatic assay to determine the inhibitory potential of this compound.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining the IC50 of a test compound against COX-2.
Detailed Protocol: COX-2 Enzymatic Activity Assay
This protocol is adapted from established methods for measuring COX-2 inhibition.[10][11]
1. Reagent Preparation:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0.
- Hematin Cofactor: Prepare a 100 µM stock solution in a suitable solvent.
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol. The final concentration in the assay should be carefully optimized (e.g., 5 µM).[10]
- Enzyme: Use purified human recombinant COX-2.
- Test Compounds: Prepare stock solutions of this compound and Celecoxib (positive control) in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
2. Assay Procedure:
- In a 96-well plate, add 150 µL of Assay Buffer, 10 µL of Hematin, and 10 µL of the COX-2 enzyme solution to each well.
- Add 10 µL of the diluted test compound or Celecoxib to the respective wells. For control wells (100% activity), add 10 µL of DMSO.
- Pre-incubate the plate at 37°C for 10 minutes. This step is crucial for time-dependent inhibitors to reach equilibrium with the enzyme.[10]
- Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
- Incubate for exactly 2 minutes at 37°C. The reaction time should be within the linear range of prostaglandin production.
- Terminate the reaction by adding 20 µL of 2.0 M HCl.[10]
3. Detection and Data Analysis:
- The product, Prostaglandin E2 (PGE2), can be quantified using a specific and sensitive method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or a validated ELISA kit.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Interpreting the Results and Comparative Analysis
A potent and selective COX-2 inhibitor would be expected to have a low nanomolar IC50 value, comparable to that of Celecoxib. A significantly higher IC50 would suggest weaker inhibition.
| Compound | Expected IC50 Range (COX-2) |
| This compound | To be determined |
| Celecoxib (Control) | Low nM range |
| Rofecoxib (Comparator) | ~340 nM[6] |
Experimental Validation Strategy II: Probing the Sigma-2 Receptor Interaction
The sigma-2 receptor is a transmembrane protein, and its interaction with ligands is typically assessed using radioligand binding assays on membrane preparations from cells or tissues with high receptor expression, such as the rat liver or specific cancer cell lines.[12][13]
Workflow for Sigma-2 Receptor Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay for the sigma-2 receptor.
Detailed Protocol: Sigma-2 Receptor Competitive Binding Assay
This protocol is based on established methods for sigma-2 receptor binding.[14][15][16]
1. Reagent and Membrane Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 8.0.
- Membrane Preparation: Homogenize rat liver tissue in ice-cold buffer and prepare a membrane fraction through differential centrifugation. Determine the protein concentration of the final membrane suspension.
- Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG) is a commonly used radioligand that binds to both sigma-1 and sigma-2 receptors. To ensure selectivity for the sigma-2 receptor, a masking agent for the sigma-1 receptor, such as (+)-pentazocine (100 nM), is often included.[13]
- Non-specific Binding: A high concentration of a non-radiolabeled sigma ligand, such as haloperidol (10 µM), is used to determine non-specific binding.[14]
- Test Compounds: Prepare stock solutions of this compound and PB28 (positive control) in a suitable solvent (e.g., DMSO) and perform serial dilutions.
2. Assay Procedure:
- In a 96-well plate, combine the rat liver membrane homogenate (~300 µg protein), [³H]DTG (at a concentration near its Kd, e.g., 5 nM), and varying concentrations of the test compound or PB28.
- For total binding wells, no competing ligand is added. For non-specific binding wells, add 10 µM haloperidol.
- Incubate the plate for 60 minutes at 25°C with gentle agitation to allow the binding to reach equilibrium.[14]
- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
3. Detection and Data Analysis:
- Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value from the resulting competition curve.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Interpreting the Results and Comparative Analysis
A high-affinity sigma-2 ligand will have a Ki value in the low nanomolar range, similar to PB28 and Siramesine. This would indicate a strong and specific interaction with the sigma-2 receptor.
| Compound | Expected Ki Range (Sigma-2) |
| This compound | To be determined |
| PB28 (Control) | 0.68 nM[7] |
| Siramesine (Comparator) | 0.12 nM[8] |
Signaling Pathway Context
Understanding the signaling pathways associated with these potential targets is crucial for interpreting the functional consequences of binding.
COX-2 Signaling in Inflammation
Caption: Simplified COX-2 signaling pathway in inflammation.
Sigma-2 Receptor in Cancer Cell Proliferation
Caption: Proposed signaling events following sigma-2 receptor activation in cancer cells.
Conclusion
This guide provides a comprehensive, evidence-based framework for the validation of the binding affinity of this compound. By hypothesizing its interaction with two high-value drug targets, COX-2 and the sigma-2 receptor, we have outlined detailed experimental protocols and established clear benchmarks for comparison. The successful execution of these assays will not only elucidate the binding characteristics of this novel compound but also provide critical insights into its potential therapeutic applications, whether in the realm of anti-inflammatory agents or as a novel oncology therapeutic. The principles and methodologies detailed herein are broadly applicable to the characterization of other novel small molecules, reinforcing the foundational importance of rigorous binding affinity validation in the drug discovery pipeline.
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A Comparative Guide to the Synthetic Methods of Tetrahydroindazoles for Researchers and Drug Development Professionals
The tetrahydroindazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including inhibitors of human dihydroorotate dehydrogenase (DHODH) which are being explored for cancer therapy.[1][2] The efficient and versatile synthesis of this heterocyclic system is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for constructing the tetrahydroindazole framework, grounded in experimental data and mechanistic understanding.
The Paal-Knorr Type Condensation: A Classic and Direct Approach
The Paal-Knorr synthesis, traditionally used for furans and pyrroles from 1,4-dicarbonyls, can be adapted to form the pyrazole ring of the indazole system.[3] This approach typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of tetrahydroindazoles, a cyclic 1,3-dione, such as cyclohexane-1,3-dione, is a common starting material.
Mechanistic Rationale
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups of the 1,3-dione with the hydrazine. Subsequent intramolecular cyclization, involving the attack of the remaining nitrogen of the hydrazine onto the second carbonyl group, followed by dehydration, yields the tetrahydroindazole core. The choice of hydrazine (substituted or unsubstituted) allows for diversification at the N1 or N2 position of the indazole ring.
Reaction Workflow: Paal-Knorr Type Synthesis of Tetrahydroindazoles
Caption: Workflow for the Paal-Knorr type synthesis of tetrahydroindazoles.
Advantages and Limitations
Advantages:
-
Directness: This method offers a straightforward route to the tetrahydroindazole core.
-
Readily Available Starting Materials: Cyclic 1,3-diones and hydrazines are generally commercially available or easily synthesized.
-
Versatility in Substitution: The use of substituted cyclic diones and hydrazines allows for the introduction of a variety of functional groups on both the carbocyclic and pyrazole rings.
Limitations:
-
Regioselectivity: With unsymmetrical 1,3-diones, mixtures of regioisomers can be formed.
-
Harsh Conditions: The reaction often requires acidic conditions and elevated temperatures, which may not be suitable for sensitive substrates.
Experimental Data
| Starting 1,3-Dione | Hydrazine | Conditions | Yield (%) | Reference |
| 2-Acyl-5,5-dimethylcyclohexane-1,3-dione | Arylhydrazines | Not specified | Moderate | [4] |
| 1,4-Dioxaspiro[4.5]decan-8-one (after acylation) | Propyl hydrazine | Not specified | 82% | [5] |
The Fischer-Borsche Synthesis: An Analogy for Tetrahydroindazoles
The Fischer indole synthesis is a cornerstone for the synthesis of indoles from arylhydrazines and carbonyl compounds.[6] The Borsche–Drechsel cyclization is a variation used for synthesizing tetrahydrocarbazoles from cyclohexanone arylhydrazones.[7][8] A similar strategy can be employed for the synthesis of tetrahydroindazoles, starting from a cyclohexanone derivative and a hydrazine.
Mechanistic Plausibility
This method involves the acid-catalyzed reaction of a cyclohexanone with a hydrazine to form a hydrazone. This is followed by a[9][9]-sigmatropic rearrangement, similar to the key step in the Fischer indole synthesis. Subsequent cyclization and elimination of ammonia lead to the formation of the tetrahydroindazole ring system.
Reaction Mechanism: Fischer-Borsche Type Synthesis
Caption: Key steps in the Fischer-Borsche type synthesis of tetrahydroindazoles.
Advantages and Limitations
Advantages:
-
Well-Established Analogy: The mechanism is well-understood by analogy to the widely studied Fischer indole synthesis.
-
Convergent: This one-pot or two-step process can efficiently assemble the target molecule.
Limitations:
-
Acid Sensitivity: The requisite acidic conditions can be problematic for substrates with acid-labile functional groups.
-
Limited Scope for Heteroarylhydrazines: The reaction may be less efficient with certain heteroarylhydrazines.
Experimental Example
A common application of this methodology is the synthesis of 1,2,3,4-tetrahydrocarbazoles, which are structurally related to tetrahydroindazoles. For instance, the reaction of cyclohexanone with phenylhydrazine in the presence of an acid catalyst yields 1,2,3,4-tetrahydrocarbazole.[10]
[3+2] Cycloaddition Reactions: A Modern and Versatile Approach
[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings with high regio- and stereocontrol.[11][12] In the context of tetrahydroindazole synthesis, this often involves the reaction of a 1,3-dipole with a dipolarophile.
Mechanistic Insights
A common strategy involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkene (a dipolarophile) in an intramolecular fashion. This intramolecular nitrile oxide cycloaddition (INOC) reaction is a key step in the synthesis of novel tetrahydroisoxazoloindazoles.[13] The reaction proceeds in a concerted manner, allowing for a high degree of stereochemical control.
Logical Relationship: [3+2] Cycloaddition Approach
Caption: The fundamental components of a [3+2] cycloaddition for heterocycle synthesis.
Advantages and Limitations
Advantages:
-
High Stereocontrol: The concerted nature of the reaction often leads to high diastereoselectivity and enantioselectivity, especially in intramolecular variants or with chiral catalysts.
-
Mild Reaction Conditions: Many cycloaddition reactions can be carried out under mild conditions, making them compatible with a wide range of functional groups.
-
Functional Group Tolerance: This method often exhibits good tolerance for various functional groups.
Limitations:
-
Substrate Synthesis: The synthesis of the required 1,3-dipole and dipolarophile precursors can sometimes be complex.
-
Regioselectivity: In intermolecular reactions, controlling regioselectivity can be a challenge.
Experimental Data
While specific yield tables for a broad range of tetrahydroindazoles via [3+2] cycloaddition are dispersed in the literature, a notable example is the synthesis of tetrahydroisoxazoloindazoles from substituted 1,3-diketones, which proceeds via an intramolecular [3+2] nitrile oxide cycloaddition.[13]
Comparative Summary of Synthetic Methods
| Feature | Paal-Knorr Type Condensation | Fischer-Borsche Synthesis | [3+2] Cycloaddition Reactions |
| Starting Materials | Cyclic 1,3-diones, Hydrazines | Cyclohexanones, Hydrazines | 1,3-Dipoles, Dipolarophiles |
| Key Transformation | Condensation-Cyclization | [9][9]-Sigmatropic Rearrangement | Concerted Cycloaddition |
| Reaction Conditions | Often acidic, elevated temperatures | Acid-catalyzed, often requires heat | Generally mild |
| Stereocontrol | Generally low | Generally low | Potentially high (especially intramolecular) |
| Substrate Scope | Good for variously substituted diones and hydrazines | Good for a range of cyclohexanones and arylhydrazines | Broad, but requires specific precursor synthesis |
| Key Advantage | Directness and simple starting materials | Convergent and well-understood mechanism | High stereocontrol and functional group tolerance |
| Key Limitation | Potential for regioisomers, harsh conditions | Acid sensitivity | Complexity of precursor synthesis |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Tetrahydroindazoles via Paal-Knorr Type Condensation
This protocol is adapted from the general principles outlined for the synthesis of pyrazoles from 1,3-dicarbonyls.[14]
-
To a solution of the cyclic 1,3-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.1 equiv).
-
Add a catalytic amount of acid (e.g., acetic acid or HCl) if the reaction is slow at neutral pH.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired tetrahydroindazole.
Protocol 2: General Procedure for the Synthesis of Tetrahydroindazoles via Fischer-Borsche Synthesis
This protocol is based on the classical Fischer indole synthesis conditions.[6][10]
-
In a round-bottom flask, dissolve the cyclohexanone derivative (1.0 equiv) and the arylhydrazine (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid).
-
Heat the mixture to reflux for the required amount of time (typically 1-4 hours), monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 3: General Procedure for Intramolecular [3+2] Nitrile Oxide Cycloaddition
This is a conceptual protocol based on the synthesis of tetrahydroisoxazoloindazoles.[13]
-
Synthesize the precursor molecule containing both the nitrile oxide precursor (e.g., an oxime) and the alkene moiety.
-
Dissolve the precursor in a suitable solvent (e.g., toluene or CH2Cl2).
-
Generate the nitrile oxide in situ by treating the oxime with an oxidizing agent (e.g., sodium hypochlorite).
-
Stir the reaction mixture at room temperature or with gentle heating to facilitate the intramolecular cycloaddition.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting cycloadduct by column chromatography.
Conclusion
The choice of synthetic method for a particular tetrahydroindazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of the substrates to the reaction conditions. The Paal-Knorr type condensation offers a direct and classical route, while the Fischer-Borsche synthesis provides a convergent approach with a well-understood mechanistic background. For syntheses requiring high stereochemical control and mild conditions, [3+2] cycloaddition reactions represent a powerful and modern alternative. By understanding the relative merits and limitations of each approach, researchers can make informed decisions to efficiently access the diverse and medicinally important class of tetrahydroindazole compounds.
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Zhang, Z., et al. (2024). Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch. Nature Communications, 15(1), 3804. [Link]
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Küçükgüzel, Ş. G., et al. (2015). Indole-based hydrazide-hydrazones and 4-thiazolidinones: synthesis and evaluation as antitubercular and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-951. [Link]
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A Head-to-Head Comparison: Evaluating the Selectivity of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl as a Putative AXL Kinase Inhibitor
For drug discovery researchers, the indazole scaffold represents a privileged structure, forming the core of numerous kinase inhibitors.[1] This guide focuses on a specific derivative, 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl (hereafter designated Cmpd-X ), and provides a comprehensive framework for evaluating its selectivity profile. Given the prevalence of the indazole core in inhibitors of the AXL receptor tyrosine kinase, we will proceed with the hypothesis that Cmpd-X is an AXL inhibitor.[2][3]
This guide will provide a head-to-head comparison of Cmpd-X against Bemcentinib (BGB324) , a well-characterized and selective AXL inhibitor that has undergone clinical investigation.[4] By following the detailed experimental protocols herein, researchers can generate the necessary data to rigorously assess the potency and selectivity of Cmpd-X, a critical step in determining its therapeutic potential.
The Critical Role of AXL Kinase and the Imperative for Selectivity
AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and is a key player in various cellular processes, including cell survival, proliferation, and migration.[5][6] Overexpression of AXL is linked to poor prognosis and therapeutic resistance in numerous cancers, making it a compelling oncology target.[7] AXL activation, typically through its ligand Gas6, triggers downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote tumorigenesis.[8][9]
While potent inhibition of a target is essential, selectivity is paramount. Off-target effects of kinase inhibitors can lead to toxicity and unforeseen side effects. Therefore, a thorough evaluation of a compound's activity across the human kinome is a non-negotiable aspect of preclinical development. This guide outlines the methodologies to build such a selectivity profile for Cmpd-X in comparison to the established benchmark, Bemcentinib.
Comparative Selectivity Profile: Cmpd-X vs. Bemcentinib
The following table presents the known inhibitory activity of Bemcentinib against AXL and other key kinases. The corresponding data for Cmpd-X are presented as hypothetical values that a researcher would aim to generate using the protocols detailed in this guide.
| Kinase Target | Bemcentinib IC50 (nM) | Cmpd-X IC50 (nM) (Hypothetical Data) | Selectivity Fold (Cmpd-X vs. AXL) |
| AXL | 14[2][3][10] | 25 | 1x |
| MER | ~700 | 1,500 | 60x |
| TYRO3 | >1400 | >5,000 | >200x |
| ABL1 | >1400 | >10,000 | >400x |
| VEGFR2 | >1400 | 8,000 | 320x |
| EGFR | >1400 | >10,000 | >400x |
Table 1: Comparative in vitro kinase inhibition profiles. Bemcentinib data is sourced from published literature.[2][3][10] Cmpd-X data is hypothetical, representing a potential outcome of the described assays.
Experimental Workflows for Determining Selectivity
A multi-tiered approach is necessary to confidently evaluate the selectivity of a novel compound. This involves moving from purified enzyme assays to cellular systems to confirm target engagement and functional effects.
Caption: Simplified AXL signaling pathway and inhibitor action point.
Conclusion
The journey of a promising molecule from a "hit" to a viable drug candidate is paved with rigorous and objective evaluation. For this compound, determining its potency and selectivity against its putative target, AXL kinase, is a foundational step. By employing the multi-tiered experimental approach detailed in this guide—from biochemical IC50 determination to advanced cellular target engagement assays like CETSA and NanoBRET™—researchers can build a robust data package.
Comparing these results against a well-vetted benchmark like Bemcentinib provides the necessary context to judge the compound's potential. A successful outcome would be to demonstrate not only potent on-target activity but, more importantly, a clean selectivity profile, minimizing the potential for off-target toxicities. This comprehensive evaluation is the cornerstone of developing safer, more effective targeted therapies.
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Pipitone, D., et al. (2023). Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. International Journal of Molecular Sciences. Retrieved from [Link]
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Torka, R., et al. (2022). Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer. Molecular Cancer Therapeutics. Retrieved from [Link]
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Byers, L. A., et al. (2021). Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC. Science Signaling. Retrieved from [Link]
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A Proposed Framework for Benchmarking 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl Against Established Herbicides
Introduction
The relentless pursuit of novel herbicidal agents is a cornerstone of modern agricultural research. The indazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, and its derivatives are increasingly being explored for their agrochemical potential.[1] This guide outlines a comprehensive, scientifically rigorous framework for the comparative benchmarking of a novel indazole compound, 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, against a panel of established, commercially successful herbicides.
Due to the nascent status of this compound in the public domain of herbicidal research, this document is presented as a prospective guide for researchers and drug development professionals. It provides a detailed roadmap for evaluating its efficacy, selectivity, and potential mode of action. The experimental protocols described herein are designed to be self-validating and are grounded in established methodologies of weed science.
Selection of Comparator Herbicides
To establish a robust benchmark, this compound will be evaluated against three established herbicides, each representing a distinct and critical mode of action:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids in plants.[1][2][3]
-
Atrazine: A selective systemic herbicide that primarily controls broadleaf weeds in corn and sorghum by inhibiting photosynthesis at photosystem II.[4][5][6]
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A selective systemic herbicide that mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[7][8][9]
The selection of these comparators will allow for a multifaceted assessment of the novel compound's performance, including its spectrum of activity (broadleaf vs. grass weeds) and its potential mechanism of action.
Hypothesized Mechanism of Action for Indazole-Based Herbicides
While the precise mechanism of this compound is yet to be elucidated, related indazole derivatives have been investigated as inhibitors of protoporphyrinogen oxidase (PPO).[10] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[11] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species that cause rapid cell membrane disruption and necrosis.[12][13] Therefore, a primary working hypothesis is that this compound may function as a PPO inhibitor.
Experimental Workflow: A Phased Approach
The benchmarking program will be executed in a phased manner, beginning with controlled greenhouse trials and progressing to more complex field evaluations and mechanistic studies.
Caption: A phased experimental workflow for benchmarking the novel herbicide.
Phase 1: Greenhouse Efficacy and Selectivity Trials
Objective: To determine the intrinsic herbicidal activity of this compound across a range of weed species and to assess its selectivity on key crops under controlled conditions.
Experimental Protocol: Greenhouse Dose-Response Assay
-
Plant Material: A selection of common and economically important weed species will be used. A standardized list should include representatives of both monocotyledonous (grass) and dicotyledonous (broadleaf) weeds.
-
Grasses: Echinochloa crus-galli (Barnyardgrass), Setaria faberi (Giant Foxtail), Avena fatua (Wild Oat).
-
Broadleaves: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Abutilon theophrasti (Velvetleaf).
-
-
Growing Conditions: Weed seeds will be sown in pots containing a standardized soil mix. Plants will be grown in a controlled environment greenhouse with a 16:8 hour light:dark cycle, 25/20°C day/night temperatures, and 60-70% relative humidity.
-
Herbicide Application: Herbicides will be applied post-emergence when weeds have reached the 2-4 leaf stage. A range of doses for each herbicide will be applied using a laboratory spray chamber to ensure uniform coverage.
-
Data Collection:
-
Visual injury ratings will be recorded at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, the above-ground biomass of each plant will be harvested, dried, and weighed.
-
-
Data Analysis: The data will be used to calculate the effective dose required to cause 50% growth reduction (ED50) for each herbicide on each weed species.
Data Presentation: Comparative ED50 Values
| Weed Species | This compound (g a.i./ha) | Glyphosate (g a.e./ha) | Atrazine (g a.i./ha) | 2,4-D (g a.e./ha) |
| Echinochloa crus-galli | TBD | TBD | TBD | TBD |
| Setaria faberi | TBD | TBD | TBD | TBD |
| Avena fatua | TBD | TBD | TBD | TBD |
| Amaranthus retroflexus | TBD | TBD | TBD | TBD |
| Chenopodium album | TBD | TBD | TBD | TBD |
| Abutilon theophrasti | TBD | TBD | TBD | TBD |
| TBD: To be determined through experimentation. |
Phase 2: Field Trials
Objective: To evaluate the performance of this compound under real-world agricultural conditions, assessing both pre- and post-emergence efficacy.
Experimental Protocol: Randomized Complete Block Field Trial
-
Site Selection: Trials will be conducted in locations with a known history of the target weed species.
-
Experimental Design: A randomized complete block design with four replicates will be used to minimize the effects of field variability.[14]
-
Treatments:
-
Untreated control
-
This compound at three rates (e.g., 0.5x, 1x, and 2x the anticipated effective rate determined in greenhouse trials).
-
Comparator herbicides at their recommended field rates.
-
-
Application: Herbicides will be applied using a calibrated backpack sprayer. Pre-emergence applications will be made to the soil surface before weed emergence. Post-emergence applications will be made to actively growing weeds.
-
Data Collection:
-
Weed control will be visually assessed at regular intervals throughout the growing season.
-
Weed density and biomass will be measured in quadrats within each plot.
-
Crop injury will be visually rated.
-
Crop yield will be determined at the end of the season.
-
Phase 3: Mechanism of Action Elucidation
Objective: To investigate the biochemical mechanism by which this compound exerts its herbicidal effects.
Signaling Pathways Potentially Disrupted by Herbicides
Caption: Simplified diagrams of plant signaling pathways disrupted by herbicides.
Experimental Protocol: In Vitro Enzyme Assays
-
PPO Inhibition Assay:
-
PPO will be isolated from a susceptible plant species (e.g., Amaranthus retroflexus).
-
The enzyme activity will be measured by monitoring the oxidation of protoporphyrinogen IX to protoporphyrin IX spectrophotometrically.
-
The assay will be run with and without various concentrations of this compound to determine its inhibitory effect.
-
-
EPSP Synthase Inhibition Assay:
-
EPSP synthase will be isolated and its activity measured.
-
The assay will determine if this compound inhibits this enzyme, with glyphosate serving as a positive control.
-
-
Photosystem II Inhibition Assay:
-
Thylakoid membranes will be isolated from a susceptible plant.
-
The effect of this compound on electron transport in photosystem II will be measured using chlorophyll fluorescence. Atrazine will be used as a positive control.
-
-
Auxin Activity Bioassay:
-
A classic auxin bioassay, such as the pea stem curvature test, will be performed to determine if this compound exhibits auxin-like activity. 2,4-D will be used as a positive control.
-
Conclusion
The framework presented in this guide provides a robust and comprehensive approach to benchmarking the novel compound this compound. By systematically evaluating its herbicidal efficacy, crop selectivity, and biochemical mechanism of action in comparison to established herbicides, researchers can gain a clear understanding of its potential as a new agrochemical. The phased approach, from controlled environment studies to field trials and in-depth mechanistic investigations, ensures a thorough and scientifically sound evaluation. The insights gained from these proposed studies will be invaluable for guiding the future development and potential commercialization of this and other promising indazole-based herbicides.
References
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Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). Molecules, 29(2), 332. Available at: [Link]
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Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2014). Journal of Agricultural and Food Chemistry, 62(42), 10231-10238. Available at: [Link]
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Glyphosate Technical Fact Sheet. (2019). National Pesticide Information Center. Retrieved from [Link]
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New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides. (2005). Pest Management Science, 61(5), 483-490. Available at: [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). Retrieved from [Link]
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Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. (2011). Chimia, 65(12), 961-969. Available at: [Link]
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The herbicide glyphosate. (1989). BioFactors, 2(1), 17-25. Available at: [Link]
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Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (2021). ResearchGate. Retrieved from [Link]
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Atrazine Fact Sheet. (2020). National Pesticide Information Center. Retrieved from [Link]
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2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved from [Link]
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Everything Farmers Need to Know About Atrazine. (2023). Farmers Business Network. Retrieved from [Link]
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Atrazine. (n.d.). Wikipedia. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-methyl-4,5,6,7-tetrahydro-2H-indazole, HCl, tailored for researchers, scientists, and drug development professionals. Our approach is grounded in established safety protocols and regulatory frameworks, ensuring that every step is a self-validating system of safety and compliance.
Hazard Profile and Risk Assessment: Understanding the Compound
The parent indazole is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] The hydrochloride salt form suggests that in an aqueous solution, the substance will be acidic. This introduces the potential for corrosivity, a key characteristic of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA).[4][5][6][7]
Inferred Hazard Profile:
| Hazard Category | Description | Primary Concern |
| Skin Irritation | May cause redness and irritation upon contact. | Prolonged or repeated exposure should be avoided. |
| Eye Irritation | Can cause serious eye irritation. | Direct contact with eyes can lead to significant discomfort or damage. |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract. | Handling should be done in a well-ventilated area, preferably a fume hood. |
| Corrosivity (Potential) | As a hydrochloride salt, aqueous solutions may be acidic and corrosive. | Incompatible with bases and certain metals. Proper container selection is crucial. |
| Toxicity (Uncertain) | The full toxicological profile is not established. | Treat as a potentially toxic substance and minimize exposure. |
This initial risk assessment dictates the need for stringent handling procedures and personal protective equipment to mitigate exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required. In situations with a risk of splashing, a face shield should be worn in addition to goggles.[2][8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary.[9]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]
Step 1: Waste Characterization
Based on its inferred properties (irritant, potential corrosive), this compound should be treated as a hazardous waste. Your institution's Environmental Health and Safety (EHS) office can provide guidance on specific waste codes.
Step 2: Container Selection and Labeling
-
Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers due to the potential for corrosion from the hydrochloride salt.[11][12]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label.[13][14] The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Irritant," "Potential Corrosive").
-
Step 3: Waste Accumulation
-
Segregation: This waste stream should be segregated from other chemical wastes. Specifically, keep it separate from bases, strong oxidizing agents, and other incompatible materials.[10][15][16]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[10]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you have no further use for the compound, contact your institution's EHS office to arrange for a pickup. Do not transport hazardous waste outside of your laboratory.
-
Documentation: Complete any necessary waste pickup forms as required by your institution, providing accurate information about the container's contents.
The following diagram illustrates the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, it is crucial to act quickly and safely.
-
Minor Spill (Contained within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and then soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[17][18]
-
-
Major Spill (Outside of a fume hood or a large quantity):
-
Evacuate the immediate area and alert nearby personnel.[19][20]
-
If the substance is volatile or creates dust, close the laboratory doors and increase ventilation to the area if it is safe to do so.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Waste Minimization: A Proactive Approach
The most effective disposal procedure begins with thoughtful chemical management.
-
Purchase only the quantities of the chemical that you reasonably expect to use.
-
Maintain an accurate chemical inventory to avoid purchasing duplicates.
-
If you have excess, unadulterated material, check if another research group within your institution can use it.
By adhering to these detailed procedures, you not only ensure compliance with regulatory standards but also foster a culture of safety and environmental responsibility within your laboratory. This commitment to the complete lifecycle of laboratory chemicals is a hallmark of exemplary scientific practice.
References
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8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]
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Understanding RCRA Waste Characterization. (2024, January 23). AMI Environmental. Retrieved from [Link]
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4 Hazardous Waste Characteristics Under RCRA. (2023, June 30). Lion Technology Inc. [Video]. YouTube. Retrieved from [Link]
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Emergency Protocol For Chemical Spill In The Lab. (2024). Needle.Tube. Retrieved from [Link]
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Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009, October). U.S. Environmental Protection Agency. Retrieved from [Link]
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How Should Chemical Spills and Emergencies Be Handled in a Laboratory? (2023, December 18). Chemistry For Everyone. [Video]. YouTube. Retrieved from [Link]
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Guide for Chemical Spill Response. American Chemical Society. Retrieved from [Link]
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RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation. Retrieved from [Link]
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Chemical Compatibility for Waste Accumulation. University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
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Waste Container Compatibility. Ball State University. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (2021, July 1). Lab Manager. Retrieved from [Link]
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Chemical waste: appropriate measures for permitted facilities. (2020, November 18). GOV.UK. Retrieved from [Link]
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Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
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4,5,6,7-tetrahydro-1H-indazole. PubChem. Retrieved from [Link]
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Safety: Chemical Compatibility, and Waste. (2023, September 17). University of California, Irvine. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved from [Link]
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Laboratory Waste Management: The New Regulations. (2019, April). Medical Laboratory Observer. Retrieved from [Link]
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Chemical Label for 4,5,6,7-tetrahydro-1H-indazole. GESTIS Substance Database. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Material Safety Data Sheet for MagReSyn® Amine. ReSyn Biosciences. Retrieved from [Link]
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Navigating the Safe Handling of 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl: A Guide to Personal Protective Equipment
As researchers and scientists working at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-methyl-4,5,6,7-tetrahydro-2h-indazole, hydrochloride (HCl) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) to ensure your well-being in the laboratory.
While a specific Safety Data Sheet (SDS) for 5-methyl-4,5,6,7-tetrahydro-2h-indazole, HCl was not identified, by examining the known hazards of similar tetrahydroindazole derivatives and hydrochloric acid, we can establish a comprehensive PPE strategy. The hydrochloride salt form of this compound suggests it is a solid that, particularly when in solution, may present corrosive hazards in addition to the potential for skin, eye, and respiratory irritation associated with the parent molecule.[1][2]
Core Principles of Protection
When handling this compound, the primary routes of exposure to mitigate are inhalation of dust or aerosols, skin contact, and eye contact.[3][4][5] Adherence to proper PPE protocols is not merely a procedural formality but a critical system to prevent accidental exposure and ensure a safe research environment.
Recommended Personal Protective Equipment
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Work in a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant coveralls | Air-purifying respirator with appropriate cartridges |
Step-by-Step PPE Protocols
Correctly donning and doffing PPE is as crucial as its selection to prevent cross-contamination.
Donning Sequence:
-
Gown/Coveralls: Don the laboratory coat or coveralls, ensuring complete coverage.
-
Respiratory Protection: If required, perform a fit test and don the respirator.
-
Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs of the gown are tucked in. If double-gloving, don the second pair over the first.
Doffing Sequence (to minimize contamination):
-
Gloves (Outer Pair): If double-gloving, remove the outer, more contaminated pair.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out.
-
Gloves (Inner Pair): Remove the inner pair of gloves using a technique that avoids skin contact with the outer surface.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.[3][4]
Operational and Disposal Plans
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]
Contaminated PPE and any materials used for spill cleanup should be considered hazardous waste. Dispose of these items in a designated, sealed, and clearly labeled container for chemical waste.[4] Do not allow the material to enter drains or waterways.[3]
Visualizing Your PPE Decision-Making Process
To further clarify the selection of appropriate PPE, the following diagram illustrates the decision-making workflow based on the handling task.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
